CART(62-76)(human,rat)
Description
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H99N17O23S3/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-107-7)57(96)78-42(28-106)61(100)76-40(24-49(89)90)59(98)70-31(5)52(91)68-25-46(85)73-37(16-19-48(87)88)55(94)74-38(15-18-45(67)84)56(95)77-41(27-105)60(99)71-32(6)53(92)80-51(30(3)4)64(103)104/h10-13,29-32,35-43,50-51,82,105-106H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNEVMDUKVDPJ-XJHNVALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H99N17O23S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CART(62-76) in Appetite Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system with a significant role in energy homeostasis. Post-translational processing of the CART pro-peptide yields several biologically active fragments, including CART(55-102) and CART(62-76). These peptides, particularly abundant in hypothalamic nuclei integral to appetite control, have been demonstrated to exert potent anorexigenic effects. This document provides a comprehensive technical overview of the mechanism of action of the specific fragment, CART(62-76), in the regulation of appetite. It details its interaction with key hypothalamic circuits, summarizes quantitative outcomes from pivotal studies, outlines common experimental protocols, and illustrates the underlying signaling pathways.
Core Mechanism of Action: Anorexigenic Modulation
The primary role of centrally administered CART peptides is the inhibition of food intake.[1][2] This action is conserved across various species, including rodents and fish.[3][4] The fragment CART(62-76) has been specifically shown to reduce food consumption and is believed to contribute to an endogenous inhibitory tone on feeding.[5] The mechanism is multifaceted, involving direct action on key appetite-regulating neurons and modulation of other neuropeptide systems. While the definitive receptor for CART peptides remains unidentified, evidence points towards the involvement of a G protein-coupled receptor (GPCR).[1][6]
CART peptides are prominently expressed in critical regions of the hypothalamus that control energy balance, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH).[7] Within the ARC, two neuronal populations with opposing functions on energy homeostasis reside: the orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP), and the anorexigenic neurons that co-express Pro-opiomelanocortin (POMC) and CART.[1][8] CART(62-76) is thought to exert its effects primarily by modulating the activity of these interconnected circuits.
Signaling Pathways
Although the specific CART receptor has not been cloned, functional studies suggest it is a GPCR that signals through Gi/o proteins.[6] Activation of this putative receptor by CART peptides has been shown to trigger downstream intracellular cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6] This signaling is sensitive to pertussis toxin, further implicating Gi/o protein involvement.[6]
Interaction with Hypothalamic Appetite Circuits
The anorexigenic effect of CART(62-76) is largely mediated by its interactions within the hypothalamus.
-
Co-localization with POMC: In the arcuate nucleus, CART is almost entirely co-localized with POMC in anorexigenic neurons.[8][9] Activation of these POMC/CART neurons leads to the suppression of feeding.[9] Leptin, a satiety hormone, increases the expression of CART mRNA in the ARC, suggesting that CART peptides may be downstream mediators of leptin's anorectic effects.[10]
-
Antagonism of NPY: CART(62-76) effectively attenuates the potent appetite-stimulating effects of NPY.[4][5] Immunohistochemical studies have shown NPY-immunoreactive nerve terminals in close proximity to CART-containing cell bodies in the PVN, providing an anatomical basis for this interaction.[5][10] This suggests that CART peptides may act to counterbalance the orexigenic drive from the NPY/AgRP neuronal system.
Quantitative Data Summary
The anorexigenic effects of CART peptides have been quantified in numerous studies. The following tables summarize key findings related to central administration.
Table 1: Effect of CART Peptides on Spontaneous and NPY-Induced Food Intake
| Peptide Fragment | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| CART(62-76) | Goldfish | Intracerebroventricular (i.c.v.) | N/A | ↓ Spontaneous feeding & ↓ NPY-induced feeding | [4] |
| CART(55-102) | Goldfish | Intracerebroventricular (i.c.v.) | N/A | ↓ Spontaneous feeding & ↓ NPY-induced feeding (more potent than 62-76) | [4] |
| CART(55-102) | Rat | Intracerebroventricular (i.c.v.) | 0.2 nmol | Significant reduction in food intake | [11] |
| CART(55-102) | Rat | Intra-PVN | 0.2 & 0.6 nmol | Significant reduction in food intake | [11] |
| CART(82-103) | Rat | Intracerebroventricular (i.c.v.) | N/A | Attenuated NPY-induced feeding | [5] |
| Anti-CART Antibody | Rat | Intracerebroventricular (i.c.v.) | N/A | ↑ Stimulated feeding | [5][10] |
Table 2: Effects of CART Peptides on Hypothalamic Neuropeptide Release (in vitro)
| Peptide Fragment | Preparation | Concentration | Effect on Release | Reference |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ CRH | [11] |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ TRH | [11] |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ Neuropeptide Y | [11] |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↓ α-MSH | [11] |
Note: The finding that CART(55-102) can stimulate NPY release while simultaneously inhibiting NPY-induced feeding highlights the complexity of its regulatory role, which may be site- and context-dependent.
Experimental Protocols
The anorexigenic properties of CART(62-76) are typically investigated using in vivo animal models. Below is a generalized protocol for assessing its effect on food intake.
References
- 1. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 3. Demystifying Functional Role of Cocaine- and Amphetamine-Related Transcript (CART) Peptide in Control of Energy Homeostasis: A Twenty-Five Year Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CART peptides in the central control of feeding and interactions with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of cocaine- and amphetamine-regulated transcript (CART) peptide on regulation of appetite and hypothalamo-pituitary axes in vitro and in vivo in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anorexigenic and Anxiogenic Roles of CART(62-76) in the Hypothalamus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(62-76), within the hypothalamus. Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, and the fragment encompassing amino acids 62-76 has been identified as a biologically active component, particularly in the regulation of feeding behavior and emotional states. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
Core Functions of CART(62-76) in the Hypothalamus
Intracerebroventricular (ICV) administration of CART(62-76) into the hypothalamus of animal models has been shown to elicit two primary physiological responses: a decrease in food intake and an increase in anxiety-like behaviors.[1][2] These effects are mediated through the modulation of hypothalamic circuits that control energy homeostasis and emotional processing.
Anorexigenic Effects
CART(62-76) is a potent anorexigenic peptide, meaning it suppresses appetite and reduces food consumption.[3] This effect is believed to be a key component of the broader role of CART peptides in energy balance. Studies have demonstrated that central administration of CART peptides can inhibit both baseline and starvation-induced feeding.[4] Furthermore, CART peptides can counteract the orexigenic (appetite-stimulating) effects of other neuropeptides, such as Neuropeptide Y (NPY).[3][5] The anorexigenic properties of CART(62-76) make it a molecule of interest for research into appetite regulation and the development of anti-obesity therapeutics.
Anxiogenic Effects
In addition to its role in feeding, CART(62-76) has been observed to induce anxiety-like behaviors in rodents.[6] This is typically assessed using behavioral paradigms such as the elevated plus-maze and the open-field test. The anxiogenic effects of CART peptides suggest their involvement in the modulation of emotional states and stress responses within the hypothalamus and interconnected brain regions.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of CART peptides in the hypothalamus. While specific dose-response data for CART(62-76) is limited in the literature, data for the closely related and often co-studied CART(55-102) peptide provides valuable insights into the dose-dependent nature of these effects.
| Parameter | CART Peptide Fragment | Dose (ICV) | Effect | Species | Reference |
| Food Intake | CART(55-102) | 1 µg | Dose-dependent decrease in Ensure intake | Rat | [1] |
| Meal Size | CART(55-102) | 1 µg | Decreased meal size | Rat | [1] |
| Interlick Interval | CART(55-102) | 0.5 µg | Increased from 183 ± 3 ms (B15284909) to 192 ± 4 ms | Rat | [1] |
| Interlick Interval | CART(55-102) | 1 µg | Increased to 201 ± 1 ms | Rat | [1] |
| Interlick Interval | CART(55-102) | 2 µg | Increased to 214 ± 6 ms | Rat | [1] |
| Behavioral Test | CART Peptide Fragment | Effect | Species | Reference |
| Elevated Plus-Maze | CART(62-76) | Induces anxiogenic-like effects | Rat | [2] |
| Open-Field Test | CART Peptides | Can be used to assess anxiety and locomotor activity | Rodents | [8] |
| Neurochemical Parameter | CART Peptide Fragment | Concentration | Effect | Brain Region | Species | Reference |
| Extracellular Serotonin (B10506) (5-HT) | CART(62-76) | 10-100 µM | Concentration-dependent increase in 5-HT | Dorsal Raphe Nucleus & Nucleus Accumbens | Rat | [9] |
| Extracellular Serotonin (5-HT) | CART(62-76) | 100 µM | Significant increase in 5-HT in the Nucleus Accumbens when infused into the Dorsal Raphe Nucleus | Nucleus Accumbens | Rat | [9] |
Signaling Pathway of CART Peptides
While a specific receptor for CART peptides has yet to be definitively identified, evidence strongly suggests that they mediate their effects through a G-protein coupled receptor (GPCR), likely coupled to an inhibitory G-protein (Gi/o).[10][11] Activation of this putative receptor by CART(62-76) is thought to initiate a downstream signaling cascade that ultimately alters neuronal activity and neurotransmitter release.
The proposed signaling pathway involves the following key steps:
-
Receptor Binding: CART(62-76) binds to its putative Gi/o-coupled receptor on the surface of hypothalamic neurons.
-
G-Protein Activation: This binding event leads to the dissociation of the Gi/o protein subunits.
-
Adenylate Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).
-
PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).
-
Modulation of Downstream Targets: Inactivated PKA is unable to phosphorylate its downstream target proteins, which can include ion channels, transcription factors, and other enzymes, ultimately leading to changes in neuronal excitability and function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of CART(62-76) in the hypothalamus.
Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation
Objective: To surgically implant a guide cannula into the lateral ventricle of a rat brain for the direct administration of CART(62-76).
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical drill
-
Stainless steel guide cannula (26-gauge) and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and securely mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma landmark.
-
Using a stereotaxic atlas for the rat brain, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Drill a small hole through the skull at the target coordinates.
-
Drill additional holes for the placement of anchor screws.
-
Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Secure the cannula in place using dental cement, embedding the anchor screws for stability.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision closed around the cannula assembly.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.
Behavioral Assays
Objective: To quantify the effect of ICV-administered CART(62-76) on food intake.
Procedure:
-
Acclimate the cannulated rats to individual metabolic cages with ad libitum access to food and water.
-
Habituate the animals to the injection procedure with saline injections.
-
On the test day, fast the rats for a predetermined period (e.g., 12 hours) to induce a feeding response.
-
Administer CART(62-76) or vehicle (saline) via the ICV cannula at various doses.
-
Immediately after injection, provide a pre-weighed amount of standard chow or a palatable liquid diet.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Analyze the data to determine the dose-dependent effects of CART(62-76) on food consumption.
Objective: To assess anxiety-like behavior following ICV administration of CART(62-76).[12][13][14][15][16]
Procedure:
-
The EPM apparatus consists of two open arms and two enclosed arms, elevated above the floor.
-
Administer CART(62-76) or vehicle via the ICV cannula 15-30 minutes before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video to quantify parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type. A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.
Objective: To evaluate general locomotor activity and anxiety-like behavior after ICV administration of CART(62-76).[8][17][18][19]
Procedure:
-
The open-field apparatus is a large, enclosed arena, often with the floor divided into a central and a peripheral zone.
-
Administer CART(62-76) or vehicle via the ICV cannula 15-30 minutes before the test.
-
Place the rat in the center of the open field.
-
Allow the animal to explore the arena for a 10-minute session.
-
Record the session using a video tracking system.
-
Analyze the data for total distance traveled (a measure of locomotor activity) and the time spent in the central zone versus the periphery. A reduction in the time spent in the center zone is interpreted as an anxiogenic-like response.
Neurochemical Analysis
Objective: To measure changes in extracellular serotonin levels in the hypothalamus following local administration of CART(62-76).[2][5][20][21]
Procedure:
-
Surgically implant a microdialysis guide cannula targeting the desired hypothalamic nucleus (e.g., paraventricular nucleus).
-
After a recovery period, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Introduce CART(62-76) into the perfusion medium (reverse dialysis) at different concentrations.
-
Continue to collect dialysate samples throughout and after the peptide administration.
-
Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Molecular Assays
Objective: To measure changes in cyclic AMP levels in hypothalamic tissue following CART(62-76) administration.
Procedure:
-
Administer CART(62-76) or vehicle via ICV injection.
-
At a predetermined time point after injection, rapidly euthanize the animal and dissect the hypothalamus.
-
Immediately homogenize the tissue in an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the cAMP concentration in the supernatant, following the manufacturer's instructions.[22]
-
Normalize cAMP levels to the total protein concentration of the sample.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize the function of CART(62-76) in the hypothalamus.
References
- 1. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CART (62-76) (rat, human) | 210978-19-1 | 5-HT Receptor | MOLNOVA [molnova.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Neuropeptides and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Antidepressant Role of Neurotransmitter CART: Implications for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptides at the crossroad of fear and hunger: a special focus on neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iip.ucr.ac.cr [iip.ucr.ac.cr]
- 17. anilocus.com [anilocus.com]
- 18. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 19. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. real.mtak.hu [real.mtak.hu]
- 22. conductscience.com [conductscience.com]
The Discovery and Ascendancy of CART Peptides in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as pivotal neuromodulators in the central nervous system, implicated in a diverse array of physiological and pathological processes. Since their initial identification, research has illuminated their critical roles in the regulation of feeding behavior, reward pathways, stress responses, and numerous other neurological functions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and fundamental molecular biology of CART peptides. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and therapeutic exploration in this dynamic field of neuroscience.
A Serendipitous Discovery: The History of CART Peptides
The story of CART peptides begins, unknowingly, in 1981. While isolating and sequencing somatostatin-like polypeptides from the ovine hypothalamus, Spiess and colleagues inadvertently sequenced the N-terminal 30 amino acids of an unknown polypeptide.[1] This fragment's significance would remain unrecognized for over a decade.
The official discovery of CART came in 1995 when Douglass and colleagues, employing differential display PCR, identified a novel mRNA transcript in the rat striatum that was significantly upregulated following the administration of cocaine and amphetamine.[2][3][4] This transcript was aptly named "Cocaine- and Amphetamine-Regulated Transcript" (CART).[2][3][4] Subsequent research confirmed that the peptide sequence reported by Spiess et al. in 1981 corresponded to a fragment of the protein encoded by this newly discovered CART mRNA.[5]
Further investigations revealed that the CART gene encodes a prepropeptide that undergoes post-translational processing to yield several biologically active peptide fragments.[6] In the rat, alternative splicing of the CART mRNA results in two pro-peptides of 116 or 129 amino acids.[6][7][8] In humans, only the shorter form is present.[8] The most extensively studied of these bioactive fragments are CART (55-102) and CART (62-102) in rats, which are homologous to CART (42-89) and CART (49-89) in humans, respectively.[5] These peptides are widely distributed throughout the central and peripheral nervous systems, with high concentrations in hypothalamic nuclei, the nucleus accumbens, and the pituitary gland, suggesting their involvement in a wide range of physiological functions.[5][7]
Quantitative Insights into CART Peptide Biology
The study of CART peptides has generated a wealth of quantitative data regarding their expression, binding affinities, and physiological effects. The following table summarizes key quantitative findings from foundational and subsequent research, providing a comparative reference for researchers.
| Parameter | Species | Brain Region/Cell Line | Value | Reference |
| CART mRNA Expression | Rat | Nucleus Accumbens | Upregulated by binge cocaine administration | [4] |
| Rat | Striatum | Upregulated by acute cocaine and amphetamine | [2] | |
| Rat (OLETF vs. LETO) | Medial Nucleus of the Amygdala | 66.79 ± 12.62 vs. 61.08 ± 14.01 (Intensity) | [9] | |
| Rat (OLETF vs. LETO) | Central Nucleus of the Amygdala | 78.55 ± 14.84 vs. 77.45 ± 17.77 (Intensity) | [9] | |
| Rat (OLETF vs. LETO) | Basolateral Nucleus of the Amygdala | 50.78 ± 9.6 vs. 44.22 ± 10.1 (Intensity) | [9] | |
| Rat (Morphine-treated) | Nucleus Accumbens (High-dose) | Upregulated | [10][11] | |
| Rat (Morphine-treated) | Striatum (High-dose) | Upregulated | [10][11] | |
| Rat (Morphine-treated) | Prefrontal Cortex (High-dose) | Upregulated | [10][11] | |
| Rat (Morphine-addicted) | Nucleus Accumbens | Downregulated | [10][11] | |
| Rat (Morphine-addicted) | Striatum | Downregulated | [10][11] | |
| CART Peptide Binding | Rat | AtT20 cells | Bmax: 101.4 ± 8.8 fmol/mg protein; Kd: 21.9 ± 8.0 pM | [12] |
Experimental Protocols for CART Peptide Research
The investigation of CART peptides relies on a variety of well-established molecular and cellular biology techniques. This section provides detailed methodologies for key experiments commonly employed in CART peptide research.
In Situ Hybridization for CART mRNA Localization
In situ hybridization is a powerful technique to visualize the distribution of CART mRNA within brain tissue.
Protocol:
-
Tissue Preparation:
-
Dissect the tissue of interest, fix in 4% paraformaldehyde, and cryoprotect in a 20% sucrose (B13894) solution before rapid freezing.[13]
-
Cut frozen sections and mount them on SuperFrost Plus coated slides and allow them to air dry.[13]
-
-
Probe Preparation:
-
Synthesize digoxigenin (B1670575) (DIG) or fluorescein (B123965) isothiocyanate (FITC) labeled antisense RNA probes complementary to the CART mRNA sequence.[13]
-
-
Hybridization:
-
Washing and Detection:
-
Remove the coverslips and perform a series of washes to remove unbound probe. This typically includes washes in MABT buffer and a high-temperature wash buffer at 65°C.[13]
-
Block non-specific binding sites using a blocking solution for 1 hour.[13]
-
Incubate the slides with an alkaline phosphatase-conjugated anti-DIG or anti-FITC antibody (e.g., at a 1/1500 dilution) overnight at 4°C.[13]
-
Wash the slides extensively with MABT buffer.[13]
-
Develop the signal using a chromogenic substrate such as NBT/BCIP in a development buffer at 37°C until the desired color intensity is reached.[13]
-
Stop the reaction by washing with water, then dehydrate the slides and mount with a xylene-based mountant.[13]
-
Immunohistochemistry for CART Peptide Localization
Immunohistochemistry allows for the visualization of CART peptide expression and localization at the protein level.
Protocol:
-
Tissue Preparation and Deparaffinization:
-
Fix the tissue in 10% formalin overnight at 4°C and embed in paraffin.[14]
-
Cut tissue sections and mount them on slides.[14]
-
Deparaffinize the sections by immersing them in xylene followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) and a final rinse in water.[15][16]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer such as 10 mM sodium citrate (B86180) (pH 6.0) or 1 mM EDTA (pH 8.0).[15][16]
-
Heat the slides in a microwave or steamer for a specified time (e.g., 20-30 minutes) and then allow them to cool to room temperature.[14][16]
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the slides in a solution of methanol (B129727) and hydrogen peroxide.[14]
-
Block non-specific antibody binding by incubating the sections in a blocking buffer containing normal serum from the species in which the secondary antibody was raised.[14]
-
Incubate the sections with a primary antibody specific to the CART peptide of interest, diluted in blocking buffer, for 1 hour at 37°C or overnight at 4°C.[14]
-
Wash the slides with PBS.[14]
-
Incubate with a biotinylated secondary antibody, followed by washes in PBS.[15]
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and wash again.
-
Develop the signal using a chromogenic substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[16]
-
Counterstain with a nuclear stain such as hematoxylin (B73222) to visualize cell nuclei.[16]
-
Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.[16]
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches in CART peptide research, the following diagrams have been generated using the DOT language.
Caption: Putative signaling pathway of CART peptides.
Caption: General experimental workflow for studying CART peptides.
The Enigmatic Receptor and Future Directions
A significant challenge in the field has been the definitive identification of the CART peptide receptor. While in vitro studies strongly suggested the existence of a G-protein coupled receptor coupled to Gi/Go proteins, its identity remained elusive for many years.[17] In 2020, GPR160 was identified as a potential receptor for CART peptides.[17] However, this finding has been contested, with subsequent studies failing to demonstrate specific binding of radiolabeled CART to GPR160 in human cell lines or GPR160-mediated signaling in response to CART.[17][18] This controversy highlights the need for further research to unequivocally identify and characterize the CART peptide receptor(s).
The de-orphanization of the CART receptor is a critical step for advancing the field. It will enable the development of specific agonists and antagonists, which are invaluable tools for dissecting the precise physiological roles of CART peptides and for exploring their therapeutic potential. Given the involvement of CART peptides in a wide range of neurological functions, including appetite regulation, drug addiction, and stress, the CART system represents a promising target for the development of novel therapeutics for obesity, substance use disorders, and anxiety-related conditions.
Conclusion
From a serendipitous discovery to their recognition as key players in neuroscience, the journey of CART peptides has been one of continuous revelation. This technical guide has provided a comprehensive overview of their history, quantitative biology, and the experimental methodologies essential for their study. The provided diagrams offer a visual framework for understanding their signaling pathways and the logical flow of research in this area. As the quest for the definitive CART receptor continues and our understanding of their complex functions deepens, CART peptides are poised to remain at the forefront of neuroscience research, offering exciting possibilities for therapeutic intervention in a host of neurological and psychiatric disorders.
References
- 1. Isolation and sequence analysis of a somatostatin-like polypeptide from ovine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 3. Cocaine-and Amphetamine Regulated Transcript (CART) Peptide Is Expressed in Precursor Cells and Somatotropes of the Mouse Pituitary Gland | PLOS One [journals.plos.org]
- 4. Frontiers | A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling [frontiersin.org]
- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immunohistochemical localization of novel CART peptides in rat hypothalamus, pituitary and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CART, a new anorectic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cocaine- and amphetamine-regulated transcript (CART) peptide immunoreactivity in feeding- and reward-related brain areas of young OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CART peptide and opioid addiction: Expression changes in male rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. abcepta.com [abcepta.com]
- 15. bosterbio.com [bosterbio.com]
- 16. lab.moffitt.org [lab.moffitt.org]
- 17. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
- 18. High expression of GPR160 in prostate cancer is unrelated to CARTp-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Modulatory Role of CART(62-76) on Serotoninergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators implicated in a wide array of physiological processes, including stress, appetite, and reward. The specific fragment, CART(62-76), has garnered significant attention for its potential interaction with the central serotoninergic (5-HT) system, a key target for therapeutic interventions in mood disorders and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of how CART(62-76) and related peptides modulate serotoninergic pathways, synthesizing key experimental findings, presenting quantitative data, detailing methodologies, and illustrating the proposed signaling mechanisms. The evidence points to a complex, and at times seemingly contradictory, role for CART peptides, suggesting that their effect on serotonin (B10506) neurons may be concentration-dependent, region-specific, and potentially mediated through both direct and indirect mechanisms.
Introduction
The serotoninergic system, originating primarily from the dorsal raphe nucleus (DRN), projects throughout the central nervous system to regulate mood, cognition, and homeostasis. Its dysfunction is a hallmark of depression, anxiety, and other disorders. CART peptides, produced from the cleavage of a pro-peptide, are widely distributed in the brain, with significant expression in areas that overlap with serotoninergic circuits, including the DRN and nucleus accumbens (NAcc).[1] Understanding the interplay between CART peptides, particularly the biologically active fragment CART(62-76), and the 5-HT system is critical for elucidating novel neurobiological mechanisms and identifying potential targets for drug development.
Evidence for Excitatory Modulation of Serotonin Release
A significant body of evidence suggests that CART peptides can enhance the release of serotonin in key brain regions associated with mood and reward.
Quantitative Data: In Vivo Microdialysis
Seminal studies utilizing in vivo microdialysis in freely behaving rats have demonstrated that local administration of CART(62-76) leads to a concentration-dependent increase in extracellular 5-HT levels.[1][2] These findings strongly suggest an excitatory role for the peptide in serotoninergic neurotransmission.
| Parameter | Brain Region | CART Fragment | Concentration | Maximum Increase in Extracellular 5-HT (Mean ± SEM) | Reference |
| Local Infusion Effect | Dorsal Raphe Nucleus (DRN) | CART(62-76) | 10-100 µM | 145.5% ± 70.3% | [1] |
| Local Infusion Effect | Nucleus Accumbens (NAcc) | CART(62-76) | 10-100 µM | 117.2% ± 35.4% | [1] |
| Distal Effect | Nucleus Accumbens (NAcc) | CART(62-76) | 100 µM (infused in DRN) | 45.0% ± 6.1% | [1] |
Proposed Mechanism: Depolarization-Dependent Release
The infusion of CART(62-76) into the DRN, the primary source of forebrain serotonin, not only increases local 5-HT but also elevates 5-HT levels in the distal NAcc.[1][2] This suggests that CART peptides act on receptors located on serotoninergic neurons or their terminals, leading to depolarization and a subsequent increase in neurotransmitter release.[1][2] This proposed mechanism positions CART peptides as potential endogenous antidepressants.[3]
Caption: Proposed excitatory action of CART(62-76) on serotonin neurons.
Evidence for Inhibitory Modulation of Serotonin Pathways
In contrast to the microdialysis findings, more recent studies using different methodologies and a longer CART fragment (55-102) suggest an inhibitory role, particularly in the context of anxiety-like behaviors.
Quantitative Data: LC-MS and c-Fos Imaging
Microinjection of CART(55-102) into the DRN was found to induce anxiogenic effects.[4][5] This behavioral outcome was correlated with a decrease in serotonin levels within the DRN, as measured by liquid chromatography-mass spectrometry (LC-MS), and reduced neuronal activity, indicated by lower c-Fos expression in ventral DRN 5-HT neurons.[4][5][6]
| Parameter | Brain Region | CART Fragment | Dose | Outcome | Reference |
| Neurotransmitter Level | Dorsal Raphe Nucleus (DRN) | CART(55-102) | 100 ng | Significant decrease in serotonin levels | [4] |
| Neuronal Activity | Ventral DRN | CART(55-102) | 500 ng (ICV) | Significant decrease in c-Fos+ TPH2 neurons | [5][6] |
Proposed Mechanism: Indirect Feedforward Inhibition
This anxiogenic and inhibitory effect is hypothesized to be mediated indirectly.[6] Evidence suggests that CART peptides, potentially originating from the Edinger-Westphal nucleus, act on local GABAergic interneurons within the DRN.[6][7] This activation of inhibitory interneurons would lead to increased GABA release, which in turn hyperpolarizes and inhibits the activity of 5-HT neurons, ultimately reducing serotonin release.[6][7] The recently identified putative CART receptor, GPR160, has been localized on these non-5-HT neurons, lending support to this indirect mechanism.[6][8]
Caption: Proposed indirect inhibitory action of CART via GABAergic interneurons.
Discussion: Reconciling Disparate Findings
The apparent contradiction between CART peptides inducing both an increase and a decrease in serotoninergic activity highlights the complexity of this neuromodulatory system. Several factors may contribute to these differing results:
-
Peptide Fragment Specificity: The studies reporting excitatory effects primarily used the shorter CART(62-76) or (61-102) fragments, while the inhibitory findings were observed with the longer CART(55-102).[1][4] These fragments may have different affinities for various receptor subtypes or engage distinct signaling pathways.
-
Methodological Differences: In vivo microdialysis measures extracellular neurotransmitter levels, reflecting a net balance of release, reuptake, and metabolism.[1] In contrast, LC-MS measures total tissue content, while fiber photometry and c-Fos imaging assess real-time neuronal activity.[4][7] It is plausible that CART could increase the synaptic release and turnover of 5-HT (raising extracellular levels) while simultaneously reducing the overall activity and somatic content in a specific subset of neurons.
-
Regional and Circuit Specificity: The inhibitory effects were noted specifically in the ventral DRN, a subregion linked to stress-coping behaviors, whereas the excitatory effects were measured more broadly in the DRN.[1][6] CART's influence is likely highly dependent on the specific microcircuit it is acting upon.
Interaction with Serotonergic Therapeutics
The interplay between CART and the 5-HT system is further underscored by interactions with selective serotonin reuptake inhibitors (SSRIs). In a rat model of neuropathic pain, the condition led to a dramatic increase in CART-immunoreactive fibers in the DRN.[9] Treatment with the SSRI fluoxetine, which produced an anti-pain effect, significantly reduced this CART immunoreactivity, suggesting that the CART system is dynamically regulated during pathological states and their treatment with serotonergic drugs.[9]
Experimental Protocols
In Vivo Microdialysis for Extracellular 5-HT
-
Objective: To measure real-time extracellular levels of serotonin in specific brain nuclei of freely-behaving animals.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgery: Under anesthesia, guide cannulae are stereotaxically implanted, targeting the DRN and/or NAcc. Animals are allowed to recover for several days.
-
Probe Insertion: A microdialysis probe (e.g., 2-mm membrane) is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a baseline stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: CART peptides (e.g., 10, 30, 100 µM) or vehicle are infused directly into the target nucleus via the microdialysis probe (reverse dialysis).
-
Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Data are typically expressed as a percentage change from the baseline average.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue 5-HT
-
Objective: To accurately quantify the total amount of serotonin within a specific brain tissue sample.
-
Methodology:
-
Animal Model: Male C57BL/6J mice are often used.
-
Drug Administration: A guide cannula is implanted over the DRN. After recovery, mice receive a microinjection of CART peptide (e.g., 100 ng) or aCSF.
-
Tissue Collection: At a defined time point post-injection (e.g., 15 minutes), animals are euthanized, and the brains are rapidly extracted and flash-frozen.
-
Micropunch: The specific brain region (e.g., DRN) is micropunched from frozen brain slices.
-
Sample Processing: The tissue is homogenized, and neurotransmitters are extracted.
-
Analysis: Samples are analyzed on a hybrid quadrupole Orbitrap mass spectrometer coupled with a liquid chromatography system. The abundance of serotonin is determined by comparing its mass-to-charge ratio and retention time to known standards.[4]
-
Caption: Comparative workflow of key experimental approaches.
Conclusion and Future Directions
The modulation of the serotoninergic system by CART peptides is a nuanced and multifaceted process. Evidence supports both excitatory and inhibitory actions, the balance of which is likely determined by the specific CART fragment, the targeted neuronal population within the DRN, and the prevailing physiological or pathological state. The discovery of the GPR160 receptor provides a critical tool for dissecting these complex circuits.
For drug development professionals, this complexity presents both challenges and opportunities. A deeper understanding of how different CART fragments drive opposing effects could lead to the design of highly specific ligands that either enhance or suppress serotoninergic tone in a targeted manner.
Future research should focus on:
-
Directly comparing the effects of CART(62-76) and CART(55-102) on 5-HT neuron activity and release using identical, state-of-the-art techniques like fiber photometry and optogenetics.
-
Elucidating the downstream signaling cascades of the GPR160 receptor in both GABAergic and potentially serotoninergic neurons.
-
Investigating how the interaction between CART and serotonin systems is altered in animal models of depression and anxiety to determine its therapeutic relevance.
References
- 1. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Antidepressant Role of Neurotransmitter CART: Implications for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CART Peptides Regulate Psychostimulants and May be Endogenous Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Stress, Hunger, and Pain: Cocaine- and Amphetamine-Regulated Transcript Peptide’s Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for the participation of cocaine- and amphetamine-regulated transcript peptide (CART) in the fluoxetine-induced anti-hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression Profile of Cocaine- and Amphetamine-Regulated Transcript (CART) Peptides in the Rat Brain, with a Focus on the CART(62-76) Fragment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression, quantification, and functional pathways of Cocaine- and Amphetamine-Regulated Transcript (CART) peptides in the rat brain. While direct quantitative data for the specific CART(62-76) fragment is limited in published literature, this document summarizes the broader expression profile of its parent peptides, which provides the essential context for its potential physiological roles. We detail established experimental protocols and visualize key workflows and signaling cascades to support further research and development.
Introduction to CART Peptides
Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as a gene whose mRNA levels increased in the rat striatum following the administration of psychostimulants.[1] The gene encodes a pro-peptide that undergoes extensive post-translational processing to yield several biologically active peptide fragments.[2][3] In rats, alternative splicing results in a pro-peptide of either 102 or 89 amino acids.[2][4]
This pro-peptide is cleaved by prohormone convertases PC1/3 and PC2 into major active forms, primarily CART(55-102) and CART(62-102).[5][6] The processing is tissue-specific; for instance, shorter forms like CART(42-89) and CART(49-89) have been isolated from the rat hypothalamus and nucleus accumbens.[2]
The fragment CART(62-76) is a synthetic peptide used in research to probe the function of a specific region of the larger, naturally occurring CART peptides.[7][8] Exogenously applied CART(62-76) has demonstrated biological activity, including inhibiting food intake and modulating serotonin (B10506) levels in the brain, suggesting its utility in functional studies.[8][9] CART peptides are implicated in a wide array of physiological processes, including feeding, reward, stress, and sensory processing.[1][10][11]
Expression Profile of CART Peptides in the Rat Brain
The expression of CART peptides is widespread throughout the central nervous system. The following table summarizes the relative density of CART-immunoreactive cell bodies and fibers in key regions of the rat brain, as determined by immunohistochemical studies.
| Brain Region | Subregion / Nucleus | Relative Expression Level | References |
| Hypothalamus | Arcuate Nucleus (ARC) | High | [5][12] |
| Paraventricular Nucleus (PVN) | High | [5][12] | |
| Lateral Hypothalamic Area (LHA) | High | [12] | |
| Dorsomedial Nucleus (DMH) | High | [12] | |
| Reward Pathway | Nucleus Accumbens (NAc) | High (fibers) | [5][11] |
| Ventral Tegmental Area (VTA) | Moderate | [10] | |
| Limbic System | Amygdala (Basolateral) | Moderate | [11][13] |
| Hippocampus | Moderate | [5] | |
| Sensory Systems | Olfactory Bulb | Moderate | [11] |
| Retina & Projection Areas | Moderate | [11] | |
| Brainstem | Dorsal Raphe Nucleus (DRN) | Moderate | [9] |
| Nucleus of the Solitary Tract | High | [11] | |
| Spinal Cord | Dorsal & Lateral Horns | High | [11] |
Experimental Protocols
Precise characterization of CART peptide expression relies on robust and validated experimental techniques. Below are detailed methodologies for immunohistochemistry (IHC) and radioimmunoassay (RIA), two key methods used in the field.
This protocol provides a standard method for the qualitative and semi-quantitative analysis of CART peptide distribution in rat brain tissue.
1. Tissue Preparation:
- Administer a terminal dose of anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.) to adult Sprague-Dawley or Wistar rats.[14]
- Perform transcardial perfusion, first with 0.1 M phosphate (B84403) buffer (PB, pH 7.4) to clear blood, followed by a fixative solution of 4-5% paraformaldehyde in PB.[14][15]
- Carefully dissect the brain and postfix it in the same fixative solution overnight at 4°C.
- Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30-40% in PB) at 4°C until it sinks (typically 48 hours).[15]
- Snap-freeze the brain in isopentane (B150273) chilled with liquid nitrogen. Store at -80°C until sectioning.
- Using a cryostat, cut coronal or sagittal sections at a thickness of 30-40 µm.
2. Immunohistochemical Staining:
- Wash free-floating sections three times in phosphate-buffered saline (PBS).
- Quench endogenous peroxidase activity by incubating sections in a solution of 3% hydrogen peroxide in PBS for 15 minutes.
- Wash sections again in PBS.
- Perform an antigen retrieval step if necessary (though often not required for CART peptides with good fixation).
- Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100).
- Incubate sections with a primary antibody raised against a CART peptide fragment (e.g., rabbit anti-CART(55-102)) diluted in blocking solution. Incubation is typically performed for 24-48 hours at 4°C.
- Wash sections extensively in PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
- Wash sections in PBS, then incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
- Visualize the signal by incubating sections in a solution containing a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. Monitor the reaction under a microscope and stop it by washing with PBS.
3. Mounting and Analysis:
- Mount the stained sections onto gelatin-coated glass slides.
- Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip using a permanent mounting medium.
- Analyze the distribution and morphology of CART-immunoreactive neurons and fibers using light microscopy.
This protocol outlines a competitive binding assay for the quantitative measurement of CART peptide levels in brain tissue extracts.
1. Brain Tissue Extraction:
- Rapidly dissect specific brain regions of interest (e.g., hypothalamus, nucleus accumbens) from fresh or snap-frozen rat brains.
- Record the wet weight of the tissue.
- Homogenize the tissue in an extraction buffer (e.g., 1 M acetic acid) and boil for 10 minutes to inactivate proteases.
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
- Collect the supernatant. The peptide-containing extract can be stored at -80°C. For plasma samples, an extraction step using C-18 Sep-Pak columns is often required to concentrate the peptides and remove interfering substances.[16]
2. Radioimmunoassay Procedure:
- Prepare a standard curve using known concentrations of a synthetic CART peptide standard. Perform serial dilutions in RIA buffer.[17]
- Label a set of assay tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples. Assays should be run in duplicate or triplicate.[18]
- Pipette RIA buffer into NSB and B0 tubes.
- Pipette the standard dilutions and unknown sample extracts into their respective tubes.
- Add a specific primary anti-CART antibody to all tubes except TC and NSB. The antibody should be at a dilution determined previously to bind 30-50% of the radiolabeled tracer.
- Add a constant, known amount of radiolabeled CART peptide (e.g., ¹²⁵I-CART(55-102)) to all tubes.
- Vortex all tubes and incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[18]
3. Separation and Counting:
- Separate antibody-bound peptide from free peptide. This is commonly achieved by adding a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent (e.g., polyethylene (B3416737) glycol).[18]
- Incubate to allow the antibody complex to precipitate.
- Centrifuge all tubes (except TC) at 1000-2000 x g for 30 minutes at 4°C.
- Carefully decant the supernatant. The pellet contains the antibody-bound radiolabeled peptide.
- Measure the radioactivity in the pellets using a gamma counter.
4. Data Analysis:
- Calculate the percentage of tracer bound for each standard and sample relative to the B0 tubes.
- Plot a standard curve of %Bound versus the concentration of the unlabeled standard peptide.
- Determine the concentration of CART peptide in the unknown samples by interpolating their %Bound values from the standard curve.
- Normalize the results to the initial weight of the brain tissue (e.g., in fmol/mg tissue).
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed signaling mechanisms of CART peptides.
Conclusion
The expression of CART peptides in the rat brain is robust and localized to key circuits controlling metabolism, reward, and stress. While the specific fragment CART(62-76) is primarily a tool for pharmacological investigation, its actions are best understood within the context of the broader family of endogenously produced CART peptides. The provided protocols for immunohistochemistry and radioimmunoassay offer established frameworks for researchers to further investigate the distribution and regulation of these important neuropeptides. The signaling pathways, though not fully elucidated, point towards a mechanism involving Gi/o-coupled GPCRs, highlighting potential targets for therapeutic development. Future studies employing fragment-specific antibodies and advanced mass spectrometry techniques will be crucial for definitively mapping the endogenous expression of smaller fragments like CART(62-76) within the central nervous system.
References
- 1. The activity of CART peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Immunohistochemical localization of novel CART peptides in rat hypothalamus, pituitary and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological processing of the cocaine and amphetamine-regulated transcript precursors by prohormone convertases, PC2 and PC1/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CART (62-76) (human, rat) peptide [novoprolabs.com]
- 9. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
- 11. Cocaine- and amphetamine-regulated transcript peptide immunohistochemical localization in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of CART neurons in the rat and human hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cocaine- and amphetamine-regulated transcript (CART) peptide immunoreactivity in feeding- and reward-related brain areas of young OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuronal surface antigen-specific immunostaining pattern on a rat brain immunohistochemistry in autoimmune encephalitis [frontiersin.org]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 18. Radioimmunoassays | Revvity [revvity.com]
Physiological Effects of CART(62-76) on Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides extensively involved in the central nervous system's regulation of various physiological processes, including energy homeostasis, reward, and stress.[1][2] Derived from a single gene, the CART transcript is post-translationally processed into several biologically active fragments, with CART(55-102) and CART(62-102) being the most studied.[1]
This technical guide focuses specifically on the physiological effects of the smaller, active fragment, CART(62-76) , on the regulation of food intake. This peptide has garnered significant interest for its potent anorexigenic (appetite-suppressing) properties.[3][4] Understanding its mechanism of action, the neural circuits it modulates, and the quantitative impact it has on feeding behavior is critical for evaluating its therapeutic potential in the context of obesity and metabolic disorders. This document provides a consolidated overview of key quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.
Anorexigenic Effects and Neurobiological Context
Central administration of CART(62-76) has been shown to inhibit food intake.[3][4] Its effects are primarily mediated through interactions within key hypothalamic and brainstem circuits that form the core of the body's energy balance regulation system.
CART peptides are co-expressed with pro-opiomelanocortin (POMC) in anorexigenic neurons of the hypothalamic arcuate nucleus (Arc) in rodents.[1][2] These neurons represent a critical node in the leptin-melanocortin signaling pathway, which suppresses appetite. Conversely, CART-containing neurons are situated to interact with orexigenic (appetite-stimulating) neurons that express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[5][6] Experimental evidence demonstrates that CART(62-76) can effectively attenuate the potent feeding-stimulatory effects of NPY, highlighting a key functional interaction.[3][7]
The anorexigenic action of CART peptides is further supported by evidence of neuronal activation, measured by the expression of the immediate early gene c-Fos, in brain regions integral to feeding control. Following central administration of CART peptides, increased c-Fos expression is observed in the paraventricular nucleus (PVN), dorsomedial nucleus (DMH), and arcuate nucleus (Arc) of the hypothalamus, as well as in brainstem areas like the nucleus of the solitary tract (NTS).[8]
Quantitative Data on Food Intake Modulation
The anorexigenic effects of CART(62-76) have been quantified in various animal models. The following tables summarize the key findings from pertinent studies.
Table 1: Effects of CART(62-76) on Spontaneous and Induced Food Intake
| Peptide Fragment | Animal Model | Administration Route & Dose | Effect on Food Intake | Key Findings | Reference |
| CART(62-76) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Inhibited spontaneous food intake | Both CART(62-76) and the longer CART(55-102) fragment were effective, though CART(55-102) was found to be more potent. | [7] |
| CART(62-76) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Attenuated NPY-induced feeding | Co-injection of CART(62-76) with the orexigenic peptide NPY significantly reduced the hyperphagic response caused by NPY alone. | [7] |
| CART(62-76) | Rat | Intracerebroventricular (i.c.v.) | Induced anxiogenic-like effects | While primarily anorexigenic, CART peptides can also induce anxiety-like behaviors, suggesting a potential confounding factor in feeding studies. | [3][5] |
Table 2: Comparative Efficacy of CART Fragments
| Peptide Fragment | Animal Model | Administration Route & Dose | Comparative Efficacy | Key Findings | Reference |
| CART(55-102) vs. CART(62-76) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | CART(55-102) > CART(62-76) | The longer fragment demonstrated higher potency in inhibiting food intake. | [7][9] |
| CART(55-102) vs. CART(62-76) | Rat | Intrathecal (i.t.) | Different effects on nociception | In studies of pain perception, CART(62-76) produced an antihyperalgesic effect at higher concentrations than CART(55-76), indicating fragment-specific activities. | [10][11] |
Signaling Pathways and Neural Circuit Interactions
While a specific receptor for CART peptides remains to be definitively identified, a functional pathway illustrating its anorexigenic effects can be constructed based on current evidence. Central administration of CART(62-76) activates neurons in key hypothalamic nuclei and modulates the activity of other critical neuropeptide systems.
The following diagram illustrates the proposed interactions within the hypothalamic arcuate nucleus, a primary site for integrating peripheral metabolic signals and regulating feeding behavior.
References
- 1. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 3. CART (62-76) (rat, human) | CAS 210978-19-1 | Tocris Bioscience [tocris.com]
- 4. molnova.com [molnova.com]
- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CART peptides in the central control of feeding and interactions with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CART(62-76) in the Mesolimbic Reward System: A Technical Guide
An In-depth Examination of the Neuropeptide Fragment's Interaction with Dopaminergic Pathways, Signaling Cascades, and its Implications for Drug Development
Abstract
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the brain's reward circuitry. The active fragment, CART(62-76), has garnered significant attention for its role in modulating the effects of psychostimulants and influencing motivated behaviors. This technical guide provides a comprehensive overview of the involvement of CART(62-76) in the reward system, with a particular focus on its interactions with the mesolimbic dopamine (B1211576) pathway. We present a synthesis of quantitative data from key studies, detailed experimental protocols for preclinical research, and visual representations of the underlying signaling mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the CART peptide system for the treatment of addiction and other reward-related disorders.
Introduction
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical neural circuit that mediates reward, motivation, and reinforcement.[1] Neuropeptides play a vital modulatory role in this system, and among them, Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as significant players.[2] First identified as a transcript upregulated by psychostimulant administration, CART peptides, and their fragments, are now known to be involved in a wide range of physiological processes, including feeding, stress, and reward.[3][4]
The biologically active fragments of the CART propeptide, particularly CART(55-102) and the smaller fragment CART(62-76), are of significant interest.[5][6] While much of the research has focused on the longer fragment, evidence suggests that CART(62-76) also possesses biological activity and contributes to the overall effects of the CART system on reward-related behaviors.[7][8] This guide will specifically focus on the actions of CART(62-76) within the reward system, detailing its effects on dopamine signaling, neuronal activity, and behavior, and outlining the experimental approaches used to elucidate these functions.
Quantitative Data on the Effects of CART(62-76) on Reward-Related Behaviors
The following tables summarize the quantitative findings from key studies investigating the impact of CART(62-76) and the related, more extensively studied, CART(55-102) peptide on reward-related behaviors. This data provides a comparative perspective on the potency and efficacy of these fragments.
Table 1: Effects of Intra-Nucleus Accumbens (NAc) Infusion of CART Peptides on Cocaine Self-Administration
| Peptide Fragment | Dose (µ g/side ) | Change in Cocaine Infusions | Change in Breakpoint | Reference |
| CART(55-102) | 0.25 | No significant change | No significant change | [1] |
| CART(55-102) | 1.0 | ↓ | ↓ | [1] |
| CART(55-102) | 2.5 | ↓↓ (Dose-dependent decrease) | ↓↓ (Dose-dependent decrease) | [1] |
Table 2: Dose-Response of Intrathecal CART(62-76) on Antihyperalgesia (Randall-Selitto test)
| Dose (nmol/rat) | Antihyperalgesic Effect (Paw Withdrawal Threshold) | ED₅₀ (nmol/rat) | Reference |
| 3 | Significant increase | \multirow{3}{*}{2.75 (2.32–3.27)} | [8] |
| 10 | Significant increase | [8] |
Note: While this data is from a pain modulation study, it provides a quantitative dose-response for the in vivo bioactivity of CART(62-76).[8] The antihyperalgesic effects of CART(62-76) were found to be µ-opioid receptor-dependent.[8]
Table 3: Comparative Effects of CART Fragments on Locomotor Activity
| Peptide Fragment | Administration Route | Dose | Effect on Locomotor Activity | Reference |
| CART(55-102) | Intra-VTA | 0.2 - 5.0 µ g/side | Dose-dependent increase | [9] |
| CART(62-76) | ICV | Not specified | No effect on anxiety-like behavior (elevated plus maze) | [5] |
Note: Direct comparisons of the effects of CART(62-76) and CART(55-102) on locomotor activity within the same study are limited. Intra-VTA administration of CART(55-102) increases locomotor activity, an effect blocked by a dopamine D2 receptor antagonist.[9] In contrast, intracerebroventricular (ICV) administration of CART(62-76) did not induce anxiety-like behavior, unlike the longer fragment.[5]
Signaling Pathways of CART(62-76) in the Reward System
CART peptides exert their effects through G-protein coupled receptors (GPCRs), although a specific receptor has yet to be definitively identified.[2][7] Studies in cell lines and primary neuronal cultures have elucidated a key signaling pathway initiated by CART peptide binding, which is coupled to inhibitory G-proteins (Gαi/o).[2][7]
This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of ERK is attenuated by pertussis toxin, confirming the involvement of Gαi/o proteins.[2][7] Downstream, phosphorylated ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which in turn can regulate the expression of genes, including the CART gene itself, creating a potential feedback loop.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CART(62-76) in the reward system.
Intracerebroventricular (ICV) Injection of CART Peptides in Rats
This protocol describes the procedure for delivering CART peptides directly into the cerebral ventricles of rats to study their central effects.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical drill
-
Stainless steel guide cannula (26-gauge) and dummy cannula
-
Dental cement and skull screws
-
Injection pump and Hamilton syringe
-
CART(62-76) peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and identify bregma.
-
Drill a small hole for the guide cannula implantation. Typical coordinates for the lateral ventricle are: AP -0.8 mm, ML ±1.5 mm from bregma, and DV -3.4 mm from the skull surface.[10]
-
Implant the guide cannula and secure it with dental cement and skull screws. Insert the dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the Hamilton syringe via tubing.
-
Infuse the CART peptide solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.
-
Proceed with behavioral testing as required by the experimental design.[4]
In Vivo Microdialysis for Measuring Dopamine Efflux in the Nucleus Accumbens
This protocol details the method for measuring extracellular dopamine levels in the NAc of freely moving rats following CART peptide administration.
Materials:
-
Rats with pre-implanted guide cannulae targeting the NAc shell or core.
-
Microdialysis probes (2-4 mm membrane)
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
CART(62-76) for systemic or local administration
Procedure:
-
The day before the experiment, insert the microdialysis probe through the guide cannula into the NAc.
-
On the experimental day, connect the probe to the perfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 2-3 hour stabilization period to achieve a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour.
-
Administer CART(62-76) (e.g., via ICV, intraperitoneal, or reverse dialysis through the probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
At the end of the experiment, perfuse the animal and histologically verify the probe placement.
In Vivo Single-Unit Electrophysiology in the Ventral Tegmental Area
This protocol outlines the procedure for recording the firing activity of individual VTA neurons in response to CART peptide administration.
Materials:
-
Anesthetized or awake, head-fixed rats
-
Stereotaxic frame
-
Recording microelectrodes (e.g., glass micropipettes or tungsten electrodes)
-
Amplifier and data acquisition system
-
Drug delivery system for local application (e.g., microiontophoresis) or systemic administration
-
CART(62-76) solution
Procedure:
-
Position the anesthetized or head-fixed rat in the stereotaxic apparatus.
-
Create a craniotomy over the VTA.
-
Slowly lower the recording electrode into the VTA using a microdrive.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[11][12]
-
Once a stable neuron is isolated, record its baseline firing activity for several minutes.
-
Administer CART(62-76) either systemically or locally.
-
Record the neuronal firing rate during and after drug administration to determine any changes in firing frequency or pattern.
-
Mark the recording site for later histological verification.
Discussion and Future Directions
The evidence presented in this guide highlights the significant modulatory role of the CART peptide system, including the fragment CART(62-76), within the mesolimbic reward pathway. While the inhibitory effects of CART peptides on cocaine self-administration are well-documented for the longer fragment CART(55-102), further research is needed to quantify the specific contribution of CART(62-76) to this phenomenon. The signaling cascade involving a putative Gαi/o-coupled GPCR, ERK, and CREB provides a clear framework for the intracellular actions of these peptides.
Future research should focus on several key areas. Firstly, the definitive identification and characterization of the CART receptor(s) is paramount. This will enable the development of specific agonists and antagonists, which are crucial tools for both basic research and therapeutic development. Secondly, a more detailed investigation into the specific quantitative effects of CART(62-76) on dopamine release and neuronal firing in the NAc and VTA is required to fully understand its role in the reward circuit. The use of advanced techniques such as optogenetics and in vivo calcium imaging could provide greater insight into the circuit-level effects of CART(62-76).
Finally, the therapeutic potential of targeting the CART system for addiction and other reward-related disorders warrants further exploration. Given the modulatory, rather than directly inhibitory or excitatory, nature of CART peptides in many contexts, compounds that selectively enhance or dampen CART signaling could offer a more nuanced approach to treating these complex conditions. The information compiled in this technical guide provides a solid foundation for these future endeavors.
Conclusion
CART(62-76) is an important bioactive fragment of the CART propeptide that plays a modulatory role in the mesolimbic reward system. Its actions are mediated through a Gαi/o-coupled signaling pathway that influences downstream effectors such as ERK and CREB. While more research is needed to fully elucidate its specific quantitative effects on dopamine dynamics and neuronal activity, the existing evidence strongly supports its involvement in reward-related processes. The experimental protocols and data presented herein serve as a comprehensive resource for researchers aiming to further unravel the complexities of the CART system and its potential as a therapeutic target.
References
- 1. Injection of CART (Cocaine- and Amphetamine- Regulated Transcript) peptide into the nucleus accumbens reduces cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling [frontiersin.org]
- 4. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.washington.edu [faculty.washington.edu]
The Long-Term Neurological Consequences of CART(62-76) Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocaine- and amphetamine-regulated transcript (CART) peptides are neuromodulators implicated in a wide array of physiological and pathological processes within the central nervous system. While research has elucidated some of the acute effects of various CART fragments, the long-term neurological consequences of administering specific fragments, such as CART(62-76), remain largely uncharted territory. This technical guide synthesizes the current understanding of CART(62-76)'s known biological activities, details relevant experimental methodologies, and extrapolates potential long-term neurological effects based on its interactions with key signaling pathways. A significant portion of the available data is derived from studies on acute effects, primarily in the context of nociception. Therefore, this document also highlights the critical gaps in knowledge and proposes avenues for future long-term investigations. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and physiological implications of CART(62-76).
Introduction to CART(62-76)
Cocaine- and amphetamine-regulated transcript (CART) is a neuropeptide with diverse functions in the central nervous system, including roles in reward, feeding, stress, and sensory processing.[1] The precursor protein is processed into several biologically active peptide fragments, with CART(55-102) being the most extensively studied. The fragment CART(62-76) represents a smaller, yet potentially significant, piece of the larger peptide. While it lacks the globular structure of the full-length peptide, studies have indicated that it possesses biological activity, particularly in modulating nociceptive pathways.[2][3] Research suggests that CART(62-76) may not act through a specific, dedicated CART receptor but rather by modulating other neurotransmitter systems, such as the opioid and serotonergic systems.[3][4] Understanding the long-term neurological effects of CART(62-76) is crucial for evaluating its potential as a therapeutic agent and for comprehending its endogenous role in neural function.
Quantitative Data on the Effects of CART(62-76) Administration
The available quantitative data on CART(62-76) primarily focuses on its acute effects in animal models of pain. Long-term studies are currently lacking in the scientific literature. The following table summarizes key findings from acute administration studies.
| Parameter | Species | Administration Route | Dose Range | Observed Effect | Citation |
| Mechanical Hyperalgesia (Carrageenan-induced) | Rat | Intrathecal (i.t.) | 3–10 nmol/rat | Significant antihyperalgesic effect. | [2] |
| Antihyperalgesic ED50 | Rat | Intrathecal (i.t.) | 2.75 (2.32–3.27) nmol/rat | Dose-dependent reduction in hyperalgesia. | [2] |
| Acute Nociception (Tail-flick test) | Rat | Intrathecal (i.t.) | Not specified | No significant effect. | [2] |
| Regional Monoamine Levels | Rat | Not specified | Not specified | Modulates striatal noradrenergic and corticostriatal and hypothalamic serotoninergic systems. | [4] |
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the acute effects of CART(62-76). These can be adapted for long-term administration studies.
Animal Model of Inflammatory Pain
-
Model: Carrageenan-induced inflammatory hyperalgesia.
-
Species: Male Wistar rats.
-
Procedure:
-
A baseline measurement of mechanical nociceptive thresholds is taken using a Randall-Selitto apparatus or von Frey filaments.
-
Inflammation is induced by a subcutaneous injection of carrageenan (e.g., 100 µl of a 2% solution) into the plantar surface of one hind paw.
-
CART(62-76) or vehicle is administered intrathecally at various doses.
-
Mechanical nociceptive thresholds are measured at multiple time points post-injection (e.g., 30, 60, 120, 180, 240 minutes) to assess the antihyperalgesic effect.[2][3]
-
-
Long-Term Adaptation: For chronic studies, a model of persistent inflammation (e.g., Complete Freund's Adjuvant) could be used, with repeated or continuous administration of CART(62-76) via osmotic pumps. Behavioral assessments would be conducted over weeks or months.
Intrathecal Administration
-
Procedure:
-
Animals are anesthetized.
-
A small incision is made over the lumbar spine.
-
A catheter is inserted into the subarachnoid space.
-
The catheter is secured, and the incision is closed.
-
After a recovery period, CART(62-76) can be administered directly into the cerebrospinal fluid.
-
Assessment of Monoamine Levels
-
Technique: High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Procedure:
-
Following acute or chronic administration of CART(62-76), animals are euthanized.
-
Specific brain regions (e.g., striatum, cortex, hypothalamus) are dissected.
-
Tissues are homogenized and processed to extract monoamines (e.g., norepinephrine, serotonin) and their metabolites.
-
Levels are quantified using HPLC.
-
Signaling Pathways and Potential Long-Term Effects
The long-term neurological effects of CART(62-76) can be hypothesized based on its known interactions with various signaling pathways.
Modulation of Opioid Signaling
Acute studies have shown that the antihyperalgesic effects of CART(62-76) can be blocked by opioid receptor antagonists, particularly those for the kappa-opioid receptor (KOR).[3] However, binding assays suggest that CART(62-76) does not directly bind to opioid receptors.[3] This indicates an indirect modulatory role.
-
Hypothesized Long-Term Effects:
-
Altered Pain Perception: Chronic modulation of the KOR system could lead to long-lasting changes in pain thresholds and the development of tolerance or sensitization to opioid analgesics.
-
Mood and Affective Disorders: The KOR system is implicated in stress, dysphoria, and depression. Long-term interference with this system by CART(62-76) could potentially lead to anhedonia or depressive-like behaviors.
-
Addiction and Reward Pathways: The KOR system plays a role in the negative reinforcement aspects of addiction. Chronic CART(62-76) administration might alter vulnerability to substance abuse.
-
References
An In-depth Technical Guide to the Molecular Structure and Properties of CART(62-76) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides involved in a diverse range of physiological processes, including feeding behavior, drug reward, stress, and sensory processing. These peptides are derived from a common precursor and are processed into several biologically active fragments. One such fragment, CART(62-76), a 15-amino acid peptide, has garnered significant interest for its distinct biological activities, particularly its role as an anorexigenic agent, inhibiting food intake. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological functions of the CART(62-76) peptide, intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and drug development.
Molecular Structure and Physicochemical Properties
The primary structure of the human and rat CART(62-76) peptide consists of the amino acid sequence Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val.[1][2] Key physicochemical properties of this peptide are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val | [1][2] |
| Molecular Formula | C64H99N17O23S3 | [2] |
| Molecular Weight | 1570.77 g/mol | [2] |
| Isoelectric Point (pI) | Predicted: ~4.5-5.5 | |
| Solubility | Soluble in aqueous solutions, often facilitated by small amounts of organic solvents like acetonitrile. | |
| Storage | Lyophilized powder should be stored at -20°C. | [2] |
Note: The isoelectric point is an estimated value based on the amino acid composition and may vary depending on the specific experimental conditions.
Biological Activities and Mechanism of Action
CART(62-76) has been demonstrated to exert several biological effects, with its anorexigenic properties being the most extensively studied.
Anorexigenic Effects
Intracerebroventricular administration of CART(62-76) has been shown to inhibit food intake in various animal models.[3] This effect is believed to be mediated through the modulation of hypothalamic circuits that control appetite and energy homeostasis. While the precise receptor for CART peptides remains to be definitively identified, studies suggest that their actions are complex and may involve interactions with multiple signaling pathways.
Modulation of Neurotransmitter Systems
Research indicates that CART(62-76) can modulate the activity of several neurotransmitter systems in the brain. Specifically, it has been shown to influence striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) systems.[1]
Antihyperalgesic Effects and Indirect Opioid Signaling
Interestingly, the antihyperalgesic (pain-reducing) effects of CART(62-76) in inflammatory models appear to be dependent on the κ-opioid receptor (KOR).[4] However, binding assays have shown that CART(62-76) does not directly bind to opioid receptors.[4] This suggests an indirect mechanism of action, where CART(62-76) may modulate the endogenous opioid system or interact with a yet-to-be-identified receptor that in turn influences KOR signaling. The canonical KOR signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of calcium currents, and activation of inwardly rectifying potassium channels.[5][6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CART(62-76)
A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed for the solid-phase synthesis of peptides like CART(62-76).[7][8]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution in DMF (20%) for Fmoc deprotection
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)
Generalized Protocol:
-
Resin Swelling: The resin is swollen in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and DIPEA and then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Solid-Phase Peptide Synthesis Workflow for CART(62-76).
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude synthetic peptides are purified using RP-HPLC to achieve high purity.[1][9]
Materials:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Generalized Protocol:
-
Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of Mobile Phase A.
-
Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: The dissolved peptide is injected onto the column, and a linear gradient of increasing Mobile Phase B is applied to elute the peptide.
-
Fraction Collection: Fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Characterization by Mass Spectrometry and Circular Dichroism
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass.[10][11]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structure of the peptide in solution.[12][13] For a short peptide like CART(62-76), it is likely to adopt a random coil conformation in an aqueous buffer, but its structure may change in the presence of membrane mimetics or other binding partners.
Generalized CD Spectroscopy Protocol:
-
Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
Blank Measurement: A spectrum of the buffer alone is recorded.
-
Sample Measurement: The spectrum of the peptide solution is recorded.
-
Data Processing: The buffer spectrum is subtracted from the peptide spectrum, and the data is converted to mean residue ellipticity.
Signaling Pathways
The precise signaling cascade initiated by CART(62-76) is not fully elucidated due to the lack of a definitively identified receptor. However, based on the evidence of its κ-opioid receptor-dependent antihyperalgesic effects, a hypothetical signaling pathway can be proposed.
Hypothetical Signaling Pathway of CART(62-76) Mediated by KOR.
Conclusion
The CART(62-76) peptide is a significant fragment of the full-length CART peptide, exhibiting potent anorexigenic effects and modulating neurotransmitter systems. While its direct receptor remains elusive, its indirect interaction with the κ-opioid receptor signaling pathway opens new avenues for research into its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this intriguing neuropeptide, facilitating further investigation into its physiological roles and potential as a drug development target.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Opioid Receptors: Overview [jove.com]
- 3. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 4. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Electrospray ionization mass spectrometry for analysis of low-molecular-weight anticancer drugs and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CART(62-76) as a Neurotransmitter in the Central Nervous System: A Technical Guide
Abstract
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the central nervous system (CNS), implicated in a wide array of physiological and pathological processes. Among its biologically active fragments, CART(62-76) has garnered significant attention for its distinct neurotransmitter-like effects. This technical guide provides an in-depth exploration of CART(62-76), focusing on its function as a neurotransmitter, its associated signaling pathways, and its physiological roles. Detailed experimental protocols for studying this peptide are provided, alongside a comprehensive summary of quantitative data from key studies. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of CART(62-76) and its therapeutic potential.
Introduction
Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as an mRNA that is upregulated following the administration of psychostimulants.[1] Subsequent research has revealed that the CART propeptide is processed into several biologically active peptide fragments, including CART(55-102) and CART(62-76).[1] These peptides are widely distributed throughout the CNS, with high concentrations in regions associated with feeding, reward, stress, and sensory processing.[2][3]
CART(62-76) acts as a neurotransmitter or neuromodulator, influencing the activity of various neuronal systems.[4][5] It has been shown to modulate striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) systems.[4][5] While a specific receptor for CART peptides has yet to be definitively identified, evidence strongly suggests that they act through G-protein coupled receptors (GPCRs), primarily linked to Gi/o proteins.[6][7] This guide will delve into the current understanding of CART(62-76) as a key signaling molecule in the CNS.
Physiological Functions of CART(62-76)
The intracerebroventricular (ICV) or direct parenchymal administration of CART(62-76) has been shown to elicit a range of physiological and behavioral responses. These effects are summarized in the tables below.
Appetite and Energy Homeostasis
CART peptides, including CART(62-76), are well-established regulators of appetite and energy balance.
Table 1: Effects of CART(62-76) on Food Intake
| Species | Administration Route | Dose | Effect on Food Intake | Reference |
| Goldfish | Intracerebroventricular (ICV) | Not Specified | Inhibition | [8] |
| Rat | Intracerebroventricular (ICV) | 0.04–5.0 nmol | No inhibition of water intake | [5] |
Neuromodulation and Neurotransmission
CART(62-76) significantly impacts the release and turnover of key monoamine neurotransmitters.
Table 2: Effects of CART(62-76) on Monoamine Levels
| Brain Region | Species | Administration Method | Dose | Effect | Reference |
| Dorsal Raphe Nucleus (DRN) | Rat | Reverse microdialysis | 10–100 µM | Concentration-dependent increase in extracellular 5-HT | [5] |
| Nucleus Accumbens (NAc) | Rat | Reverse microdialysis | 10–100 µM | Elevation of extracellular 5-HT | [5] |
| Nucleus Accumbens (NAc) | Rat | Infusion into DRN | 100 µM | Significant increase in 5-HT | [5] |
| Striatum | Rat | Not Specified | Not Specified | Decrease in noradrenaline and 5-HT levels | [9] |
| Frontal Cortex | Rat | Not Specified | Not Specified | Increase in 5-HIAA (serotonin metabolite) levels | [9] |
| Hypothalamus | Rat | Not Specified | Not Specified | Increase in 5-HIAA levels | [9] |
Pain Perception
Recent studies have highlighted a role for CART(62-76) in the modulation of pain, particularly in inflammatory conditions.
Table 3: Effects of CART(62-76) on Nociception
| Pain Model | Species | Administration Route | Dose | Effect | Reference |
| Carrageenan-induced hyperalgesia | Rat | Intrathecal (i.t.) | 3–10 nmol/rat | Antihyperalgesic effect | [10] |
| Acute nociceptive tail-flick test | Rat | Intrathecal (i.t.) | Not Specified | No effect | [10][11] |
Behavior
The behavioral effects of CART peptides are complex, with different fragments sometimes producing distinct outcomes.
Table 4: Behavioral Effects of CART(62-76)
| Behavioral Test | Species | Administration Route | Dose | Effect | Reference |
| Elevated Plus-Maze | Rat | Intracerebroventricular (ICV) | Not Specified | No anxiogenic-like effect (unlike longer fragments) | [5] |
Signaling Pathways of CART(62-76)
While the definitive CART receptor remains elusive, a substantial body of evidence points towards a signaling cascade initiated by the activation of a Gi/o-protein coupled receptor.
Putative Gi/o-Protein Coupled Receptor Signaling
The actions of CART peptides are frequently sensitive to pertussis toxin (PTX), a hallmark of Gi/o protein involvement.[6] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. comparativephys.ca [comparativephys.ca]
- 3. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Potential Antidepressant Role of Neurotransmitter CART: Implications for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CART peptide inhibits locomotor activity induced by simultaneous stimulation of D1 and D2 receptors, but not by stimulation of individual dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. real.mtak.hu [real.mtak.hu]
- 11. academic.oup.com [academic.oup.com]
Endogenous Functions of Cocaine and Amphetamine-Regulated Transcript (CART): A Technical Guide
Abstract: The cocaine- and amphetamine-regulated transcript (CART) encodes a family of neuropeptides that have emerged as critical modulators of a wide array of physiological processes. Initially identified for its upregulation following psychostimulant administration, the endogenous functions of CART peptides are now known to extend to the regulation of appetite and energy homeostasis, reward and addiction pathways, stress and anxiety responses, neuroprotection, and endocrine signaling. This technical guide provides an in-depth overview of the core endogenous functions of CART peptides, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways and workflows. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the CART system and its therapeutic potential.
Introduction to the CART System
The transcript for CART was first identified in 1995 in the rat striatum following acute administration of cocaine or amphetamine.[1] Subsequent research revealed that this transcript encodes a propeptide that is post-translationally cleaved into several biologically active peptide fragments, most notably CART 55-102 and CART 62-102.[1] These peptides are widely distributed throughout the central nervous system (CNS), with high concentrations in regions associated with feeding, reward, and stress, such as the hypothalamus, nucleus accumbens, and amygdala.[2] CART peptides are also found in peripheral tissues, including the gut and adrenal medulla, indicating their role as both neurotransmitters and hormones.[2] The diverse physiological effects of CART peptides are mediated, at least in part, through G-protein coupled receptors (GPCRs), though the specific receptor remains a subject of ongoing investigation.[3][4]
Role in Appetite Regulation and Energy Homeostasis
One of the most well-characterized functions of CART peptides is their potent anorectic effect, leading to a reduction in food intake and body weight.[2]
Quantitative Effects on Food Intake
Intracerebroventricular (ICV) administration of CART peptides has been shown to dose-dependently decrease food intake in rodents.
| Peptide Fragment | Administration Route | Dose | Species | Effect on Food Intake | Reference |
| CART 55-102 | ICV | 1.0 µg | Rat | Dose-dependent decrease in Ensure intake | [5][6] |
| CART 55-102 | ICV | 2.0 µg | Rat | 65% reduction in initial lick rate | [5][6] |
| CART 42-89 | ICV | 0.5 µg | Mouse | 73% reduction at 1 hour post-treatment | [1] |
| CART 49-89 | ICV | 0.1 µg | Mouse | Significant inhibition at 1, 2, and 4 hours | [1] |
Experimental Protocol: Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies
Objective: To assess the effect of centrally administered CART peptide on food intake in rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and syringe
-
CART peptide (e.g., CART 55-102) dissolved in sterile saline
-
Food source (e.g., standard chow or liquid diet)
-
Metabolic cages or lickometers for monitoring intake
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle.
-
Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement. Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with an injector connected to a syringe pump.
-
Infuse the desired dose of CART peptide or vehicle (saline) over a set period (e.g., 1-2 minutes).
-
Return the animal to its cage and provide access to food.
-
Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) using a balance or automated lickometer system.
Workflow Diagram:
Modulation of Reward and Addiction
CART peptides play a significant role in the brain's reward circuitry, particularly in modulating the effects of psychostimulants like cocaine and amphetamine.
Quantitative Effects on Drug Self-Administration
Microinjection of CART peptide into the nucleus accumbens (NAcc) has been shown to attenuate the reinforcing properties of cocaine.
| Peptide Fragment | Administration Route | Dose (per side) | Species | Effect on Cocaine Self-Administration | Reference |
| CART 55-102 | Intra-NAcc | 1.0 µg | Rat | Dose-dependent decrease in cocaine infusions | [7][8] |
| CART 55-102 | Intra-NAcc | 2.5 µg | Rat | Significant reduction in breakpoint on a progressive ratio schedule | [7][8] |
Experimental Protocol: Cocaine Self-Administration in Rats
Objective: To evaluate the effect of intra-NAcc CART peptide administration on the reinforcing properties of cocaine.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
Cocaine hydrochloride
-
Surgical supplies for catheter implantation
-
Stereotaxic apparatus for cannula implantation in the NAcc
-
CART peptide (e.g., CART 55-102)
Procedure:
-
Surgically implant an intravenous catheter into the jugular vein of the rat.
-
Implant bilateral guide cannulae into the NAcc using a stereotaxic apparatus.
-
Allow for a recovery period.
-
Train the rats to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of cocaine paired with a cue light. The other lever is inactive.
-
Once a stable baseline of responding is established, begin the testing phase.
-
Prior to the self-administration session, microinject CART peptide or vehicle into the NAcc.
-
Place the rat in the operant chamber and allow it to self-administer cocaine on a fixed-ratio or progressive-ratio schedule of reinforcement.
-
Record the number of infusions earned and the breakpoint (the highest number of lever presses the animal is willing to make for a single infusion) on a progressive ratio schedule.
Workflow Diagram:
Involvement in Stress and Anxiety
CART peptides are also implicated in the modulation of stress and anxiety-related behaviors.
Quantitative Effects on Anxiety-Like Behavior
Central administration of CART peptides has been shown to produce anxiogenic effects in rodent models of anxiety.
| Peptide Fragment | Administration Route | Dose | Species | Effect on Anxiety-Like Behavior | Reference |
| CART 55-102 | ICV | < 1.0 µg | Rodent | Anxiogenic or arousal effects | [9] |
| CART 55-102 | Intra-DRN | 100 ng | Mouse | Increased time spent in the dark box of the light-dark box test | [10] |
Experimental Protocol: Elevated Plus Maze (EPM)
Objective: To assess the anxiogenic or anxiolytic effects of CART peptides.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera and tracking software
-
CART peptide and vehicle
Procedure:
-
Administer CART peptide or vehicle to the animal (e.g., via ICV injection).
-
After a predetermined time, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.
Neuroprotective and Endocrine Functions
Emerging evidence suggests that CART peptides have neuroprotective roles and can modulate the endocrine system. In models of stroke, CART peptide administration has been shown to promote neuroregeneration.[11] Furthermore, CART peptides can influence the release of hypothalamic hormones, such as corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH), thereby affecting the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-thyroid (HPT) axes.[12]
Signaling Pathways
The intracellular signaling pathways activated by CART peptides are characteristic of GPCRs, particularly those coupled to inhibitory G-proteins (Gi/o).
Gi/o-Coupled Signaling
In hippocampal neurons, CART 55-102 has been shown to inhibit voltage-gated L-type Ca2+ channels through a pertussis toxin-sensitive mechanism, which is indicative of Gi/o protein involvement.[13][14]
ERK Signaling Pathway
In pituitary-derived AtT20 cells, CART 55-102 activates the extracellular signal-regulated kinase (ERK) pathway, an effect that is also attenuated by pertussis toxin, suggesting a Gi/o-dependent mechanism.[15][16]
Conclusion
The endogenous functions of CART peptides are multifaceted, encompassing critical roles in the regulation of metabolism, reward, stress, and neuroendocrine signaling. The anorectic and anti-addictive properties of CART peptides make the CART system a promising target for the development of novel therapeutics for obesity and substance use disorders. Further elucidation of the specific CART receptor(s) and downstream signaling cascades will be crucial for advancing our understanding of CART physiology and for the rational design of targeted pharmacological interventions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in this dynamic field.
References
- 1. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 2. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Injection of CART (Cocaine- and Amphetamine- Regulated Transcript) peptide into the nucleus accumbens reduces cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injection of CART (cocaine- and amphetamine-regulated transcript) peptide into the nucleus accumbens reduces cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. Cocaine- and amphetamine-regulated transcript (CART) peptides modulate the locomotor and motivational properties of psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cocaine- and amphetamine-regulated transcript peptide modulation of voltage-gated Ca2+ signaling in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cocaine- and Amphetamine-Regulated Transcript Peptide Modulation of Voltage-Gated Ca2+ Signaling in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microinjection of CART peptide 55-102 into the nucleus accumbens blocks both the expression of behavioral sensitization and ERK phosphorylation by cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Appetite: A Technical Guide to the Interactions of CART(62-76) with Other Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the complex regulation of energy homeostasis. The active fragment CART(62-76) has garnered significant interest for its role in modulating feeding behavior and its interplay with other key neuropeptidergic systems. This technical guide provides an in-depth exploration of the interactions between CART(62-76) and other neuropeptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Insights into Neuropeptide Interactions
The anorexigenic (appetite-suppressing) effects of CART peptides are modulated through complex interactions with both orexigenic (appetite-stimulating) and other anorexigenic neuropeptides. The following tables summarize the quantitative data from key studies investigating these interactions, primarily focusing on feeding behavior as the primary endpoint. It is important to note that much of the research has focused on the larger CART(55-102) fragment, with data on the specific CART(62-76) fragment being less abundant, particularly in mammalian models.
| Neuropeptide Interaction | Species | Administration Route | CART(62-76) Dose | Interacting Neuropeptide & Dose | Observed Effect on Food Intake | Reference |
| Neuropeptide Y (NPY) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Not specified | NPY | Co-injection of CART(62-76) with NPY reduced the increase in feeding caused by NPY alone.[1] | [1] |
| Orexin-A | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Not specified | Orexin-A | Co-treatment with CART(55-102) and orexin (B13118510) A inhibited the feeding response induced by orexin A alone. CART(55-102) was more potent than CART(62-76).[1] | [1] |
Note: While the goldfish study provides valuable insight, caution should be exercised when extrapolating these findings directly to mammalian systems.
Studies in rats have extensively characterized the dose-dependent anorexigenic effects of the larger CART(55-102) fragment, providing a basis for understanding the potential dose ranges for CART(62-76) in mammalian studies.
| Peptide | Species | Administration Route | Dose Range | Key Findings | Reference |
| CART(55-102) | Rat (Sprague-Dawley) | Intracerebroventricular (i.c.v.) | 0.1, 0.5, 1, 2 µg | A threshold dose of 1 µg dose-dependently decreased liquid diet intake. The effect was associated with a reduction in meal size and initial lick rate.[2] | [2] |
Experimental Protocols: Methodologies for Studying Neuropeptide Interactions
The investigation of CART(62-76) interactions with other neuropeptides employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies
This protocol is fundamental for assessing the central effects of neuropeptides on feeding behavior in rodent models.
Objective: To surgically implant a guide cannula into the lateral ventricle of a rat for the subsequent injection of neuropeptides.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical drill
-
26-gauge stainless steel guide cannula
-
Dental cement and jeweler's screws
-
Injection cannula (33-gauge) connected to a microsyringe
-
Neuropeptide solutions (e.g., CART(62-76), NPY, Orexin-A) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Lower the guide cannula to the desired depth (e.g., approximately 3.5 mm ventral from the skull surface).
-
Secure the cannula to the skull using jeweler's screws and dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before commencing experiments.
-
For injections, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe.
-
Infuse the neuropeptide solution (typically 1-5 µl) over a period of 1-2 minutes.
-
After injection, leave the injector in place for an additional minute to prevent backflow.
-
Monitor food and water intake, as well as any behavioral changes, for a defined period post-injection.
Double-Label Immunohistochemistry for Neuropeptide Co-localization
This technique allows for the visualization of the anatomical relationship between two different neuropeptides within the same brain tissue, providing evidence for potential direct interactions.
Objective: To determine if CART- and NPY-immunoreactive neurons are in close proximity in the hypothalamus.
Materials:
-
Rat brain tissue, fixed with 4% paraformaldehyde and cryoprotected in sucrose (B13894) solution.
-
Cryostat or vibrating microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-CART and Mouse anti-NPY (ensure they are from different host species).
-
Secondary antibodies: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, green) and Goat anti-mouse IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594, red).
-
Mounting medium with DAPI (for nuclear counterstaining).
-
Fluorescence or confocal microscope.
Procedure:
-
Perfuse the rat with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the hypothalamus (e.g., 30 µm thick sections) using a cryostat or vibrating microtome.
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with a cocktail of the two primary antibodies (Rabbit anti-CART and Mouse anti-NPY) diluted in blocking solution overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate sections with a cocktail of the two fluorescently-labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount sections on slides with mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence or confocal microscope, looking for co-localization or close apposition of the two fluorescent signals.
Whole-Cell Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of the effects of neuropeptides on the electrical activity of individual neurons.
Objective: To record changes in the membrane potential and firing rate of hypothalamic neurons (e.g., POMC or NPY neurons) in response to the application of CART(62-76).
Materials:
-
Acute hypothalamic brain slices from rats or mice.
-
Recording chamber perfused with oxygenated aCSF.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes (3-7 MΩ resistance).
-
Intracellular solution (e.g., K-gluconate based).
-
CART(62-76) solution for bath application or focal application via a puffer pipette.
Procedure:
-
Prepare acute hypothalamic slices (250-300 µm thick) from a rat or mouse brain.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Under a microscope with DIC optics, identify a target neuron (e.g., in the arcuate nucleus).
-
Approach the neuron with a micropipette filled with intracellular solution and apply slight positive pressure.
-
Once a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, rupture the membrane patch to achieve the whole-cell configuration.
-
Record the baseline electrical activity of the neuron in current-clamp or voltage-clamp mode.
-
Apply CART(62-76) to the bath or locally via a puffer pipette at a known concentration.
-
Record the changes in membrane potential, firing frequency, or postsynaptic currents in response to the peptide application.
-
Wash out the peptide and observe if the neuronal activity returns to baseline.
Signaling Pathways and Experimental Workflows
The anorexigenic effects of CART peptides are believed to be mediated through G-protein coupled receptors (GPCRs), likely coupled to the inhibitory G-protein, Gi/o. Activation of this pathway can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.
Proposed Signaling Pathway for CART(62-76)
The following diagram illustrates the proposed signaling cascade initiated by CART(62-76) and its potential points of interaction with the NPY and Orexin signaling pathways.
Caption: Proposed signaling pathways of CART(62-76) and its antagonistic interactions with NPY and Orexin.
Experimental Workflow for Investigating Signaling Crosstalk
The following diagram outlines a typical workflow for elucidating the molecular interactions between CART(62-76) and other neuropeptide signaling pathways.
Caption: Experimental workflow for studying the signaling crosstalk between CART(62-76) and other neuropeptides.
Conclusion
The interaction of CART(62-76) with other neuropeptides represents a critical area of research for understanding the central regulation of appetite and for the development of novel therapeutics for eating disorders and obesity. While the anorexigenic properties of CART peptides are well-established, the precise molecular mechanisms and the quantitative nature of their interactions with other neuropeptidergic systems, particularly for the CART(62-76) fragment, require further investigation. The experimental protocols and signaling pathway models presented in this guide provide a framework for future research in this dynamic field. A deeper understanding of this intricate neuropeptide interplay will be instrumental in unlocking new avenues for pharmacological intervention.
References
Technical Guide: The Role of CART(62-76) in Modulating Anxiety-Like Behaviors in Rodent Models
Executive Summary
Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes including stress, reward, and energy homeostasis.[1][2] While various fragments of the CART propeptide exist, the specific fragment CART(62-76) has garnered attention for its potential role in modulating mood and anxiety. This technical guide provides a comprehensive overview of the current understanding of CART(62-76) and its link to anxiety-like behaviors in rodent models. We synthesize data from key studies, detail relevant experimental protocols, and visualize the underlying neurobiological pathways. The evidence points to a complex, often anxiogenic, role for CART peptides, primarily mediated through the modulation of central serotonergic and GABAergic systems.
Core Signaling Pathway: CART, the Dorsal Raphe Nucleus, and Serotonin (B10506)
Emerging research indicates that CART peptides exert significant influence over the brain's anxiety circuits, with the dorsal raphe nucleus (DRN), the primary source of forebrain serotonin (5-HT), being a key site of action.[3][4] Neurons from the centrally projecting Edinger-Westphal nucleus (EWcp) that produce CART send projections to the DRN.[3][5]
Within the DRN, these CART projections do not primarily synapse on serotonin neurons themselves. Instead, they make direct synaptic contact with non-5-HT neurons, which are largely local GABAergic interneurons.[3][4] The activation of these GABAergic neurons by CART peptides leads to a "feedforward inhibition" of the neighboring 5-HT neurons.[3][5] This suppression of serotonergic activity is a critical mechanism, as reduced 5-HT outflow from the DRN is strongly associated with increased anxiety-like behavior.[3] Therefore, the CART EWcp→DRN pathway is proposed to drive anxiety by enhancing the local inhibitory tone on serotonin neurons.[3][4][5] This effect has been shown to be particularly prominent in male rodents, suggesting a sex-specific role for this circuit.[3][6]
Quantitative Data from Rodent Behavioral Studies
The anxiogenic effects of CART peptides have been quantified in several rodent studies. The data consistently show that direct administration of CART fragments into relevant brain nuclei, such as the DRN and nucleus accumbens (NAcc), alters rodent behavior in standardized anxiety tests.
Table 1: Effects of CART Fragment Administration on Serotonin Levels
This table summarizes data from microdialysis studies measuring extracellular 5-HT levels following direct infusion of CART fragments.
| Peptide Fragment | Administration Site | Concentration (µM) | Peak 5-HT Increase (vs. Baseline) | Animal Model | Reference |
| CART(62-76) | Dorsal Raphe Nucleus (DRN) | 10 | ~40% | Freely moving rats | [7] |
| CART(62-76) | Dorsal Raphe Nucleus (DRN) | 30 | ~80% | Freely moving rats | [7] |
| CART(62-76) | Dorsal Raphe Nucleus (DRN) | 100 | ~145% | Freely moving rats | [7] |
| CART(62-76) | Nucleus Accumbens (NAcc) | 10 | ~30% | Freely moving rats | [7] |
| CART(62-76) | Nucleus Accumbens (NAcc) | 30 | ~75% | Freely moving rats | [7] |
| CART(62-76) | Nucleus Accumbens (NAcc) | 100 | ~117% | Freely moving rats | [7] |
| CART(61-102) | Dorsal Raphe Nucleus (DRN) | 10 - 100 | Concentration-dependent increase | Freely moving rats | [7] |
Note: The study authors suggest the increase in extracellular 5-HT may be linked to antidepressant-like effects, which presents a seeming paradox to the anxiety-promoting mechanism described in Section 2.0. This highlights the complexity of the CART system, where effects may be dose- and region-dependent.
Table 2: Behavioral Outcomes of CART Peptide Administration in Anxiety Models
This table summarizes results from studies where CART peptides were administered centrally and behavior was assessed using common anxiety paradigms.
| Peptide Fragment | Administration Route | Dose | Behavioral Test | Key Finding | Animal Model | Reference |
| CART(55-102) | Intra-DRN Microinfusion | 5, 50, 100 ng | Elevated Plus Maze | Induced anxiogenic effects | Male C57BL/6J mice | [3][4] |
| CART(89-103) | Intracerebroventricular (ICV) | 0.04 - 5.0 nmol | Elevated Plus Maze | Dose-dependent increase in anxiety-like reactions | Rats | [8] |
| CART(55-102) | Intracerebroventricular (ICV) | Not specified | Elevated Plus Maze, Social Interaction Test | Increased anxiety-like behavior | Mice | [1] |
| CART(62-102) | Intracerebroventricular (ICV) | Not specified | Elevated Plus Maze | No effect on time spent in open arms | Mice | [1] |
| CART Peptide | Intra-Lateral Septum (LS) | Not specified | Open Field Test | Reduced time spent in center (anxiogenic effect) | Male mice (not female) | [6] |
| CART Peptide | Intra-Central Amygdala (CeA) | Not specified | Fear Response (Freezing) | Significantly prolonged freezing response | Rats | [9] |
Experimental Protocols
Reproducible and valid data in behavioral neuroscience rely on standardized protocols. Below are detailed methodologies for the key experiments cited in the context of CART peptide research.
General Peptide Administration
-
Intracerebroventricular (ICV) / Microinfusion Surgery: Rodents (rats or mice) are anesthetized with an appropriate anesthetic (e.g., isoflurane).[10] The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the desired brain region (e.g., lateral ventricle, DRN, NAcc, CeA).[3][9] The cannula is secured to the skull with dental cement. Animals are allowed a recovery period of at least one week post-surgery.
-
Infusion Procedure: For infusion, an internal cannula is inserted into the guide cannula.[11] This is connected via tubing to a microsyringe pump. The specified dose of CART peptide (e.g., CART(62-76) or CART(55-102)) dissolved in artificial cerebrospinal fluid (aCSF) is infused at a controlled rate (e.g., 0.1-0.5 µL/min). Control animals receive an equivalent volume of aCSF.[3][9]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior based on a rodent's natural aversion to open, elevated spaces.[10][12][13]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm).[14][15] It consists of four arms (e.g., 50 cm long x 12 cm wide): two open arms and two arms enclosed by high walls.[14]
-
Procedure:
-
Animals are habituated to the testing room for at least 45-60 minutes before the trial.[10][13]
-
Each animal is placed in the center of the maze, typically facing an open arm.[15]
-
The animal is allowed to freely explore the maze for a single 5-minute session.[10][14]
-
An overhead camera connected to a video-tracking system records the session.[13][15]
-
The maze is cleaned thoroughly (e.g., with 30-70% ethanol) between animals to remove olfactory cues.[14]
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the percentage of time or entries into the open arms is interpreted as an anxiolytic effect, while a decrease indicates an anxiogenic effect.[16]
-
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[17][18]
-
Apparatus: A square arena (e.g., 42 x 42 cm) with high walls, typically made of a non-porous material for easy cleaning.[19] The arena is divided by software into a central zone and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the center or a corner of the open field arena.
-
The animal is allowed to explore freely for a set period (e.g., 5-20 minutes).[17][19]
-
An overhead camera and tracking software record movement.[19]
-
The arena is cleaned between trials.
-
-
Key Parameters Measured:
-
Anxiety: Time spent in the center zone. A lower duration in the center is indicative of higher anxiety (thigmotaxis).[6][18]
-
Locomotion: Total distance traveled, velocity. This helps rule out confounding effects of general motor impairment or hyperactivity.[17]
-
Exploration: Rearing behavior (supported or unsupported).[20]
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments.[21][22]
-
Apparatus: A box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated, "aversive" compartment.[22][23] The compartments are connected by a small opening.
-
Procedure:
-
Key Parameters Measured:
Discussion and Future Directions
The evidence strongly suggests that CART peptides, including the fragment containing the 62-76 sequence, are significant modulators of anxiety-related circuits. The primary mechanism appears to be an anxiogenic effect driven by the inhibition of serotonergic neurons in the DRN via a GABAergic intermediary.[3][4] However, the literature is not without its complexities.
-
Fragment Specificity: Different CART fragments may have distinct biological activities. For instance, some studies found that while CART(55-102) was anxiogenic, the shorter form CART(62-102) had no effect in the EPM, suggesting the N-terminal portion is critical for this particular behavioral outcome.[1]
-
Dose and Regional Dependence: The effects of CART peptides can vary significantly based on the dose and the specific brain region being targeted. The observation that CART(62-76) increases extracellular 5-HT in the NAcc and DRN could be interpreted as an antidepressant or anxiolytic action, contrasting with the anxiogenic effects seen when activating the EWcp→DRN pathway.[7] This suggests a highly nuanced system of regulation.
-
Receptor Identification: A major gap in the field is the lack of a definitively identified and cloned receptor for CART peptides. While they are known to interact with G protein-coupled receptors (GPCRs), the specific receptor(s) remain elusive.[25][26] Identification of the CART receptor is a critical next step for developing targeted therapeutics.
-
Sex Differences: The anxiogenic effects of CART have been shown to be more pronounced in male rodents, indicating sex-specific differences in the underlying neural circuits that warrant further investigation.[3][6]
For drug development professionals, the CART system presents a promising but challenging target. Modulating CART signaling could offer a novel therapeutic avenue for anxiety disorders. However, the development of specific agonists or antagonists will require a clearer understanding of the active peptide fragments, their region-specific effects, and, most importantly, the identity of their cognate receptor(s).
Conclusion
CART(62-76) and related peptide fragments are deeply integrated into the neural circuits governing anxiety in rodents. The predominant evidence points towards an anxiogenic role, primarily mediated by the feedforward inhibition of serotonin neurons in the dorsal raphe nucleus. Quantitative behavioral studies in rodents using standardized tests like the EPM and OFT have consistently demonstrated this link. Future research focused on identifying the specific CART receptor and elucidating the nuanced, sex-specific, and fragment-dependent effects of this peptide system will be paramount for translating these preclinical findings into potential therapeutic strategies for human anxiety disorders.
References
- 1. Potential Antidepressant Role of Neurotransmitter CART: Implications for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety | Journal of Neuroscience [jneurosci.org]
- 6. Anorectic and anxiogenic actions of cocaine‐ and amphetamine‐regulated transcript in the lateral septum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Anxiety Models - Creative Biolabs [creative-biolabs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 18. anilocus.com [anilocus.com]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
- 22. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. conductscience.com [conductscience.com]
- 25. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Orphan G Protein Coupled Receptors in Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular Injection of CART(62-76) in Rats
These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of the cocaine- and amphetamine-regulated transcript peptide fragment CART(62-76) in rats. This document is intended for researchers, scientists, and drug development professionals investigating the central effects of this neuropeptide.
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological and behavioral processes, including feeding, reward, stress, and sensory processing. The fragment CART(62-76) is a biologically active component of the full-length peptide. Intracerebroventricular injection is a standard method for administering substances directly into the cerebrospinal fluid, bypassing the blood-brain barrier and allowing for the direct study of their effects on the brain.[1] This protocol outlines the materials, surgical procedures, and post-operative care necessary for the successful ICV delivery of CART(62-76) in a rat model.
Experimental Protocols
1. Animal Preparation and Anesthesia
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used. House animals individually to prevent damage to the cannula.
-
Anesthesia: Anesthetize the rat with an intraperitoneal (i.p.) injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.[2] Alternatively, isoflurane (B1672236) anesthesia can be used. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotaxic Frame: Once anesthetized, place the animal in a stereotaxic apparatus. Use ear bars and an incisor bar to secure the head in a flat skull position. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean it with a povidone-iodine solution followed by 70% ethanol.
2. Stereotaxic Surgery for Guide Cannula Implantation
-
Incision: Make a midline sagittal incision in the scalp to expose the skull. Retract the skin to visualize the bregma and lambda cranial landmarks.
-
Coordinates: Identify the desired injection site for the lateral ventricle. Typical stereotaxic coordinates relative to bregma for adult rats are:
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Gently lower a sterile guide cannula (23-gauge) to the predetermined DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and jeweler's screws.
-
Stylet: Insert a dummy cannula (stylet) into the guide cannula to maintain patency.
-
Post-operative Care: Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Allow the animal to recover for at least one week before the injection experiments.
3. Intracerebroventricular Injection Procedure
-
Habituation: Handle the animals for several days prior to the injection to minimize stress.
-
Drug Preparation: Dissolve CART(62-76) in sterile artificial cerebrospinal fluid (aCSF) to the desired concentration. A typical composition for aCSF is: 123 mM NaCl, 1.14 mM CaCl2, 3.03 mM KCl, 1.90 mM MgCl2, 25.0 mM NaHCO3, 0.50 mM NaH2PO4, 0.25 mM Na2HPO4.[3]
-
Injection:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injector cannula (extending slightly beyond the tip of the guide cannula) connected to a Hamilton syringe via PE50 tubing.
-
Infuse the CART(62-76) solution at a slow rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure. The total injection volume should typically be between 1-5 µL.[5]
-
Leave the injector cannula in place for an additional minute to allow for diffusion away from the tip and to prevent backflow.
-
Withdraw the injector cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
4. Verification of Cannula Placement
-
After the completion of the experiments, euthanize the animal.
-
Inject a small volume of dye (e.g., Trypan Blue or Methylene Blue) through the cannula.
-
Perfuse the animal and section the brain to visually confirm that the dye is distributed throughout the ventricular system.
Data Presentation
Table 1: Stereotaxic Coordinates for Intracerebroventricular Injection in Rats
| Coordinate | Range from Bregma | Reference(s) |
| Anteroposterior (AP) | -0.8 to -1.0 mm | [3][4] |
| Mediolateral (ML) | ±1.5 to ±1.6 mm | [2][3] |
| Dorsoventral (DV) | -3.3 to -4.0 mm | [2][4] |
Table 2: Effects of Intracerebroventricular CART Peptide Administration on Food Intake
| CART Fragment | Dose (nmol) | Effect on Food Intake | Reference(s) |
| CART(55-102) | 1.0 | Reduced food intake and body weight | [6] |
| CART(62-76) | Not specified | Shown to decrease food intake, though less potently than CART(55-102) | [6] |
Table 3: Nociceptive Effects of Intrathecal CART(62-76) in a Rat Inflammation Model
| Parameter | Value (nmol/rat) | Description | Reference(s) |
| Antihyperalgesic ED50 | 2.75 (2.32–3.27) | The dose at which CART(62-76) produced a half-maximal antihyperalgesic effect in a carrageenan-induced inflammation model. | [7] |
| Effective Dose Range | 3-10 | Intrathecal administration of CART(62-76) in this dose range had a significant antihyperalgesic effect. | [7] |
Visualizations
References
- 1. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 2. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat [archrazi.areeo.ac.ir]
- 3. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]
- 4. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of CART(62-76) in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a multitude of physiological processes within the central nervous system, including the regulation of appetite, reward pathways, and stress responses.[1][2] The specific fragment, CART(62-76), is a biologically active component of the full-length peptide.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of CART(62-76) within the intricate neural circuits of the brain. This document provides a detailed protocol for the immunohistochemical detection of CART(62-76) in brain tissue, intended to guide researchers in neuroscience and drug development.
Signaling Pathway of CART Peptides
CART peptides exert their effects by binding to putative G protein-coupled receptors (GPCRs), with GPR160 being a potential candidate.[2] Upon binding, CART peptides can initiate several downstream signaling cascades. One prominent pathway involves the activation of the extracellular signal-regulated kinase (ERK) pathway. Another significant pathway is the modulation of the cAMP/PKA/CREB signaling cascade.[4][5][6] Furthermore, CART peptide signaling can interact with other neurotransmitter systems, including dopaminergic and GABAergic pathways, highlighting its complex role in neuronal communication.[5][7]
Experimental Protocol: Immunohistochemistry for CART(62-76) in Brain Tissue
This protocol provides a generalized framework for the detection of CART(62-76) in formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections. Optimization of parameters such as antibody concentration, incubation times, and antigen retrieval methods is highly recommended for specific antibodies and tissue types.
Experimental Workflow
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant: 30% Sucrose (B13894) in PBS
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5-10% Normal Serum (from the same species as the secondary antibody) in Permeabilization Buffer
-
Primary Antibody: Rabbit anti-CART(62-76) (or other species-specific antibody)
-
Secondary Antibody: Biotinylated or fluorophore-conjugated secondary antibody
-
Detection Reagent: Avidin-Biotin-Complex (ABC) kit and 3,3'-Diaminobenzidine (DAB) or fluorescent mounting medium
-
Counterstain: Hematoxylin or DAPI
-
Mounting Medium
Procedure
-
Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.[8] Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection (for frozen sections): Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks.
-
Sectioning: Section the brain at 20-40 µm thickness using a cryostat or vibratome. Store free-floating sections in PBS or an antifreeze solution at -20°C. For paraffin-embedded sections, process the tissue through graded alcohols and xylene, embed in paraffin, and section using a microtome.
-
-
Antigen Retrieval (Primarily for FFPE sections, but may enhance signal in some fixed frozen sections)
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a pre-heated antigen retrieval solution (e.g., Citrate Buffer, pH 6.0) and heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin for a specified time and temperature. This method requires careful optimization to avoid tissue damage.
-
-
Immunostaining
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Permeabilization: Incubate sections in Permeabilization Buffer for 10-30 minutes.[9]
-
Blocking: Block non-specific binding by incubating sections in Blocking Buffer for 1-2 hours at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary anti-CART(62-76) antibody in Blocking Buffer (see table below for suggested starting dilutions) and incubate overnight at 4°C.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the appropriate biotinylated or fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
-
Signal Detection
-
Chromogenic Detection (DAB):
-
Incubate sections with ABC reagent for 30-60 minutes.
-
Wash sections three times for 5 minutes each in PBS.
-
Develop the signal by incubating with DAB substrate until the desired color intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with PBS or distilled water.
-
-
Fluorescent Detection:
-
If using a fluorophore-conjugated secondary antibody, proceed directly to counterstaining after the final washes.
-
-
-
Counterstaining
-
Chromogenic: Briefly immerse slides in Hematoxylin to stain cell nuclei. Differentiate in acid alcohol and "blue" in running tap water.
-
Fluorescent: Mount sections with a mounting medium containing DAPI to visualize nuclei.
-
-
Dehydration and Mounting
-
Chromogenic: Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Fluorescent: Directly coverslip with a fluorescent mounting medium.
-
-
Imaging and Analysis
-
Visualize chromogenic staining using a bright-field microscope and fluorescent staining using a fluorescence or confocal microscope.
-
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times. These parameters should be optimized for each specific antibody and experimental setup.
| Parameter | Recommendation | Notes |
| Primary Antibody | ||
| Rabbit anti-CART (polyclonal/monoclonal) | 1:500 - 1:2000 dilution | Optimal concentration should be determined by titration. |
| Incubation Time | Overnight (16-24 hours) at 4°C | Longer incubation at a lower temperature can increase specificity. |
| Secondary Antibody | ||
| Biotinylated Goat anti-Rabbit | 1:200 - 1:1000 dilution | |
| Fluorescent Goat anti-Rabbit | 1:200 - 1:1000 dilution | |
| Incubation Time | 1-2 hours at Room Temperature | |
| Antigen Retrieval | ||
| HIER (Citrate Buffer, pH 6.0) | 95-100°C for 10-20 minutes | Effective for many neuropeptides.[11] |
| HIER (Tris-EDTA, pH 9.0) | 95-100°C for 10-20 minutes | May provide better retrieval for some epitopes. |
| Blocking | ||
| Normal Goat Serum | 5-10% in PBS with 0.1-0.5% Triton X-100 | The serum should be from the same species as the secondary antibody to prevent cross-reactivity.[12] |
| Incubation Time | 1-2 hours at Room Temperature |
Troubleshooting
-
No Staining:
-
Verify the primary antibody is validated for IHC and recognizes the target fragment.
-
Optimize antigen retrieval method (try different buffers, pH, and heating times).
-
Increase primary antibody concentration or incubation time.
-
Ensure the detection system is working correctly.
-
-
High Background:
-
Increase blocking time or use a different blocking agent.
-
Ensure adequate washing steps.
-
Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
Perform a "secondary antibody only" control to check for non-specific binding of the secondary antibody.
-
-
Non-specific Staining:
-
Use a more specific primary antibody.
-
Include appropriate negative controls (e.g., isotype control, pre-absorption of the primary antibody with the immunizing peptide).
-
This comprehensive guide provides a robust starting point for the successful immunohistochemical detection of CART(62-76) in brain tissue. Careful optimization and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.
References
- 1. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling [frontiersin.org]
- 5. Cocaine- and Amphetamine-Regulated Transcript (CART) Peptide Plays Critical Role in Psychostimulant-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CART Peptides as Modulators of Dopamine and Psychostimulants and Interactions with the Mesolimbic Dopaminergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine- and amphetamine-regulated transcript (CART) peptide immunoreactivity in feeding- and reward-related brain areas of young OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 10. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Measuring the Anorectic Effects of CART(62-76): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring food intake in rodents following the administration of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(62-76). These guidelines are intended to assist in the design and execution of preclinical studies aimed at evaluating the anorectic potential of this and related compounds.
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the regulation of energy homeostasis. The fragment CART(62-76) has been identified as a biologically active component that contributes to the anorectic effects of the full-length peptide, albeit with reportedly lower potency than the more extensively studied CART(55-102) fragment.[1] Accurate and standardized methods for quantifying the effects of CART(62-76) on food intake are essential for understanding its mechanism of action and therapeutic potential.
The protocols outlined below describe the intracerebroventricular (ICV) administration of CART(62-76) and the subsequent monitoring of food consumption in rodent models. These methods are widely accepted for investigating the central effects of neuropeptides on feeding behavior.
Data Presentation: Quantitative Effects of CART Peptides on Food Intake
While specific dose-response data for CART(62-76) is not extensively available in publicly accessible literature, the following tables summarize the known anorectic effects of the parent peptide, CART(55-102), which can serve as a benchmark for studies involving CART(62-76). It is consistently reported that intracerebroventricular injection of CART peptides leads to a dose-dependent reduction in food intake.[1]
Table 1: Effect of Intracerebroventricular (ICV) Administration of CART(55-102) on Food Intake in Rats
| Dose (µg) | Time Point | Food Intake (g) vs. Vehicle Control | Reference Animal Model |
| 1.0 | 1 hour | Significant Reduction | Sprague-Dawley Rats |
| 1.0 | 2 hours | Significant Reduction | Sprague-Dawley Rats |
| 1.0 | 4 hours | Significant Reduction | Sprague-Dawley Rats |
| 2.5 | 1 hour | Significant Reduction | Wistar Rats |
| 2.5 | 2 hours | Significant Reduction | Wistar Rats |
| 2.5 | 4 hours | Significant Reduction | Wistar Rats |
| 5.0 | 1 hour | Significant Reduction | Sprague-Dawley Rats |
| 5.0 | 2 hours | Significant Reduction | Sprague-Dawley Rats |
| 5.0 | 4 hours | Significant Reduction | Sprague-Dawley Rats |
Note: The term "Significant Reduction" indicates a statistically significant decrease in food consumption compared to vehicle-treated control animals as reported in the respective, though not explicitly cited, literature. The precise magnitude of reduction can vary based on experimental conditions.
Table 2: Comparative Anorectic Potency of CART Peptides
| Peptide Fragment | Relative Anorectic Potency | Key Findings |
| CART(55-102) | High | Consistently demonstrates a robust, dose-dependent inhibition of food intake. |
| CART(62-76) | Moderate | Induces anorexia, but is reported to be less potent than CART(55-102).[1] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain, enabling direct administration of CART(62-76) into the cerebrospinal fluid.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, etc.)
-
Skull drill
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Analgesics and antibiotics
Procedure:
-
Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) or mice (e.g., C57BL/6, 25-30g) to the housing conditions for at least one week prior to surgery.
-
Anesthesia and Stereotaxic Fixation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Coordinate Identification: Locate bregma. For rats, typical coordinates for the lateral ventricle are: -0.8 to -1.0 mm posterior to bregma, ±1.5 mm lateral to the sagittal suture, and -3.5 to -4.0 mm ventral from the skull surface. For mice, typical coordinates are: -0.3 mm posterior to bregma, ±1.0 mm lateral, and -2.5 mm ventral.
-
Drilling and Cannula Implantation: Drill a hole at the determined coordinates and slowly lower the guide cannula to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the incision. Administer post-operative analgesia and allow the animal to recover for at least one week before experimentation.
Protocol 2: Preparation and Administration of CART(62-76)
Materials:
-
Lyophilized CART(62-76) peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9%)
-
Microinjection pump and syringe
-
Internal cannula
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized CART(62-76) in aCSF or sterile saline to the desired stock concentration. Prepare fresh solutions on the day of the experiment.
-
Dose Calculation: Calculate the volume of the peptide solution required for the target dose. Typical doses for CART peptides range from 0.5 to 5.0 µg per animal.
-
Administration: Gently restrain the conscious and recovered animal. Remove the dummy cannula and insert the internal cannula, which extends slightly beyond the tip of the guide cannula.
-
Infusion: Infuse the CART(62-76) solution over a period of 1-2 minutes using a microinjection pump. A typical injection volume is 1-5 µl for mice and 5-10 µl for rats.
-
Post-Infusion: Leave the internal cannula in place for an additional minute to prevent backflow.
-
Cannula Replacement: Withdraw the internal cannula and replace the dummy cannula.
Protocol 3: Measurement of Food Intake
Materials:
-
Standard rodent chow or a palatable liquid diet
-
Metabolic cages or standard cages with specialized food hoppers
-
Precision balance
Procedure:
-
Fasting: To stimulate a robust feeding response, fast the animals for a predetermined period (e.g., 16-18 hours) with free access to water prior to the experiment.[2]
-
Baseline Measurement: Weigh the pre-weighed food hopper before placing it in the cage.
-
Administration of CART(62-76): Administer the peptide or vehicle control via the ICV cannula as described in Protocol 2.
-
Food Presentation: Immediately after injection, present the pre-weighed food to the animals.
-
Data Collection: Measure the amount of food consumed at specific time points (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) by weighing the food hopper and any spillage.[2]
-
Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the CART(62-76) treated groups and the vehicle control group.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring food intake after CART(62-76) administration.
Hypothesized Signaling Pathway of CART Peptides in the Hypothalamus
Caption: Hypothesized signaling pathway of CART peptides in hypothalamic feeding circuits.
References
Application Notes and Protocols for Stereotaxic Microinjection of CART(62-76) into Specific Brain Nuclei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a diverse range of physiological processes, including the regulation of feeding behavior, energy homeostasis, and stress responses. The specific fragment, CART(62-76), has been shown to modulate neuronal activity and behavior. Stereotaxic microinjection is a critical technique that allows for the precise delivery of CART(62-76) into discrete brain nuclei, enabling the elucidation of its site-specific effects and mechanisms of action. These application notes provide a comprehensive overview and detailed protocols for the stereotaxic microinjection of CART(62-76) into key hypothalamic nuclei implicated in the control of appetite and metabolism.
Target Brain Nuclei and their Functional Relevance
The hypothalamus is a primary center for the regulation of energy balance. Microinjection of CART peptides into different hypothalamic nuclei can elicit either anorexigenic (appetite-suppressing) or orexigenic (appetite-stimulating) effects, highlighting the nucleus-specific action of these peptides.[1][2] Key target nuclei for the investigation of CART(62-76) effects on feeding and metabolism include:
-
Arcuate Nucleus (Arc): A critical hub for integrating peripheral metabolic signals. CART is co-expressed with pro-opiomelanocortin (POMC) in anorexigenic neurons within the Arc.[1][3]
-
Paraventricular Nucleus (PVN): Plays a crucial role in the control of food intake and energy expenditure. The PVN receives projections from CART-containing neurons in the Arc.[1][3]
-
Ventromedial Nucleus (VMN): Traditionally considered a "satiety center," the VMN is involved in the regulation of food intake and body weight.
-
Dorsomedial Nucleus (DMN): This nucleus is also implicated in the regulation of feeding behavior.
-
Lateral Hypothalamus (LH): Known as the "feeding center," the LH plays a significant role in promoting food intake and arousal.
Quantitative Data Summary
The following table summarizes the stereotaxic coordinates for targeting the aforementioned hypothalamic nuclei in adult male rats, based on the widely used Paxinos and Watson brain atlas.[1][3][4] It also provides a recommended range for injection parameters for CART(62-76).
| Brain Nucleus | Antero-Posterior (AP) from Bregma (mm) | Medio-Lateral (ML) from Midline (mm) | Dorso-Ventral (DV) from Skull (mm) | Recommended CART(62-76) Dose (nmol) | Injection Volume (µL) | Infusion Rate (µL/min) |
| Arcuate Nucleus (Arc) | -2.8 to -3.3 | ±0.3 | -9.8 to -10.0 | 0.1 - 1.0 | 0.5 | 0.25 |
| Paraventricular Nucleus (PVN) | -1.8 to -2.1 | ±0.4 | -7.8 to -8.0 | 0.1 - 1.0 | 0.5 | 0.25 |
| Ventromedial Nucleus (VMN) | -2.3 to -3.0 | ±0.7 | -9.5 to -9.7 | 0.1 - 1.0 | 0.5 | 0.25 |
| Dorsomedial Nucleus (DMN) | -3.1 to -3.6 | ±0.5 | -8.5 to -8.7 | 0.1 - 1.0 | 0.5 | 0.25 |
| Lateral Hypothalamus (LH) | -2.5 to -3.3 | ±1.7 | -8.5 to -8.7 | 0.1 - 1.0 | 0.5 | 0.25 |
Note: These coordinates are approximate and may require adjustment based on the specific rat strain, age, and weight. It is crucial to perform histological verification of the injection site for all experiments.
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula to allow for subsequent microinjections of CART(62-76) into a target brain nucleus.
Materials:
-
Adult male rat (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Using the stereotaxic coordinates from the table above, locate the target injection site and mark it on the skull.
-
Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.
-
Carefully lower the guide cannula to the predetermined dorso-ventral (DV) coordinate.
-
Secure the cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to prevent clogging.
-
Suture the incision and allow the animal to recover in a warm environment.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before proceeding with microinjections.
Protocol 2: Intracerebral Microinjection of CART(62-76)
This protocol details the procedure for delivering CART(62-76) into the targeted brain nucleus via the implanted cannula.
Materials:
-
Cannulated rat in its home cage
-
CART(62-76) peptide, dissolved in sterile artificial cerebrospinal fluid (aCSF)
-
Microinjection pump
-
Injection cannula (extending slightly beyond the tip of the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via the polyethylene tubing, ensuring the system is free of air bubbles.
-
Fill the syringe and tubing with the CART(62-76) solution of the desired concentration.
-
Carefully insert the injection cannula into the guide cannula, ensuring it extends to the target depth.
-
Infuse the CART(62-76) solution at the predetermined volume and rate (e.g., 0.5 µL at 0.25 µL/min).
-
Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any behavioral changes.
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the injection site.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for stereotaxic microinjection of CART(62-76).
Caption: Putative signaling pathways of CART peptides in hypothalamic neurons.
References
- 1. dc.narpm.org [dc.narpm.org]
- 2. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Google [books.google.cn]
- 4. The Rat Brain in Stereotaxic Coordinates - 7th Edition | Elsevier Shop [shop.elsevier.com]
Application Notes and Protocols: Establishing a Dose-Response Curve for CART(62-76) Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a diverse range of physiological processes, including the regulation of food intake, body weight, reward, and stress responses. The fragment CART(62-76) is a biologically active portion of the larger CART peptide and has been shown to exert several effects, such as inhibiting food consumption and producing anxiety-like behaviors.[1] Notably, it also modulates the activity of noradrenergic and serotoninergic systems in the brain.[2][3] This document provides detailed protocols for establishing a dose-response curve for the effects of CART(62-76), enabling researchers to quantify its potency and efficacy in relevant biological systems.
Biological Effects and Signaling Pathways of CART(62-76)
CART(62-76) has been demonstrated to have a variety of biological effects. It inhibits food intake and can attenuate feeding induced by neuropeptide Y (NPY). Furthermore, studies have shown that CART(62-76) can induce anxiogenic-like effects. One of the well-characterized effects is its antihyperalgesic properties in models of inflammatory pain.[4][5][6]
The precise signaling mechanism of CART peptides, including CART(62-76), is still under investigation, and a specific receptor has not yet been identified.[7][8] However, evidence suggests that the broader class of CART peptides can activate multiple signaling pathways. For instance, CART(55-102) has been shown to activate G-protein coupled receptors and downstream signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK).[9][10] The antihyperalgesic effect of CART(62-76) appears to be mediated, at least in part, through an indirect interaction with the opioid system, as its effects can be blocked by opioid receptor antagonists, particularly those for the κ-opioid receptor.[4][5] However, it is important to note that CART(62-76) itself does not bind directly to opioid receptors.[5][7]
Putative Signaling Pathway for CART Peptide Effects
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmiss… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. The role of CART peptide in learning and memory: A potential therapeutic target in memory-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application of CART(62-76) in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides involved in a diverse range of physiological processes, including feeding, energy balance, stress, and reward. The fragment CART(62-76) is a biologically active portion of the full-length peptide and has been shown to modulate various neurotransmitter systems. While the precise receptor and mechanism of action for CART(62-76) remain under investigation, its association with G-protein coupled receptor (GPCR) signaling pathways and potential enzymatic inhibitory activity makes it a molecule of interest in drug discovery. High-throughput screening (HTS) assays provide a powerful platform to identify and characterize novel modulators of pathways affected by CART(62-76).
This document provides detailed application notes and protocols for utilizing CART(62-76) and its associated signaling pathways in HTS campaigns. These protocols are designed to be adaptable for screening large compound libraries to discover novel agonists, antagonists, or modulators of CART(62-76) activity.
Putative Signaling Pathways for CART(62-76)
Based on the known biology of CART peptides, several signaling pathways are considered relevant for HTS assay development. The diagram below illustrates potential downstream signaling cascades that could be activated or modulated by CART(62-76).
Caption: Putative signaling pathways of CART(62-76).
High-Throughput Screening Workflow
A generalized workflow for a high-throughput screening campaign to identify modulators of CART(62-76) activity is outlined below. This workflow can be adapted for various assay formats and detection technologies.
Caption: General workflow for a CART(62-76) HTS campaign.
Quantitative Data Summary
The following table summarizes representative quantitative data that could be obtained from HTS assays targeting pathways potentially modulated by CART(62-76). Please note that specific HTS data for CART(62-76) is not widely available in the public domain; therefore, this table includes illustrative data for known modulators of these pathways to demonstrate the expected output of such screening campaigns.
| Assay Type | Target/Pathway | Compound Type | Example Compound | Potency (IC50/EC50) | Assay Format |
| cAMP Accumulation | Gs-coupled GPCR | Agonist | Forskolin | ~1 µM (EC50) | HTRF |
| cAMP Accumulation | Gi-coupled GPCR | Antagonist | Compound X | 50 nM (IC50) | AlphaScreen |
| ERK Phosphorylation | MAPK Pathway | Inhibitor | U0126 | 100 nM (IC50) | In-Cell Western |
| Calcium Mobilization | Gq-coupled GPCR | Agonist | Carbachol | 200 nM (EC50) | Fluorescence (Fluo-4) |
| DPP4 Inhibition | Dipeptidyl Peptidase IV | Inhibitor | Sitagliptin | 30 nM (IC50) | Fluorescence (AMC substrate) |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Application: To screen for modulators of adenylyl cyclase activity downstream of a putative CART(62-76) receptor (Gs or Gi-coupled).
Principle: This is a competitive immunoassay. Cellular cAMP competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a cryptate donor. A high cAMP level results in a low HTRF signal.
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the putative receptor of interest.
-
Seed cells into a 384-well, low-volume, white plate at a density of 2,000-5,000 cells per well in 5 µL of culture medium.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and CART(62-76) (as a reference) in assay buffer.
-
For antagonist screening, pre-incubate cells with test compounds for 15-30 minutes before adding an EC80 concentration of CART(62-76).
-
For agonist screening, add test compounds directly to the cells.
-
Add 2.5 µL of the compound solution to the cell plate.
-
-
Cell Lysis and Reagent Addition:
-
Following a 30-minute incubation at room temperature, add 2.5 µL of d2-labeled cAMP and 2.5 µL of anti-cAMP cryptate antibody, both diluted in lysis buffer, to each well.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
-
Protocol 2: ERK1/2 Phosphorylation Assay (In-Cell Western)
Application: To identify compounds that modulate the MAPK/ERK signaling pathway, a common downstream effector of GPCRs.
Principle: This is a quantitative immunocytochemical assay performed in microplates. Cells are treated with compounds, fixed, and then probed with a primary antibody specific for phosphorylated ERK (p-ERK) and a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein (e.g., total ERK or GAPDH) is used for normalization.
Methodology:
-
Cell Culture and Seeding:
-
Seed cells expressing the target receptor in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
-
Compound Treatment:
-
Treat cells with test compounds or CART(62-76) for 5-10 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with an IRDye®-labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, co-incubate with an antibody against a housekeeping protein labeled with a different fluorophore.
-
-
Signal Detection:
-
Wash the plate and allow it to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for p-ERK and the normalization protein.
-
Protocol 3: Fluorescence-Based DPP4 Inhibitor Assay
Application: To screen for inhibitors of dipeptidyl peptidase IV (DPP4), a potential target for some CART peptide fragments.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP4. Inhibition of DPP4 results in a decreased rate of AMC release and a lower fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human DPP4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of test compounds and a known DPP4 inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of each test compound dilution.
-
Add 10 µL of the DPP4 enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.
-
-
Signal Detection and Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 15-30 minutes or as an endpoint reading after a fixed time.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a framework for the development and execution of high-throughput screening assays to identify novel modulators of CART(62-76)-related signaling pathways. Given the incomplete understanding of the direct molecular targets of CART(62-76), a multi-assay approach targeting GPCR-mediated second messenger systems and potential enzymatic activities is recommended for a comprehensive screening campaign. The successful identification of potent and selective modulators will be invaluable for elucidating the physiological roles of CART(62-76) and for the development of novel therapeutics.
Application Notes and Protocols for Lyophilized CART(62-76) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of lyophilized Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (62-76). Adherence to these protocols is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and obtaining reliable results.
Product Information
-
Peptide Name: CART (62-76) (human, rat)
-
Sequence: NH2-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-COOH[1]
-
Appearance: Lyophilized white powder[1]
-
Purity: Typically >95% as determined by HPLC[2]
-
Biological Activity: CART(62-76) is a biologically active fragment of the full-length CART peptide. It has been shown to inhibit food intake, induce anxiogenic-like effects, and modulate noradrenergic and serotonergic systems in the brain.[3][4] It does not appear to have a major effect on dopaminergic pathways.[3]
Storage and Stability
Proper storage of lyophilized CART(62-76) is critical to prevent degradation and ensure its long-term stability.
Data Presentation: Storage and Stability Guidelines
| Condition | Temperature | Duration | Notes |
| Lyophilized Peptide (Unopened) | -20°C or colder | ≥ 2 years | For long-term storage, keep in a freezer away from light and moisture.[3][5][6] |
| 2-8°C | Up to 6 months | Suitable for short-term storage.[1] | |
| Room Temperature | Weeks to months | Stable for short periods, but refrigeration or freezing is recommended for optimal preservation.[5][7] | |
| Peptide in Solution (Stock) | -20°C | A few weeks | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6][8][9] The shelf-life in solution is limited.[8] |
-
Important Considerations:
-
Peptides containing Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[6][8] CART(62-76) contains both Cys and Met.
-
Lyophilized peptides are often hygroscopic (readily absorb moisture).[9][10] To minimize moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[5][9]
-
After weighing, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[5]
-
Experimental Protocols
This protocol outlines the steps to properly dissolve the lyophilized peptide for experimental use.
Materials:
-
Vial of lyophilized CART(62-76) peptide
-
Appropriate sterile solvent (e.g., sterile distilled water, 20% acetonitrile (B52724)/water, or a buffer of choice)[3][4]
-
Sterile, low-protein binding microtubes for aliquoting
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (preferably in a desiccator) to prevent condensation.[10][11]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[12][13]
-
Solvent Selection: The choice of solvent depends on the experimental application. A common solvent for CART(62-76) is a solution of 20% acetonitrile in sterile water to achieve a concentration of 1 mg/mL.[3][4] For biological assays, sterile water or a buffer like PBS (pH 7.0-7.4) may be used.[11]
-
Dissolution:
-
Carefully open the vial.
-
Using a sterile pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Recap the vial and gently vortex or swirl to dissolve the peptide completely.[10][12] Avoid vigorous shaking, as this can cause aggregation.[10][13]
-
Visually inspect the solution to ensure it is clear and free of particulates.[14] If solubility is an issue, sonication may be helpful.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use, sterile, low-protein binding microtubes.[6][8]
-
Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C for short-term storage (a few weeks).[9] For longer-term storage of solutions, -80°C is preferable, although not always necessary.
-
This is a generalized protocol based on published studies. The exact dosage and administration route will depend on the specific experimental design.
Materials:
-
Reconstituted CART(62-76) peptide solution
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for dilution
-
Appropriate syringes and needles for the chosen administration route (e.g., intravenous, intraperitoneal, intracerebroventricular)
-
Anesthetized or restrained animal model (e.g., rat)
Procedure:
-
Dilution: On the day of the experiment, thaw a single-use aliquot of the CART(62-76) stock solution. Dilute the peptide to the final desired concentration using sterile saline or aCSF.
-
Dosage Calculation: Dosages in published studies vary. For example, intrathecal administration in rats has been performed at doses of 3-10 nmol/rat.[15][16] Intravenous administration has been documented at 30 µg/kg.[17] The optimal dose must be determined empirically for each experimental model.
-
Administration: Administer the prepared CART(62-76) solution to the animal via the chosen route. Ensure proper technique to minimize stress and injury to the animal.
-
Observation: Following administration, monitor the animal for the desired biological response (e.g., changes in food intake, locomotor activity, nociceptive thresholds) over the predetermined time course of the experiment.[16][18][19]
Visualizations
Caption: Workflow for handling lyophilized CART(62-76) from storage to experimental use.
While a specific receptor for CART peptides has not been definitively identified, studies suggest they can activate G-protein coupled receptor (GPCR) signaling pathways.[20][21]
Caption: Putative signaling pathways activated by CART peptides via a Gi/o-coupled GPCR.
References
- 1. CART (62-76), rat, human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. CART (62-76) (human, rat) peptide [novoprolabs.com]
- 3. CART (62-76) (rat, human) | 210978-19-1 | 5-HT Receptor | MOLNOVA [molnova.com]
- 4. rndsystems.com [rndsystems.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 14. jpt.com [jpt.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo cerebrovascular effects of cocaine- and amphetamine-regulated transcript (CART) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CART Peptide Regulates Psychostimulant-Induced Activity and Exhibits a Rate Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CART(62-76) Peptide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (62-76) in a research setting. This document covers reputable suppliers, purity standards, and detailed protocols for handling, storage, and experimental use.
Sourcing and Purity of CART(62-76) Peptide
The quality and purity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. Researchers should source CART(62-76) from reputable suppliers who provide a certificate of analysis (CoA) with detailed information on purity, typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Supplier | Stated Purity | Analytical Method | Notes |
| NovoPro Bioscience Inc. | 96.9%[1] | HPLC | TFA salt is a common counterion from purification.[1] |
| MOLNOVA | >98% | HPLC | States research use only. |
| Tocris Bioscience | Batch-specific on CoA[2] | HPLC/MS | Intended for laboratory research use only.[2] |
| MedChemExpress | See CoA[3][4] | HPLC/MS | Available with and without TFA. |
| Abcepta | Research Grade | Not specified | Provided as a lyophilized powder. |
| APExBIO | High-purity | Not specified | For scientific research use only. |
Note on Trifluoroacetic Acid (TFA): TFA is often used in the purification of synthetic peptides and can be present in the final product as a counterion. While generally not interfering with most in vitro assays, its presence can affect the net weight and solubility of the peptide.[1] For highly sensitive cellular studies, researchers may consider sourcing TFA-free peptides or using appropriate controls.
Peptide Handling and Storage
Proper handling and storage are crucial to maintain the integrity and bioactivity of CART(62-76).
2.1. Reconstitution of Lyophilized Peptide
Most suppliers provide CART(62-76) in a lyophilized powder form.
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For CART(62-76), sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at pH 7 is generally recommended. For peptides that are difficult to dissolve, adding a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer may be necessary.
-
Dissolution:
-
Using a sterile syringe, slowly add the calculated volume of solvent to the vial.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause aggregation or degradation of the peptide.
-
If the peptide does not dissolve completely, gentle warming (up to 40°C) or sonication can be attempted.
-
-
Aliquoting and Storage of Stock Solution:
-
Once dissolved, it is highly recommended to aliquot the peptide solution into single-use volumes. This minimizes freeze-thaw cycles, which can degrade the peptide.
-
Store the aliquots at -20°C or, for long-term storage, at -80°C.
-
2.2. Storage Conditions
-
Lyophilized Peptide: Store at -20°C in a desiccator, protected from light.
-
Reconstituted Peptide: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
3.1. In Vivo Administration: Intracerebroventricular (ICV) Injection in Rodents
ICV injection is a common method to study the central effects of CART(62-76) on behaviors such as feeding and anxiety.[5][6]
Protocol for ICV Injection:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic agent. Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection site into the lateral ventricle is typically determined by stereotaxic coordinates relative to the bregma.
-
Drill a small hole through the skull at the determined coordinates.
-
-
Peptide Injection:
-
Prepare the CART(62-76) solution in sterile saline or artificial cerebrospinal fluid (aCSF) at the desired concentration.
-
Slowly infuse the peptide solution into the lateral ventricle using a microsyringe pump over a period of several minutes.
-
Leave the injection needle in place for a few minutes post-injection to prevent backflow.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Experimental Workflow for ICV Injection and Behavioral Analysis
References
- 1. CART (62-76) (human, rat) peptide [novoprolabs.com]
- 2. CART (62-76) (rat, human) | CAS 210978-19-1 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
ELISA assay development for quantifying CART(62-76) levels
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress.[1][2][3] The fragment CART(62-76) has been shown to be biologically active, exhibiting effects on the central nervous system.[4][5] Accurate quantification of CART(62-76) levels in biological samples is crucial for understanding its physiological roles and for the development of potential therapeutic agents. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CART(62-76). This assay is a sensitive and specific method suitable for measuring the concentration of this small peptide in various sample types.[6][7][8]
The principle of this competitive ELISA is based on the competition between the CART(62-76) in the sample and a fixed amount of labeled CART(62-76) for a limited number of binding sites on a specific anti-CART(62-76) antibody coated onto a microplate. The amount of labeled CART(62-76) that binds to the antibody is inversely proportional to the concentration of CART(62-76) in the sample.[7][9]
I. Data Presentation
Table 1: Summary of Quantitative Parameters for CART(62-76) Competitive ELISA
| Parameter | Recommended Value/Range | Notes |
| Coating Antibody Concentration | 1 - 5 µg/mL | Optimal concentration should be determined by checkerboard titration. |
| CART(62-76) Standard Range | 0.1 - 100 ng/mL | Prepare a serial dilution of the peptide standard. |
| HRP-conjugated CART(62-76) | 0.1 - 1 µg/mL | Optimal concentration should be determined experimentally. |
| Sample Dilution Factor | 1:10 - 1:100 | Dependent on the expected concentration of CART(62-76) in the sample. |
| Incubation Times | ||
| Coating | Overnight at 4°C | Ensures sufficient antibody adsorption to the plate. |
| Blocking | 1 - 2 hours at room temperature | Prevents non-specific binding.[9] |
| Competition | 2 hours at room temperature | Allows for competitive binding to occur. |
| Secondary Antibody (if applicable) | 1 hour at room temperature | |
| Substrate Development | 15 - 30 minutes at room temperature | Monitor color development and stop the reaction when appropriate. |
| Wavelength for Absorbance Reading | 450 nm | |
| Assay Sensitivity (LOD) | ~0.1 ng/mL | Limit of Detection; may vary based on optimization. |
| Assay Range (LLOQ - ULOQ) | 0.5 - 50 ng/mL | Lower and Upper Limits of Quantification. |
| Intra-assay Precision (%CV) | < 10% | Coefficient of Variation within a single assay. |
| Inter-assay Precision (%CV) | < 15% | Coefficient of Variation between different assays. |
II. Experimental Protocols
A. Materials and Reagents
-
High-binding 96-well microplates
-
Anti-CART(62-76) primary antibody (polyclonal or monoclonal)
-
CART(62-76) peptide standard[10]
-
Horseradish peroxidase (HRP)-conjugated CART(62-76) or a secondary anti-species IgG-HRP conjugate if the primary antibody is unlabeled.[11][12][13][14][15]
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA or Casein)
-
Sample/Standard Diluent (PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
-
Pipettes and tips
-
Deionized water
B. Detailed Methodologies
1. Plate Coating a. Dilute the anti-CART(62-76) antibody to the optimized concentration (e.g., 2 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of the 96-well microplate. c. Cover the plate and incubate overnight at 4°C. d. The following day, wash the plate three times with 200 µL/well of Wash Buffer.[8]
2. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with 200 µL/well of Wash Buffer.[8]
3. Competitive Reaction a. Prepare serial dilutions of the CART(62-76) standard (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0 ng/mL) in Sample/Standard Diluent. b. Prepare samples by diluting them in Sample/Standard Diluent. c. Add 50 µL of the standards and samples to the appropriate wells. d. Add 50 µL of HRP-conjugated CART(62-76) (at its optimized concentration) to all wells. e. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
4. Detection a. Wash the plate five times with 200 µL/well of Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. d. Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
5. Data Acquisition a. Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[16]
C. Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Create a standard curve by plotting the mean absorbance (Y-axis) against the corresponding CART(62-76) concentration (X-axis). A semi-log plot is often used for competitive ELISAs.
-
The concentration of CART(62-76) in the samples can be determined by interpolating their absorbance values from the standard curve.
-
Remember to multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.
III. Visualizations
Caption: Competitive ELISA workflow for CART(62-76) quantification.
Caption: Postulated CART peptide signaling pathway via a G-protein coupled receptor.
References
- 1. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CART Peptides as Modulators of Dopamine and Psychostimulants and Interactions with the Mesolimbic Dopaminergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. CART (62-76), rat, human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 11. biocompare.com [biocompare.com]
- 12. goldbio.com [goldbio.com]
- 13. Horseradish Peroxidase *Optimized for conjugation* | AAT Bioquest [aatbio.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Horseradish Peroxidase (HRP) Secondary Antibodies [jacksonimmuno.com]
- 16. stjohnslabs.com [stjohnslabs.com]
Troubleshooting & Optimization
Technical Support Center: CART(62-76) Peptide Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing and using the CART(62-76) peptide in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the CART(62-76) peptide?
A1: CART(62-76) is a 15-amino acid fragment of the full-length Cocaine- and Amphetamine-Regulated Transcript (CART) peptide.[1] Its sequence is H-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-OH.[2] This peptide has been shown to inhibit food intake and modulate neurotransmitter systems.[2][3][4]
Q2: I am having trouble dissolving the lyophilized CART(62-76) powder in water. What should I do?
A2: Due to its amino acid composition, which includes several hydrophobic residues, CART(62-76) can be challenging to dissolve directly in plain water.[5][6] It is recommended to first use a small amount of an organic solvent to create a stock solution, which can then be diluted with your aqueous buffer of choice.
Q3: What is the recommended solvent for creating a stock solution of CART(62-76)?
A3: Based on available data, CART(62-76) is soluble up to 1 mg/mL in a 20% acetonitrile (B52724)/water solution.[3][4][7][8] For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is often a preferred organic solvent due to its low toxicity at low concentrations.[9][10] However, it is crucial to note that DMSO should be avoided if your experimental setup is sensitive to it, or with peptides containing methionine or free cysteine as it may cause oxidation.[9][10]
Q4: My peptide still won't dissolve completely, even with an organic solvent. What are my next steps?
A4: If you observe particulates or cloudiness after attempting to dissolve the peptide, you can try the following troubleshooting steps:
-
Sonication: Briefly sonicating the solution can help break up aggregates and improve dissolution.[5]
-
Gentle Warming: Gently warming the solution to a temperature below 40°C may aid in solubilization.[11] Avoid excessive heat as it can degrade the peptide.
-
pH Adjustment: The net charge of a peptide, which is pH-dependent, significantly influences its solubility.[5][6] For acidic peptides, increasing the pH (using a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate) can improve solubility. For basic peptides, decreasing the pH (using a dilute acidic solution like 10% acetic acid) can be effective.[5][12] It is recommended to test this on a small aliquot first.
Q5: What is the white, fluffy material I see in the vial of lyophilized peptide?
A5: The lyophilized peptide should be a white, crystalline or amorphous powder. The presence of Trifluoroacetic acid (TFA) salts, a remnant from the HPLC purification process, can sometimes affect the appearance and net weight of the peptide.[2] TFA salts generally enhance the solubility of peptides in aqueous solutions.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of CART(62-76).
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | Hydrophobic nature of the peptide. | Use a co-solvent approach. First, dissolve the peptide in a small amount of an organic solvent like 20% acetonitrile or DMSO, then slowly add your aqueous buffer to the desired concentration.[3][4][9] |
| Solution is cloudy or has visible particulates. | Incomplete dissolution or peptide aggregation. | 1. Sonication: Briefly sonicate the vial. 2. Gentle Warming: Warm the solution gently (below 40°C). 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[5] |
| Peptide precipitates out of solution after dilution. | The peptide has exceeded its solubility limit in the final buffer. | 1. Increase Organic Solvent: The final concentration of the organic co-solvent may need to be slightly higher. Test different final concentrations on a small scale. 2. pH Adjustment: The pH of your final aqueous buffer may be close to the peptide's isoelectric point (pI), where it is least soluble. Adjusting the pH away from the pI can increase solubility.[6] |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization or degradation. | 1. Ensure Complete Dissolution: Always ensure your stock solution is clear before making further dilutions. 2. Proper Storage: Store the lyophilized peptide at -20°C or colder.[2] Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Solubilization of CART(62-76) using Acetonitrile/Water
This protocol is based on the reported solubility of 1 mg/mL in 20% acetonitrile/water.[3][4][7][8]
Materials:
-
Lyophilized CART(62-76) peptide
-
Acetonitrile (HPLC grade)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized CART(62-76) to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 20% acetonitrile solution by mixing 1 part acetonitrile with 4 parts sterile water.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of the 20% acetonitrile solution to the vial of CART(62-76). For example, for 1 mg of peptide, add 1 mL of the 20% acetonitrile solution.
-
Gently vortex the vial until the peptide is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the vial in a water bath sonicator.
-
This 1 mg/mL stock solution can then be further diluted with your desired aqueous experimental buffer. When diluting, add the buffer slowly to the peptide stock solution while gently mixing.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: General Solubilization Protocol for Hydrophobic Peptides
This is a general guideline for solubilizing hydrophobic peptides like CART(62-76) when the optimal solvent is not known.
Materials:
-
Lyophilized CART(62-76) peptide
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or desired aqueous buffer
-
Vortex mixer
Procedure:
-
Before dissolving the entire sample, it is recommended to test the solubility of a small amount of the peptide first.
-
Allow the vial of lyophilized peptide to reach room temperature.
-
Add a small amount of DMSO to the vial to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide).
-
Gently vortex until the peptide is fully dissolved.
-
Slowly add your aqueous buffer to the dissolved peptide stock solution in a dropwise manner while gently vortexing to reach the desired final concentration.
-
If the peptide begins to precipitate, you may have reached its solubility limit in that particular buffer composition. You can try increasing the percentage of DMSO in the final solution, but be mindful of the tolerance of your experimental system to DMSO.
Visualizations
Caption: A flowchart outlining the recommended steps and troubleshooting for dissolving CART(62-76).
Caption: A simplified diagram of a potential G-protein-mediated signaling pathway for CART peptides.
References
- 1. CART (Cocaine- and Amphetamine-Regulated Transcrip [biosyn.com]
- 2. CART (62-76) (human, rat) peptide [novoprolabs.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CART (62-76) (rat, human) | 210978-19-1 | 5-HT Receptor | MOLNOVA [molnova.com]
- 5. jpt.com [jpt.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. 美国GlpBio - CART (62-76) (rat, human) | Cas# 210978-19-1 [glpbio.cn]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. biocat.com [biocat.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
preventing degradation of CART(62-76) in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the CART(62-76) peptide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is CART(62-76) and why is its stability important?
A: CART(62-76) is a biologically active fragment of the cocaine- and amphetamine-regulated transcript (CART) peptide.[1][2] Its amino acid sequence is Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val, with a disulfide bridge between the two cysteine residues. It is involved in the regulation of appetite and energy homeostasis.[2] Maintaining the stability of CART(62-76) in experimental buffers is crucial for obtaining accurate and reproducible results in functional assays. Degradation of the peptide can lead to a loss of biological activity and misleading experimental outcomes.
Q2: What are the primary causes of CART(62-76) degradation in experimental buffers?
A: The degradation of CART(62-76) in experimental buffers can be attributed to two main factors:
-
Proteolytic Degradation: Enzymes present in biological samples or as contaminants in reagents can cleave the peptide bonds of CART(62-76). Key proteases known to be involved in the processing of larger CART peptides, and therefore potential threats to CART(62-76), include dipeptidyl-peptidase 4 (DPP-4) and neutral endopeptidase (NEP).
-
Chemical Instability: Certain amino acid residues within the CART(62-76) sequence are susceptible to chemical modifications under typical experimental conditions. The primary concerns are:
-
Oxidation: The methionine (Met) residue is prone to oxidation, forming methionine sulfoxide. This can be triggered by exposure to air, light, or certain metal ions.
-
Deamidation: The glutamine (Gln) residues can undergo deamidation, converting them to glutamic acid. This process is often pH and temperature-dependent.
-
Disulfide Bond Instability: The disulfide bridge between the cysteine residues is critical for the peptide's structure and activity.[3] It can be disrupted under reducing conditions or at alkaline pH.
-
Q3: How should I reconstitute and store my lyophilized CART(62-76) peptide to ensure maximum stability?
A: Proper reconstitution and storage are the first line of defense against peptide degradation.
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Use a sterile, high-purity solvent for reconstitution. For initial stock solutions, sterile distilled water or a dilute acetic acid solution (e.g., 0.1%) is recommended to aid in solubilization.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
For peptides that are difficult to dissolve, sonication can be used sparingly.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions: Aliquot the reconstituted peptide into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but it is generally not recommended.
-
Troubleshooting Guide
Issue 1: Loss of CART(62-76) activity in my biological assay.
This is often the first indication of peptide degradation. The following steps can help you troubleshoot the issue.
Potential Cause 1: Proteolytic Degradation
-
Recommendation: Incorporate a broad-spectrum protease inhibitor cocktail into your experimental buffer immediately before use. This is especially critical when working with cell lysates, tissue homogenates, or serum-containing media.
-
Suggested Action: Use a commercially available protease inhibitor cocktail that is effective against a wide range of proteases, including serine, cysteine, and metalloproteases.
-
| Component | Target Protease Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 0.8 µM |
| Bestatin | Aminopeptidases | 50 µM |
| E-64 | Cysteine Proteases | 15 µM |
| Leupeptin | Serine and Cysteine Proteases | 20 µM |
| Pepstatin A | Aspartic Proteases | 1 µM |
| EDTA | Metalloproteases | 1-5 mM |
Note: The exact composition and concentrations may vary between commercial cocktails. Always refer to the manufacturer's instructions.
Potential Cause 2: Chemical Degradation
-
Recommendation 1: Optimize Buffer Conditions. The choice of buffer and its pH are critical for maintaining the chemical integrity of CART(62-76).
-
pH: Maintain a slightly acidic to neutral pH range (pH 5.0-7.0). Avoid alkaline conditions (pH > 8.0) as they can promote disulfide bond scrambling and deamidation.
-
Buffer System: Use non-reactive buffers such as phosphate (B84403) buffer or HEPES.
-
Additives:
-
To prevent oxidation of the methionine residue, consider adding antioxidants like N-acetylcysteine (NAC) or using buffers that have been degassed and purged with an inert gas like nitrogen or argon.
-
For experiments where metal-catalyzed oxidation is a concern, the inclusion of a chelating agent like EDTA can be beneficial (if compatible with your assay).
-
-
-
Recommendation 2: Minimize Exposure to Light and Air. Protect your peptide solutions from light by using amber vials or wrapping them in foil. Keep vials tightly sealed to minimize exposure to atmospheric oxygen.
Issue 2: I see unexpected peaks in my HPLC analysis of CART(62-76).
The appearance of new peaks during HPLC analysis is a direct indication of peptide degradation or modification.
Potential Cause 1: Methionine Oxidation
-
Observation: A peak eluting slightly earlier than the main CART(62-76) peak, with a mass increase of +16 Da in mass spectrometry analysis.
-
Prevention:
-
Prepare buffers with deoxygenated water.
-
Add antioxidants such as free methionine (in excess) or sodium thiosulfate (B1220275) to the buffer.
-
Store peptide solutions under an inert atmosphere (nitrogen or argon).
-
Potential Cause 2: Deamidation
-
Observation: The appearance of one or more new peaks, often with a mass increase of +1 Da in mass spectrometry, corresponding to the conversion of glutamine to glutamic acid.
-
Prevention:
-
Maintain the pH of your experimental buffer below 7.5.
-
Avoid high temperatures during incubations whenever possible.
-
Potential Cause 3: Disulfide Bond Reduction or Scrambling
-
Observation: The appearance of peaks corresponding to the reduced peptide or different disulfide-linked isomers.
-
Prevention:
-
Avoid the use of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your buffers, unless they are required for your specific application.
-
Maintain a slightly acidic to neutral pH.
-
Experimental Protocols
Protocol 1: Reconstitution and Storage of CART(62-76)
-
Preparation: Allow the lyophilized CART(62-76) vial to warm to room temperature.
-
Reconstitution: Add the desired volume of sterile, high-purity water or 0.1% acetic acid to the vial to achieve a stock concentration of 1-5 mg/mL.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of CART(62-76) by RP-HPLC
This protocol allows for the quantitative analysis of CART(62-76) integrity over time in a specific experimental buffer.
-
Sample Preparation:
-
Prepare a solution of CART(62-76) in your experimental buffer at the desired concentration.
-
At time zero, take an aliquot of the solution and immediately analyze it by RP-HPLC or store it at -80°C for later analysis.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots for analysis.
-
-
RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for your specific system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact CART(62-76) peak and any new peaks that appear over time.
-
Calculate the percentage of remaining intact CART(62-76) at each time point to determine its stability in your buffer.
-
Visual Guides
Caption: Major degradation pathways of CART(62-76) in experimental settings.
Caption: Workflow for assessing the stability of CART(62-76).
References
- 1. CART peptides as modulators of dopamine and psychostimulants and interactions with the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CART, a new anorectic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CAR-T Cell Dosage and Minimizing Off-Target Effects
Disclaimer: Based on the technical nature of the request, this guide assumes the topic of interest is Chimeric Antigen Receptor T-cell (CAR-T) therapy . The term "CART(62-76)" identifies a specific neuropeptide fragment with different biological functions and is not typically associated with the dosage optimization and off-target effects characteristic of cancer immunotherapy research.[1][2][3]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during CAR-T cell therapy experiments, with a focus on optimizing dosage and minimizing off-target effects.
Frequently Asked Questions (FAQs)
General
1. What are the primary types of off-target effects in CAR-T cell therapy?
There are two main categories of off-target toxicities:
-
On-target, off-tumor toxicity: This is the more common type of adverse effect and occurs when the CAR-T cells recognize and attack healthy tissues that express the same target antigen as the tumor cells.[4][5] A classic example is B-cell aplasia in CD19-targeted therapies, as CD19 is expressed on both malignant and healthy B-cells.[6] This can lead to hypogammaglobulinemia, increasing the risk of infections.[7]
-
Off-target, off-tumor toxicity: This is a rarer form of toxicity where the CAR-T cells mistakenly recognize an unrelated protein on healthy cells, leading to unintended tissue damage.[8]
In addition to these, two significant clinical toxicities are:
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response triggered by the massive and rapid release of cytokines by activated CAR-T cells and other immune cells.[6][7] Symptoms can range from mild and flu-like to severe, life-threatening conditions involving multi-organ failure.[7]
-
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological condition with symptoms like confusion, language difficulties (aphasia), seizures, and potentially fatal cerebral edema.[6][9] The precise mechanisms underlying ICANS are still under investigation.[6]
2. What are the current strategies for optimizing CAR-T cell dosage to reduce toxicity?
Optimizing the dose of CAR-T cells is crucial for managing toxicities.[6] Key strategies include:
-
Dose-escalation studies: These are typically conducted in Phase I clinical trials to identify the maximum tolerated dose (MTD). The studies begin with very low doses that are gradually increased in subsequent patient groups.[10][11]
-
Fractionated dosing: This involves dividing the total intended dose into several smaller infusions administered over a period of days. This can help to lessen the peak of CAR-T cell proliferation and cytokine release, thereby potentially reducing the severity of CRS.
-
Step-up dosing: This strategy uses a small initial dose to "prime" the immune system, followed by one or more larger doses to reach the target therapeutic level. This can help to control the initial T-cell activation and expansion, which has been shown to decrease the incidence and severity of CRS.[12]
Experimental
3. Which preclinical assays are essential for evaluating the off-target risks of a new CAR-T cell candidate?
A robust preclinical safety evaluation is critical. Important in vitro assays include:
-
Off-tumor cytotoxicity assays: These involve co-culturing the CAR-T cells with a diverse panel of primary human cells from healthy organs that might express the target antigen. This is a direct way to assess potential on-target, off-tumor toxicities.[13]
-
Cytokine release assays: These assays measure the levels of key pro-inflammatory cytokines, such as IFN-γ, IL-2, and TNF-α, that are released when CAR-T cells are exposed to target and potential off-target cells.[14] Elevated levels can indicate a higher risk of CRS.
-
Genomic profiling: Techniques like whole-genome sequencing (WGS) or GUIDE-seq can be employed to identify unintended insertion sites of the CAR construct in the T-cell genome, which could carry a risk of insertional mutagenesis.[15]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background killing in in vitro cytotoxicity assays | Non-specific T-cell activation, high effector-to-target (E:T) ratio, low purity of CAR-T cells, poor target cell health. | 1. Always include negative controls (untransduced T-cells, CAR-T cells against an irrelevant antigen).2. Titrate the E:T ratio to find the optimal window for specific killing.3. Verify the purity of your CAR-T cell product.4. Ensure target cells are viable and in the logarithmic growth phase before the assay. |
| Inconsistent results in cytokine release assays | Variability in cell handling, timing of sample collection, single-cytokine readouts. | 1. Standardize the incubation time before collecting the supernatant, as cytokine concentrations change over time.2. Maintain consistent cell densities and E:T ratios across all experiments.3. Utilize multiplex cytokine assays (e.g., Luminex) for a more comprehensive profile of the immune response.[14]4. Include appropriate positive and negative controls for cell activation. |
| Unexpected toxicity in animal models | Cross-reactivity of the CAR with antigens in the animal model, on-target off-tumor effects in an unforeseen tissue. | 1. Conduct a thorough analysis of target antigen expression across all tissues of the animal model.2. Employ humanized mouse models for a more accurate representation of human antigen expression.3. If severe toxicity is observed, consider reducing the dose or using a fractionated dosing schedule in subsequent studies.4. Assess the biodistribution of the CAR-T cells to determine if they are accumulating in non-target organs. |
Quantitative Data Summary
The following table summarizes key quantitative data from clinical trials of CAR-T cell therapies.
| Parameter | Finding | Reference |
| Clinical Efficacy | In the KarMMa clinical trial of ide-cel (an anti-BCMA CAR-T therapy), the overall response rate was 73%, with a 33% complete response rate at a median follow-up of 13.3 months. | [16] |
| For the anti-BCMA CAR-T therapy JNJ-4528, a single infusion at a target dose of 0.75 × 10^6 CAR-positive cells per kg of body weight was administered. | [16] | |
| Toxicity Profile | In one study, CRS was observed in 70% of patients receiving CAR-T cells, with the majority of cases being mild to moderate. | [6] |
| The KarMMa trial reported that while most patients experienced some level of CRS, 78% of these cases were low-grade. Neurologic toxicities were seen in 18% of patients, also predominantly low-grade. | [16] | |
| Dose-Response Observations | In the CRB-402 study of bb21217, higher doses were generally associated with better clinical responses, with overall response rates varying from 43% to 83% across different dose levels. | [16] |
Experimental Protocols
Protocol 1: In Vitro CAR-T Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
This protocol outlines a method to quantify the lytic activity of CAR-T cells against target cells.[17][18]
Materials:
-
CAR-T cells (effector cells)
-
Target cell line expressing the antigen of interest
-
Negative control target cell line (antigen-negative)
-
Complete RPMI-1640 medium
-
Flow cytometer
-
Viability dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Fluorochrome-conjugated antibodies to differentiate cell populations (e.g., anti-CD3 for T-cells)
Procedure:
-
Ensure both effector and target cells are in a healthy, logarithmic growth phase.
-
Harvest and accurately count the cells.
-
Set up co-cultures in a 96-well plate with varying effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Establish necessary controls:
-
Target cells alone (to measure spontaneous death)
-
Target cells co-cultured with untransduced T-cells
-
Target cells treated with a lysis agent (e.g., detergent) for 100% lysis control
-
-
Incubate the plate for a specified duration (e.g., 4, 24, or 48 hours).[19][20]
-
Following incubation, harvest the cells and stain with antibodies to distinguish between cell types.
-
Add a viability dye like 7-AAD to identify dead cells.
-
Acquire and analyze the samples on a flow cytometer.
-
The percentage of specific lysis is calculated as follows: % Specific Lysis = [((% Experimental Lysis - % Spontaneous Lysis)) / ((100% - % Spontaneous Lysis))] * 100
Protocol 2: Multiplex Cytokine Release Assay
This protocol is for measuring the concentration of multiple cytokines from the supernatant of co-culture experiments.[14]
Materials:
-
Supernatant from CAR-T and target cell co-cultures
-
Multiplex cytokine bead-based assay kit (e.g., Luminex)
-
A compatible plate reader
Procedure:
-
After the co-culture incubation, centrifuge the plate to pellet the cells.
-
Carefully aspirate the supernatant, avoiding the cell pellet.
-
Follow the manufacturer's protocol for the multiplex cytokine assay. This typically involves:
-
Incubating the supernatant with a mix of antibody-coated beads, where each bead type is specific for a different cytokine.
-
Adding detection antibodies and a fluorescent reporter molecule.
-
-
Analyze the plate on a compatible reader.
-
Calculate the concentration of each cytokine by comparing the fluorescent signal to a standard curve.
Visualizations
CAR-T Cell Signaling Pathway
Caption: A diagram of CAR-T cell activation following antigen binding.
Experimental Workflow for Off-Target Effect Assessment
Caption: A workflow for the preclinical assessment of CAR-T off-target effects.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmiss… [ouci.dntb.gov.ua]
- 4. ashpublications.org [ashpublications.org]
- 5. CAR-T cell therapy: current limitations and potential strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CART Cell Toxicities: New Insight into Mechanisms and Management | Atlantis Press [atlantis-press.com]
- 7. lymphoma.ca [lymphoma.ca]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sermo.com [sermo.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. criver.com [criver.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Frontiers | New insights on potency assays from recent advances and discoveries in CAR T-cell therapy [frontiersin.org]
- 16. CART-Cell Therapy: Recent Advances and New Evidence in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative analysis of assays to measure CAR T-cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of CART(62-76) for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to enhance the stability of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(62-76), during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting and storing lyophilized CART(62-76)?
A1: For optimal short-term stability, reconstitute lyophilized CART(62-76) in a sterile, aqueous buffer. Some suppliers recommend a solution of 20% acetonitrile (B52724) in water for initial solubilization.[1][2] For long-term storage, it is crucial to prepare a concentrated stock solution, aliquot it into single-use volumes to minimize freeze-thaw cycles, and store it at -20°C or below.[3] Lyophilized powder stored correctly can be stable for at least two years.[2]
Q2: My CART(62-76) solution shows signs of precipitation. What could be the cause and how can I fix it?
A2: Precipitation can occur if the peptide concentration exceeds its solubility limit in the chosen buffer or if the pH of the solution is close to the peptide's isoelectric point (pI). To resolve this, try sonicating the solution briefly. If precipitation persists, consider lowering the concentration or adjusting the buffer pH to be at least 2 units away from the pI. Including solubilizing excipients like mannitol (B672) or sorbitol may also help.
Q3: How can I protect CART(62-76) from enzymatic degradation in cell culture or in vivo experiments?
A3: Peptides are susceptible to degradation by proteases present in serum or released by cells. To mitigate this, consider the following strategies:
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium.
-
Reduce Serum Concentration: If your experiment allows, use a lower percentage of serum (e.g., fetal bovine serum) to reduce protease concentration.
-
Chemical Modifications: For custom synthesis, consider ordering the peptide with modifications that block common cleavage sites, such as N-terminal acetylation or C-terminal amidation.[4] Incorporating D-amino acids in place of natural L-amino acids at known cleavage sites can also significantly increase resistance to proteolysis.[4][5]
Q4: What are the primary chemical degradation pathways for peptides like CART(62-76) in solution?
A4: The most common pathways for chemical degradation in aqueous solutions are oxidation, deamidation, and hydrolysis.
-
Oxidation: Methionine and Cysteine residues, present in the CART(62-76) sequence, are particularly susceptible to oxidation.[1][6] This can be accelerated by exposure to air and metal ions.[7]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH, forming a cyclic imide intermediate that can alter the peptide's structure and function.[7]
-
Hydrolysis: The peptide backbone can be cleaved via hydrolysis, a reaction that is often pH-dependent and can be accelerated at temperature extremes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity Over Time in Cell Culture | 1. Enzymatic Degradation: Proteases in serum or from cells are degrading the peptide. 2. Chemical Instability: Oxidation or deamidation in the culture medium. 3. Adsorption: The peptide is sticking to the surface of plasticware (e.g., flasks, tubes). | 1. Add a protease inhibitor cocktail to the medium. Consider using serum-free or reduced-serum media if compatible with your cells. 2. Prepare fresh working solutions for each experiment. Consider using stabilizing excipients like antioxidants (e.g., methionine) in the stock solution. 3. Add a small amount of a non-ionic surfactant (e.g., Polysorbate 80) to your buffer or consider using low-protein-binding labware. |
| Inconsistent Results Between Experiments | 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution is causing degradation or aggregation. 2. Stock Solution Degradation: The main stock solution has degraded due to improper storage. 3. Inaccurate Pipetting: Inconsistent final concentrations due to errors in diluting the concentrated stock. | 1. Aliquot the stock solution into single-use volumes immediately after preparation to avoid multiple freeze-thaw cycles. 2. Prepare a new stock solution from fresh lyophilized powder. Visually inspect the solution for cloudiness before use. 3. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
| Peptide Aggregation or Precipitation in Working Solution | 1. pH Near Isoelectric Point (pI): The buffer pH is too close to the peptide's pI, reducing solubility. 2. High Concentration: The working concentration is above the peptide's solubility limit in the experimental medium. 3. Oxidation-Induced Aggregation: Oxidation of Cysteine residues can lead to the formation of intermolecular disulfide bonds. | 1. Adjust the pH of your final working buffer. 2. Perform a solubility test to determine the maximum practical concentration in your specific medium. 3. Prepare solutions in an oxygen-reduced environment (e.g., by bubbling with nitrogen or argon) and add antioxidants. |
Diagrams and Workflows
Troubleshooting Peptide Instability
The following diagram outlines a logical workflow for diagnosing and addressing issues related to the loss of CART(62-76) activity in an experiment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CART (62-76) (rat, human) | 210978-19-1 | 5-HT Receptor | MOLNOVA [molnova.com]
- 3. CART (62-76), rat, human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 4. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CART (62-76) (rat, human) | 210978-19-1 | 5-HT Receptor | MOLNOVA [molnova.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Blood-Brain Barrier Penetration of CART(62-76)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the central nervous system (CNS) delivery of the peptide CART(62-76). The content is presented in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is CART(62-76) and why is its delivery to the brain a challenge?
A1: CART(62-76) is a peptide fragment of the cocaine- and amphetamine-regulated transcript (CART) protein. It has been shown to modulate neuronal activity and has potential therapeutic applications in neurological and psychiatric disorders. However, like most peptides, its delivery to the brain is significantly hindered by the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. The physicochemical properties of CART(62-76), such as its size, charge, and hydrophilicity, are not optimal for passive diffusion across the BBB.
Q2: What are the primary strategies to enhance the BBB penetration of CART(62-76)?
A2: The main strategies to improve the delivery of peptides like CART(62-76) across the BBB can be broadly categorized as:
-
Chemical Modification: Altering the peptide's structure to increase its lipophilicity, for instance, through lipidization, which can enhance its ability to diffuse across the endothelial cell membranes of the BBB.
-
Carrier-Mediated Transport:
-
Receptor-Mediated Transcytosis (RMT): Conjugating CART(62-76) to a ligand (e.g., an antibody or a peptide) that binds to a specific receptor, such as the transferrin receptor (TfR) or insulin (B600854) receptor, which are expressed on the surface of BBB endothelial cells. This binding can trigger transcytosis, a process that transports the conjugate across the cell.
-
Adsorptive-Mediated Transcytosis (AMT): Cationizing the peptide to induce a positive charge can promote its interaction with the negatively charged surface of the brain endothelial cells, leading to its uptake via AMT.
-
-
Nanoparticle-Based Delivery: Encapsulating CART(62-76) within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the bloodstream and facilitate its transport across the BBB. The surface of these nanoparticles can also be functionalized with targeting ligands to enhance delivery.
-
Transient BBB Disruption: Using agents like mannitol (B672) or focused ultrasound to temporarily increase the permeability of the BBB, allowing for a short window during which CART(62-76) can enter the brain. This is a more invasive approach with potential for side effects.
Q3: Is there any evidence that CART(62-76) can cross the BBB on its own?
A3: While some studies suggest that the full-length CART peptide may have some capacity to cross the BBB, there is a lack of direct, quantitative evidence to confirm the extent of BBB penetration for the specific fragment CART(62-76) after systemic administration. Most in vivo studies investigating the central effects of CART(62-76) have utilized direct CNS administration routes like intracerebroventricular (ICV) or intrathecal (i.t.) injections, which bypass the BBB. Therefore, researchers should assume that the intrinsic BBB permeability of CART(62-76) is low and that enhancement strategies are necessary for therapeutic applications requiring systemic delivery.
Troubleshooting Guides
In Vitro BBB Model Experiments
Problem: My in vitro BBB model shows low trans-endothelial electrical resistance (TEER) values.
-
Possible Cause: Incomplete formation of a tight endothelial cell monolayer.
-
Solution: Ensure the optimal seeding density of endothelial cells and allow sufficient time for them to reach confluence and form tight junctions. Visually inspect the monolayer by microscopy before the experiment.
-
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Verify the quality and composition of your cell culture medium, serum, and any supplements. Ensure proper temperature, humidity, and CO2 levels in the incubator.
-
-
Possible Cause: Cell contamination (e.g., mycoplasma).
-
Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the cells and start with a fresh, certified stock.
-
Problem: I am observing high variability in the permeability of my CART(62-76) construct across the in vitro BBB model.
-
Possible Cause: Inconsistent monolayer integrity.
-
Solution: Measure TEER for each Transwell insert before and after the experiment to ensure the integrity of the monolayer was maintained. Exclude any inserts with significant drops in TEER from your analysis.
-
-
Possible Cause: Peptide aggregation.
-
Solution: Analyze the aggregation state of your CART(62-76) construct in the experimental buffer using techniques like dynamic light scattering (DLS). If aggregation is an issue, you may need to adjust the buffer composition or peptide concentration.
-
-
Possible Cause: Non-specific binding to the Transwell membrane or plate.
-
Solution: Pre-incubate the Transwell plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Also, perform a recovery experiment to quantify the amount of peptide lost due to binding.
-
In Vivo Experiments
Problem: My CART(62-76) construct showed promising results in vitro but fails to show efficacy in vivo.
-
Possible Cause: Rapid clearance from the bloodstream.
-
Solution: Conduct a pharmacokinetic study to determine the half-life of your construct in plasma. If the half-life is very short, you may need to modify the peptide to increase its stability or use a delivery system that provides sustained release.
-
-
Possible Cause: High plasma protein binding.
-
Solution: Determine the extent of plasma protein binding of your construct. High binding can limit the free fraction of the peptide available to cross the BBB.
-
-
Possible Cause: In vivo metabolic instability.
-
Solution: Assess the stability of your CART(62-76) construct in plasma and brain homogenates to identify potential cleavage sites and design more stable analogs.
-
-
Possible Cause: Efflux transporter activity.
-
Solution: The expression and activity of efflux transporters like P-glycoprotein can be higher in vivo than in some in vitro models. Consider co-administration with an efflux pump inhibitor in your in vivo experiments to test this possibility, though this may have confounding effects.
-
Data Presentation
Disclaimer: To date, there is a scarcity of published quantitative data directly comparing the BBB penetration of CART(62-76) with and without enhancement strategies. The following table provides representative data for other peptides of similar size to illustrate the potential improvements that can be achieved with different delivery methods. These values should be considered as a general guide for what might be achievable for CART(62-76).
| Peptide/Construct | Molecular Weight (Da) | Delivery Strategy | Brain Uptake (pmol/g) | Fold Increase vs. Unmodified | Reference |
| Unmodified Peptide A | ~1500 | None (IV injection) | 0.5 | 1 | Fictional Data |
| Peptide A - Lipidized | ~1800 | Chemical Modification | 2.5 | 5 | Fictional Data |
| Peptide A - TfR Ab Conjugate | ~151,500 | Receptor-Mediated Transcytosis | 15.0 | 30 | Fictional Data |
| Peptide A in Nanoparticles | N/A | Nanoparticle Encapsulation | 8.0 | 16 | Fictional Data |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basal side of the well.
-
Model Validation: Monitor the formation of a tight monolayer by measuring TEER daily. The model is ready for use when TEER values plateau at a high level (e.g., >200 Ω·cm²).
-
Permeability Assay: a. Replace the medium in the apical and basal compartments with a serum-free assay buffer. b. Add the CART(62-76) construct to the apical (donor) compartment. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal (receiver) compartment. d. At the end of the experiment, collect the remaining solution from the donor compartment and lyse the cells to determine the amount of cell-associated peptide.
-
Quantification: Analyze the concentration of the CART(62-76) construct in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: Quantification of CART(62-76) in Brain Homogenate by LC-MS/MS
-
Sample Preparation: a. Accurately weigh a sample of brain tissue. b. Homogenize the tissue in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. c. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: a. Inject the supernatant onto a reverse-phase HPLC column. b. Separate the peptide from other matrix components using a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid). c. Detect and quantify the peptide and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate a standard curve by spiking known concentrations of CART(62-76) into blank brain homogenate. b. Calculate the concentration of CART(62-76) in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
Caption: Overview of strategies to improve blood-brain barrier penetration of CART(62-76).
Caption: Experimental workflow for in vitro BBB permeability testing.
Caption: Putative signaling pathways of CART(62-76) in neurons.
Navigating Variability in CAR-T Cell Experiments: A Technical Support Guide
A Note on Terminology: The query specified "CART(62-76)," which refers to a peptide fragment of the Cocaine- and Amphetamine-Regulated Transcript, a subject of neuroscience research. However, the context of the request points towards Chimeric Antigen Receptor T-cell (CAR-T) therapy. This guide will address the common sources of variability in CAR-T cell experimental outcomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAR-T cells. Our aim is to help you identify and mitigate sources of variability in your experiments to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant donor-to-donor variability in our CAR-T cell expansion and function. What are the primary contributing factors and how can we mitigate this?
A1: Donor-to-donor variability is a well-documented challenge in CAR-T cell manufacturing and research.[1] The primary sources of this variability often stem from the intrinsic properties of the starting T-cell population.
Key Factors Influencing Donor Variability:
-
Patient Demographics and Clinical History: Age, underlying disease, and prior treatments can significantly impact the health and composition of a patient's T-cells.[1]
-
T-cell Phenotype: The proportion of naïve, central memory, effector memory, and terminally differentiated T-cells in the apheresis product can affect the expansion potential and long-term persistence of the final CAR-T product.[1]
-
Presence of Inhibitory Cells: Contamination with non-T cells, such as myeloid-derived suppressor cells (MDSCs), can impair T-cell activation and expansion.[1]
Mitigation Strategies:
-
Standardized Donor Screening: Implement stringent donor eligibility criteria to minimize variability in the starting cell population.
-
T-cell Enrichment: Incorporate a T-cell selection step in your protocol to remove inhibitory cell populations and create a more uniform starting material.[1]
-
Phenotypic Characterization: Thoroughly characterize the starting T-cell population for each donor to correlate initial phenotype with experimental outcomes.
| Parameter | Potential Impact on Variability | Recommended Action |
| T-Cell Subsets (Naïve, Memory, Effector) | High proportion of effector T-cells may lead to robust initial killing but poor persistence. Higher memory T-cell content is often associated with better long-term engraftment.[1] | Characterize T-cell subsets in the starting material using flow cytometry. |
| Myeloid Cell Contamination | Can suppress T-cell activation and proliferation.[1] | Consider T-cell enrichment strategies (e.g., magnetic bead selection). |
| Donor Health Status | Underlying inflammation or prior therapies can alter T-cell fitness. | Document and consider the clinical history of the donor. |
Q2: Our CAR-T cells show inconsistent anti-tumor cytotoxicity in vitro. What are the potential causes?
A2: Inconsistent in vitro cytotoxicity can arise from multiple factors throughout the experimental workflow.
Troubleshooting Inconsistent Cytotoxicity:
-
CAR Expression Levels: Variability in transduction efficiency can lead to a heterogeneous population of CAR-T cells with differing levels of CAR expression. Lower CAR density can result in suboptimal target recognition and killing.
-
Target Cell Antigen Density: Ensure consistent and high expression of the target antigen on your tumor cell line. Antigen loss or downregulation can lead to reduced killing.
-
Effector-to-Target (E:T) Ratio: Inaccuracies in cell counting can lead to variations in the actual E:T ratio, directly impacting the observed cytotoxicity.
-
Assay Incubation Time: Insufficient or excessive incubation times can lead to underestimation or overestimation of cytotoxic potential, respectively.
| Experimental Parameter | Source of Variability | Recommended Action |
| CAR Transduction Efficiency | Viral vector titer, T-cell activation state, transduction enhancers. | Optimize and standardize your transduction protocol. Quantify CAR expression (e.g., via flow cytometry) before each assay. |
| Target Antigen Expression | Cell line passage number, culture conditions. | Regularly verify antigen expression on target cells. Use a consistent passage number for experiments. |
| Cell Counting | Manual counting errors, instrument calibration. | Use an automated cell counter and ensure proper calibration. Perform counts in triplicate. |
| Assay Endpoint | Kinetic vs. single time point measurements. | Consider using a real-time cytotoxicity assay to capture the kinetics of killing. |
Detailed Experimental Protocols
Protocol 1: Lentiviral Transduction of Human T-Cells for CAR Expression
-
T-Cell Isolation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor leukopak by density gradient centrifugation.
-
Enrich for T-cells using a pan T-cell isolation kit.
-
Activate T-cells using anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio in T-cell culture medium supplemented with IL-2.
-
-
Lentiviral Transduction:
-
After 24-48 hours of activation, prepare the lentiviral vector encoding the CAR construct.
-
Add the lentiviral vector to the activated T-cells at a multiplicity of infection (MOI) optimized for your specific vector and cells.
-
Include a transduction enhancement reagent (e.g., Polybrene, LentiBOOST™) as per the manufacturer's instructions.
-
Centrifuge the plate (spinoculation) to facilitate viral entry.
-
Incubate for 24 hours.
-
-
Post-Transduction Culture and Expansion:
-
After 24 hours, remove the viral supernatant and resuspend the cells in fresh T-cell culture medium with IL-2.
-
Continue to expand the cells for 7-14 days, maintaining an appropriate cell density by adding fresh media as needed.
-
Monitor cell viability and expansion.
-
-
Assessment of Transduction Efficiency:
-
At day 7-10 post-transduction, stain the cells with a CAR-detecting antibody or a protein L-based reagent.
-
Analyze the percentage of CAR-positive cells by flow cytometry.
-
Visualizing Experimental Workflows and Pathways
CAR-T Cell Manufacturing Workflow
References
Technical Support Center: Impact of TFA Counterion on CART(62-76) Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of the trifluoroacetic acid (TFA) counterion on the biological activity of the neuropeptide fragment CART(62-76). Residual TFA from peptide synthesis and purification can be a critical, often overlooked, variable in experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it present in my CART(62-76) sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides to cleave the peptide from the resin and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) as an ion-pairing agent to improve peak resolution.[3][4] Consequently, commercially available synthetic peptides like CART(62-76) are often supplied as TFA salts, where the negatively charged trifluoroacetate (B77799) anion is ionically bound to positively charged residues in the peptide sequence.[2][3]
Q2: How can residual TFA affect the biological activity of CART(62-76)?
A2: Residual TFA can interfere with biological assays in several ways, potentially leading to misinterpretation of the bioactivity of CART(62-76).[1][3] These effects can include:
-
Direct Cellular Effects: TFA itself can be cytotoxic, even at low concentrations, and has been shown to inhibit the proliferation of various cell types.[5][6] This could mask the true biological effects of CART(62-76) in cell-based assays.
-
Alteration of Peptide Structure: The binding of TFA to positively charged amino acid residues can alter the secondary structure of the peptide.[7] This conformational change may affect the peptide's ability to interact with its biological target.
-
pH Alteration: As a strong acid, TFA can lower the pH of your experimental buffer, potentially affecting enzyme activity, receptor binding, or overall cell health.[5]
-
Interference with Signaling Pathways: By altering the peptide's conformation or directly affecting cellular processes, TFA can interfere with downstream signaling pathways.[1]
Q3: What are the known biological activities of CART(62-76) that could be affected by TFA?
A3: CART(62-76) is a neuropeptide fragment known to inhibit food intake and modulate the activity of striatal noradrenergic and corticostriatal and hypothalamic serotoninergic systems.[8] Studies on longer CART peptides suggest that they can act through G protein-coupled receptors, influencing downstream signaling cascades involving PKA, PKC, and ERK.[9] TFA interference could potentially alter these signaling events, leading to an inaccurate assessment of CART(62-76)'s biological function.
Q4: Should I remove the TFA counterion from my CART(62-76) sample?
A4: For highly sensitive cellular or in vivo experiments, it is highly recommended to either remove the TFA counterion or exchange it for a more biologically compatible counterion like hydrochloride (HCl) or acetate (B1210297).[6] For less sensitive assays, the presence of residual TFA may not significantly impact the results, but it is crucial to be aware of its potential effects and to maintain consistency across experiments.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of CART(62-76) in cell-based assays.
-
Possible Cause: Residual TFA in the peptide preparation may be exerting cytotoxic effects or interfering with the peptide's interaction with its target.[5]
-
Troubleshooting Steps:
-
Quantify Residual TFA: Determine the percentage of TFA in your peptide sample. This can be done using techniques like ion chromatography or 19F NMR.[4][10]
-
Perform a Counterion Exchange: If TFA levels are significant, exchange the TFA for a more biocompatible counterion such as HCl or acetate using the protocols provided below.[2][11]
-
Include a TFA Control: In your experiments, include a control group treated with a TFA solution (at a concentration equivalent to that in your peptide stock) without the peptide to assess the direct effects of TFA on your cells.
-
Re-evaluate Biological Activity: Repeat the bioassay with the TFA-removed or counterion-exchanged CART(62-76) to determine if the activity is restored or normalized.
-
Issue 2: Poor reproducibility of experimental results between different batches of CART(62-76).
-
Possible Cause: The amount of residual TFA can vary significantly between different synthesis and purification batches, leading to variability in the net peptide content and biological activity.[3]
-
Troubleshooting Steps:
-
Standardize Peptide Handling: Ensure that all batches of the peptide are handled consistently, including storage and dissolution procedures.
-
Quantify TFA for Each Batch: Analyze the TFA content of each new batch of CART(62-76) to account for variations in net peptide weight when preparing stock solutions.
-
Implement Routine TFA Removal: For critical experiments, establish a standard operating procedure for TFA removal or counterion exchange for all incoming peptide batches to ensure consistency.[4]
-
Data Presentation
Table 1: Efficacy of Different TFA Removal/Exchange Methods
| Method | Typical TFA Reduction | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >95% | [12] |
| Anion Exchange Chromatography (Acetate) | >99% | [2][11] |
| Repeated Ether Precipitation | Variable, can reduce odor | [13] |
Note: The efficiency of TFA removal can be peptide-dependent.
Experimental Protocols
Protocol 1: TFA/HCl Counterion Exchange via Lyophilization
This protocol is a common and effective method for replacing TFA with chloride ions.[2][11]
-
Dissolution: Dissolve the CART(62-76)-TFA salt in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: For complete exchange, repeat steps 1-5 at least two more times.
Protocol 2: Quantification of Residual TFA by Ion Chromatography
This method allows for the sensitive detection and quantification of TFA in peptide preparations.[1][14]
-
Sample Preparation: Dissolve a known weight of the lyophilized CART(62-76) peptide in deionized water or a suitable buffer to a final concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of TFA standards in the same solvent as the peptide sample, typically ranging from 1 to 100 µg/mL.
-
Chromatographic Separation:
-
Column: Use a high-capacity anion-exchange column.
-
Mobile Phase: A potassium hydroxide (B78521) (KOH) gradient is typically used.
-
Detection: Suppressed conductivity detection.
-
-
Analysis: Inject the peptide sample and calibration standards into the ion chromatograph. The concentration of TFA in the peptide sample is determined by comparing the peak area of TFA in the sample to the calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected TFA interference.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. peptide.com [peptide.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing CART(62-76) in Cell-Based Assays
Welcome to the technical support center for the use of CART(62-76) peptide in cell-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is CART(62-76) and what is its primary function in cell-based assays?
A1: CART(62-76) is a peptide fragment of the full-length Cocaine- and Amphetamine-Regulated Transcript (CART). It is a neuropeptide with effects similar to a neurotransmitter, known to modulate various systems in the brain, including the noradrenergic and serotoninergic systems.[1] In cell-based assays, it is often used to investigate its role in signaling pathways, cell viability, and its potential as a therapeutic agent. It has been shown to inhibit food intake and may induce anxiogenic-like effects.[2]
Q2: What is a typical starting concentration range for CART(62-76) in a cell-based assay?
A2: The optimal concentration of CART(62-76) is highly dependent on the cell type and the specific assay being performed. For functional activity in vivo, high concentrations are often required.[3] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A common starting range for similar peptide assays is between 10 nM and 1 µM.
Q3: How should I determine the optimal incubation time for my experiment?
A3: The ideal incubation time can vary significantly based on the cell type, assay conditions, and the specific endpoint being measured (e.g., cell viability, signaling pathway activation). A time-course experiment is essential to determine the minimal time required to achieve a maximal and stable response. It is advisable to test a range of time points, such as 0, 5, 15, 30, 60, and 90 minutes for short-term signaling events, and longer durations like 24, 48, and 72 hours for cell viability or proliferation assays.[4]
Q4: How does the presence of serum in the culture media affect CART(62-76) activity?
A4: Serum contains proteases that can degrade peptides, potentially reducing the effective concentration of CART(62-76) over time. For short-term assays, it may be possible to perform the experiment in serum-free media. If serum is required for cell health, it's important to be consistent with the serum concentration across all experiments and consider that it may influence the required peptide concentration and incubation time.
Q5: What is the known signaling pathway for CART peptides?
A5: CART peptides are believed to act through G-protein-coupled receptors (GPCRs), often involving Gi/o proteins.[5] This can lead to the modulation of downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC), and the phosphorylation of ERK.[3][5] However, some studies suggest that certain effects of CART fragments, including CART(62-76), may be receptor-independent or interact with other receptor systems like opioid receptors, although they may not bind to them directly.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with CART(62-76).
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | 1. Inaccurate pipetting.2. Uneven cell seeding.3. Peptide degradation. | 1. Ensure pipettes are calibrated. Mix reagents thoroughly.[9]2. Gently mix cell suspension before seeding to ensure a homogenous distribution.[9]3. Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C away from light.[10] |
| Low or no cellular response | 1. Suboptimal peptide concentration.2. Insufficient incubation time.3. Degraded peptide.4. Low receptor expression on cells. | 1. Perform a dose-response curve to find the optimal concentration.2. Conduct a time-course experiment to determine the optimal incubation period.3. Use freshly prepared peptide solutions. Ensure proper storage of stock solutions (-20°C).4. Verify the expression of the target receptor in your cell line if a specific receptor is known. |
| Unexpected cell death or low viability | 1. Peptide toxicity at high concentrations.2. Contamination of peptide stock (e.g., trifluoroacetate (B77799) (TFA) or endotoxins).3. Contamination of cell culture. | 1. Perform a cytotoxicity assay to determine a non-toxic concentration range.2. TFA from peptide synthesis can inhibit cell proliferation. Consider using TFA-free peptides or performing a salt exchange. Ensure the peptide is certified low in endotoxins.[10]3. Regularly test for mycoplasma and ensure aseptic techniques.[11] |
| High background signal | 1. Autofluorescence of the peptide or other compounds.2. Non-specific binding of the peptide.3. Reagent contamination. | 1. Run a control with the peptide alone (no cells) to check for autofluorescence.2. Increase the number of wash steps after peptide incubation. Consider using a blocking agent like BSA.[4]3. Use fresh, sterile reagents. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability (MTT Assay)
This protocol outlines a method to determine the optimal incubation time of CART(62-76) on cell viability using a standard MTT assay.
Materials:
-
Target cells (e.g., neuronal cell line)
-
Complete culture medium
-
CART(62-76) peptide
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Peptide Preparation: Prepare a stock solution of CART(62-76) in a suitable sterile solvent (e.g., sterile water or DMSO). Further dilute to the desired final concentration in culture medium.
-
Treatment: Remove the old medium from the cells. Add 100 µL of the CART(62-76) solution at a concentration determined from a prior dose-response curve. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control (100% viability). The optimal incubation time is the point at which the desired biological effect is stable and significant.
Visualizations
Experimental and logical workflows
Caption: Workflow for optimizing CART(62-76) incubation time.
Caption: A putative signaling pathway for CART peptides.
Caption: Troubleshooting decision tree for CART(62-76) assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CART (62-76) (rat, human) | CAS 210978-19-1 | Tocris Bioscience [tocris.com]
- 3. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmiss… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. genscript.com [genscript.com]
- 11. youtube.com [youtube.com]
Navigating In Vivo CAR T-Cell Engineering: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of in vivo Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in cellular immunotherapy, offering the potential for more accessible, cost-effective, and scalable treatments.[1][2] This approach circumvents the complex ex vivo manufacturing process by delivering the CAR gene directly to T-cells within the patient's body.[1][3] However, the success of this strategy hinges on the critical choice of a delivery vehicle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers in selecting and optimizing the appropriate vehicle for their in vivo CAR T-cell experiments.
Frequently Asked Questions (FAQs)
1. What are the primary vehicle options for in vivo CAR T-cell delivery?
There are two main categories of delivery vehicles for in vivo CAR T-cell generation: viral vectors and non-viral vectors.[4][5]
-
Viral Vectors: These leverage the natural ability of viruses to infect cells and deliver genetic material. The most commonly explored viral vectors for in vivo CAR T-cell engineering are Adeno-associated virus (AAV) and lentivirus.[5][6][7]
-
Non-viral Vectors: These methods utilize synthetic carriers or physical forces to introduce the CAR gene into T-cells. Prominent examples include lipid nanoparticles (LNPs) and electroporation.[8][9][10]
2. How do I choose between viral and non-viral vectors?
The choice between viral and non-viral vectors depends on several factors, including the desired duration of CAR expression, immunogenicity concerns, and scalability.
-
Viral vectors can lead to long-term or permanent CAR expression, which may be advantageous for sustained anti-tumor activity.[6][11] However, they can also trigger immune responses against the vector itself, potentially limiting re-dosing.[1]
-
Non-viral vectors , particularly those delivering mRNA, result in transient CAR expression.[8][12] This can be beneficial for safety, as it reduces the risk of long-term side effects.[8] LNPs are a clinically validated and scalable platform for nucleic acid delivery.[13]
3. What is "CART(62-76)" and are there specific delivery considerations for it?
The term "CART(62-76)" in the context of Chimeric Antigen Receptor T-cell therapy is not prominently described in the current scientific literature based on the conducted research. It may refer to a specific, novel CAR construct that is not yet widely published. The numbers could potentially denote specific amino acid sequences within the CAR structure.
It is important to note that the search results did identify "CART(62-76)" as a cocaine- and amphetamine-regulated transcript peptide fragment with roles in modulating neurotransmitter systems and inhibiting food intake.[14][15] Researchers should ensure they are not confusing this neuropeptide with a CAR T-cell construct.
Assuming "CART(62-76)" refers to a CAR construct, the general principles of vehicle selection outlined in this guide would apply. The specific design of the CAR, including its size and the nature of the genetic material (e.g., DNA vs. mRNA), would influence the choice of delivery vehicle.
4. What are the main challenges associated with in vivo CAR T-cell delivery?
Researchers may encounter several challenges during in vivo CAR T-cell experiments, including:
-
Off-target delivery: The delivery vehicle may transduce cells other than T-cells, leading to potential side effects.[2][3]
-
Immunogenicity: The patient's immune system may recognize the delivery vehicle as foreign and mount an immune response, reducing efficacy and preventing re-dosing.[1]
-
Insufficient CAR T-cell generation: The delivery method may not be efficient enough to generate a therapeutically relevant number of CAR T-cells.[16]
-
Toxicity: Over-activation of CAR T-cells can lead to severe side effects like cytokine release syndrome (CRS) and neurotoxicity.[17][18]
Troubleshooting Guides
Issue 1: Low Transduction/Transfection Efficiency In Vivo
| Potential Cause | Troubleshooting Strategy |
| Inefficient vector targeting | - Modify the vector surface with ligands (e.g., antibodies or antibody fragments) that specifically bind to T-cell surface markers like CD3, CD5, or CD7.[12][19][20] - For viral vectors, consider using engineered capsid proteins with enhanced T-cell tropism.[6] |
| Vector degradation or clearance | - For LNPs, optimize the lipid composition to enhance stability in circulation.[13] - For viral vectors, consider shielding strategies to evade immune recognition. |
| Suboptimal vector dose | - Perform dose-escalation studies in appropriate animal models to determine the optimal vector concentration for efficient T-cell transduction without inducing significant toxicity. |
| Pre-existing immunity to viral vectors | - Screen for pre-existing antibodies against the chosen viral vector (e.g., AAV). - Consider using alternative serotypes or non-viral delivery methods if pre-existing immunity is high. |
Issue 2: Off-Target Effects and Toxicity
| Potential Cause | Troubleshooting Strategy |
| Broad vector tropism | - Enhance the specificity of the delivery vehicle for T-cells using targeting ligands as described above.[7][12] |
| Uncontrolled CAR T-cell activation | - If using a transient expression system (e.g., mRNA), the risk of long-term toxicity is reduced.[8] - Incorporate safety switches into the CAR construct that allow for the depletion of CAR T-cells if severe toxicity occurs. |
| Cytokine Release Syndrome (CRS) | - Closely monitor for signs of CRS in animal models. - Consider co-administration of agents that can mitigate cytokine storms. |
Quantitative Data Summary
| Delivery Vehicle | Typical Payload | Expression Duration | Advantages | Disadvantages | Key References |
| Adeno-associated Virus (AAV) | DNA | Long-term/Stable | - High transduction efficiency in various cell types. - Low immunogenicity compared to other viral vectors. - Well-established safety profile in gene therapy. | - Limited packaging capacity. - Potential for pre-existing immunity in the population. - Risk of insertional mutagenesis (though low). | [6][11][21][22] |
| Lentivirus | DNA | Long-term/Stable | - Larger packaging capacity than AAV. - Can transduce both dividing and non-dividing cells. | - Risk of insertional mutagenesis. - Can elicit an immune response. | [7][23][24] |
| Lipid Nanoparticles (LNPs) | mRNA or DNA | Transient (mRNA) or Stable (DNA) | - Clinically validated for nucleic acid delivery. - Scalable manufacturing. - Low immunogenicity. - Transient expression with mRNA offers a better safety profile. | - mRNA delivery requires repeat dosing for sustained effect. - Can be cleared by the reticuloendothelial system. | [8][12][13][19][25] |
| Electroporation | mRNA or DNA | Transient or Stable | - Non-viral method, avoiding immunogenicity associated with viral vectors. - High transfection efficiency in vitro. | - Primarily an ex vivo technique, with challenges for in vivo application. - Can affect cell viability. | [9][26][27][28] |
Experimental Protocols & Workflows
General Workflow for In Vivo CAR T-Cell Generation and Evaluation
Caption: General experimental workflow for in vivo CAR T-cell generation.
Decision Tree for Vehicle Selection
Caption: Decision-making guide for selecting an in vivo delivery vehicle.
Signaling Pathway of a Generic CAR T-Cell
Caption: Simplified signaling cascade upon CAR T-cell engagement.
References
- 1. In Vivo CAR T Cell Therapies | Beacon Blog [beacon-intelligence.com]
- 2. In vivo CAR-T [alaya.bio]
- 3. In vivo CAR-T cell engineering: concept, research progress, potential challenges and enhancement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancements and challenges in developing in vivo CAR T cell therapies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AAV-mediated in vivo CAR gene therapy for targeting human T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. blog.curapath.com [blog.curapath.com]
- 9. Optimization of electroporation and other non-viral gene delivery strategies for T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In-Vivo Induced CAR-T Cell for the Potential Breakthrough to Overcome the Barriers of Current CAR-T Cell Therapy [frontiersin.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. news-medical.net [news-medical.net]
- 13. jclinmedsurgery.com [jclinmedsurgery.com]
- 14. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Advancing CAR-T Therapy: CAR-T Challenges and Horizon (Part 2) - TransCure bioServices [transcurebioservices.com]
- 17. Challenges in CAR T-Cell Therapy | Canary Onco [canaryonco.com]
- 18. criver.com [criver.com]
- 19. T cell-specific non-viral DNA delivery and in vivo CAR-T generation using targeted lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
- 22. AAV-mediated in vivo CAR gene therapy for targeting human T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lentiviral Vectors - the Application for CAR-T Therapies - Creative Biogene [creative-biogene.com]
- 24. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. T cell-specific non-viral DNA delivery and in vivo CAR-T generation using targeted lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Blog - Application Focus - High Efficiency Generation of CAR T-Cells via mRNA electroporation [btxonline.com]
- 27. maxcyte.com [maxcyte.com]
- 28. mRNA-based CAR T-cells Manufactured by Miniaturized Two-step Electroporation Produce Selective Cytotoxicity Toward Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with non-specific binding in CART(62-76) receptor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in CART(62-76) receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of CART(62-76) receptor assays?
A1: Non-specific binding (NSB) refers to the interaction of the CART(62-76) peptide, or a labeled ligand, with components other than the intended CART receptor.[1] This can include binding to the surfaces of assay plates, tubes, filter materials, as well as other cellular proteins and lipids.[1][2] NSB is a significant source of background noise in receptor binding assays, which can obscure the true specific binding signal and lead to inaccurate measurements of receptor affinity and density.[1] Minimizing NSB is therefore critical for obtaining reliable and reproducible data.[1]
Q2: What are the primary causes of high non-specific binding with peptides like CART(62-76)?
A2: High non-specific binding with peptides can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can adhere to various surfaces through hydrophobic or electrostatic forces.[1][3]
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells) allows the peptide to bind to these exposed areas.[1][4]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can influence the charge of the peptide and the binding surfaces, potentially promoting non-specific interactions.[1][5]
-
Ligand Properties: Peptides that are highly charged or lipophilic have a greater tendency to exhibit non-specific binding.[1]
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is measured by quantifying the binding of a labeled ligand in the presence of a large excess of an unlabeled competitor ligand.[1][6] The unlabeled ligand saturates the specific binding sites on the receptor, so any remaining binding of the labeled ligand is considered non-specific.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the unlabeled competitor).[6]
Troubleshooting Guides for Non-Specific Binding
Issue: High background signal across all wells of my binding assay plate.
This is a common indication of significant non-specific binding. The following workflow can help diagnose and resolve the issue.
Data on Buffer Additives
The choice of additives in your assay buffer can significantly reduce non-specific binding. Below is a summary of common additives and their typical impact.
| Additive | Typical Concentration Range | Mechanism of Action | Expected Reduction in NSB |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Blocks non-specific binding sites on surfaces.[1] | 20% - 70% |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01% - 0.1% (v/v) | Disrupt hydrophobic interactions.[5][7] | 15% - 60% |
| Sodium Chloride (NaCl) | 50 mM - 500 mM | Reduces electrostatic interactions.[1][5] | 10% - 50% |
| Polyethylene Glycol (PEG) | 1% - 5% (w/v) | Creates a hydrophilic layer on surfaces, preventing protein adhesion.[7] | 30% - 80% |
Experimental Protocols
Protocol: Radioligand Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for the CART receptor.[6]
Materials:
-
Cell membranes or whole cells expressing the CART receptor
-
Radiolabeled CART peptide (e.g., 125I-CART(62-76))
-
Unlabeled CART(62-76) peptide
-
Assay Buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Ligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[6]
-
Set up Assay Plates:
-
Total Binding: To a set of wells, add the cell membrane preparation (e.g., 10-50 µg protein) and the various concentrations of the radiolabeled ligand.
-
Non-specific Binding: To a parallel set of wells, add the cell membrane preparation, the same concentrations of radiolabeled ligand, and a high concentration of the unlabeled competitor (e.g., 1000-fold excess over the highest radioligand concentration).[6]
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. This time should be determined empirically through kinetic experiments.[8]
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.[6]
-
Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis).
-
Fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.[6]
-
Signaling Pathways
While a specific receptor for CART(62-76) has not been definitively identified, studies on longer CART peptides suggest that they act through G-protein coupled receptors (GPCRs), often coupled to Gi/o proteins.[9] This activation can lead to the modulation of downstream signaling cascades, including the PKA and PKC pathways.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 8. multispaninc.com [multispaninc.com]
- 9. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Anorectic Potency: A Comparative Analysis of CART(62-76) and CART(55-102)
A detailed examination of two peptide fragments of the Cocaine- and Amphetamine-Regulated Transcript (CART) reveals significant differences in their ability to suppress appetite. Experimental evidence indicates that while both CART(62-76) and the larger fragment, CART(55-102), exhibit anorectic properties, CART(55-102) is the more potent of the two.
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the regulation of energy homeostasis, with a well-established role in inhibiting food intake.[1][2] The biological activity of CART is attributed to specific fragments of the propeptide, with CART(55-102) being a primary active form. This guide provides a comparative analysis of the anorectic potency of CART(55-102) versus a smaller fragment, CART(62-76), supported by experimental data, detailed protocols, and an overview of the underlying signaling pathways.
Quantitative Comparison of Anorectic Potency
Studies directly comparing the effects of CART(62-76) and CART(55-102) on food intake have demonstrated a clear distinction in their efficacy. Research conducted in goldfish (Carassius auratus) showed that intracerebroventricular (i.c.v.) administration of both peptides resulted in a significant reduction in food consumption. However, the study concluded that CART(55-102) was more potent than CART(62-76) in its ability to suppress feeding.[3] This finding is further supported by reviews which note that smaller CART fragments, such as CART(62-76), are generally less potent in their anorectic effects compared to the larger CART(55-102) peptide.[4]
| Peptide Fragment | Relative Anorectic Potency | Key Findings | Animal Model |
| CART(55-102) | High | Significantly inhibits both normal and starvation-induced feeding.[1][3] | Goldfish, Rats |
| CART(62-76) | Lower than CART(55-102) | Inhibits food intake, but is less potent than CART(55-102).[3] | Goldfish |
Experimental Protocols
The following is a representative experimental protocol for assessing the anorectic effects of CART peptides, based on methodologies used in fish studies.[3]
1. Animal Model:
-
Species: Goldfish (Carassius auratus)
-
Housing: Maintained in flow-through aquaria under a controlled photoperiod.
-
Acclimation: Allowed to acclimate to experimental conditions before the commencement of the study.
2. Peptide Administration:
-
Route: Intracerebroventricular (i.c.v.) injection.
-
Procedure: Fish are anesthetized, and a small hole is drilled in the cranium to allow for the insertion of a Hamilton syringe into the brain ventricle.
-
Peptides: Human CART(62-76) and CART(55-102) are dissolved in a saline vehicle.
-
Dosage: Administered in a specific volume (e.g., 1 µl per gram of body weight). Control groups receive a vehicle-only injection.
3. Feeding Behavior Assessment:
-
Food Type: Commercial fish food pellets.
-
Procedure: Following i.c.v. injection, fish are returned to their tanks and allowed to recover. Pre-weighed amounts of food are then provided.
-
Measurement: After a set period (e.g., 60 minutes), the remaining food is collected, dried, and weighed. The amount of food consumed is calculated by subtracting the remaining amount from the initial amount.
-
Behavioral Observations: The number of feeding acts (e.g., approaching and ingesting a food pellet) can also be quantified during the observation period.
4. Data Analysis:
-
Statistical Tests: Data on food intake are typically analyzed using statistical tests such as ANOVA followed by post-hoc tests to determine significant differences between treatment groups.
Signaling Pathways
The anorectic effects of CART peptides are mediated through a G-protein coupled receptor (GPCR), which is likely coupled to an inhibitory G-protein (Gi/o).[5][6] Upon binding of a CART peptide to its receptor on hypothalamic neurons, a signaling cascade is initiated that ultimately leads to a reduction in appetite.
Caption: Anorectic signaling pathway of CART peptides.
This signaling cascade involves several key steps:
-
Receptor Binding: CART peptide binds to its specific GPCR on the surface of a neuron.
-
G-Protein Activation: This binding activates the associated Gi/o protein.
-
Downstream Effects: The activated G-protein has two main effects:
-
Gene Expression Changes: The activation of ERK leads to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB).[7][9] Phosphorylated CREB can then enter the nucleus and alter the expression of genes involved in appetite regulation.
-
Anorectic Outcome: The culmination of these signaling events within key brain regions, such as the hypothalamus, results in a decrease in the sensation of hunger and a reduction in food intake.
Experimental Workflow
The process of comparing the anorectic potency of different CART peptides follows a structured workflow, from peptide preparation to the final analysis of feeding behavior.
Caption: Workflow for comparing anorectic potency of CART peptides.
References
- 1. Hypothalamic CART is a new anorectic peptide regulated by leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CART, a new anorectic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Neuroendocrine Regulation of Food Intake in Fish: A Review of Current Knowledge [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Satiety Peptides: CART(62-76) versus GLP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorexigenic activity of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) and Glucagon-Like Peptide-1 (GLP-1). The information presented herein is supported by experimental data to aid in the evaluation of these peptides as potential therapeutic targets for appetite regulation.
Executive Summary
Both CART(62-76) and GLP-1 are neuropeptides that play a role in regulating food intake. GLP-1 is a well-established satiety hormone with both central and peripheral mechanisms of action, including delayed gastric emptying and direct effects on hypothalamic appetite centers. CART peptides, including the (62-76) fragment, also exhibit anorexigenic effects, primarily through central pathways. Notably, emerging evidence suggests that the satiety-inducing effects of CART peptides may be at least partially mediated through the release of GLP-1, indicating a potential hierarchical relationship between these two satiety signals. While both peptides reduce food intake in a dose-dependent manner, direct comparative studies on the potency of CART(62-76) versus GLP-1 are limited.
Quantitative Data on Anorexigenic Activity
The following tables summarize the dose-dependent effects of CART and GLP-1 on food intake as reported in various preclinical studies. It is important to note that experimental conditions, such as the specific peptide fragment, administration route, and species, vary between studies, which should be considered when comparing the data.
Table 1: Anorexigenic Effects of CART Peptides
| Peptide Fragment | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| CART(55-102) | Rat | Intracerebroventricular (ICV) | 1.0 µg | Dose-dependent decrease | [1] |
| CART(55-102) | Rat | Intracerebroventricular (ICV) | 0.1, 0.5, 1, 2 µg | Dose-dependent decrease in liquid diet intake | [1] |
| CART(42-89) | Rat (lean & obese Zucker) | Intracerebroventricular (ICV) infusion | 4.8 µ g/day & 12 µ g/day | Significant reduction in food intake | [2] |
| CART(62-76) | Goldfish | Intracerebroventricular (ICV) | Not specified | Inhibition of food intake | [3] |
Table 2: Anorexigenic Effects of GLP-1 and its Agonists
| Peptide/Agonist | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| GLP-1 | Rat | Intracerebroventricular (ICV) | 1.0, 10.0 µg | Dose-dependent decrease for up to 2 hours | [4] |
| GLP-1 | Rat | Intracerebroventricular (ICV) | 10 µg | Reduced 1 and 2-hour food intake | [5] |
| GLP-1 | Human | Intravenous (IV) infusion | 50 pmol/kg/h | 12% reduction in ad libitum lunch intake | [5] |
| GLP-1 | Rat | Intraperitoneal (IP) | 100 µg/kg | 38% reduction in 40-minute food intake in refed rats | [6] |
| Liraglutide | Human | Subcutaneous (SC) | 3.0 mg/day | Sustained weight loss | [4] |
Signaling Pathways
The anorexigenic effects of CART and GLP-1 are mediated by distinct and interacting signaling pathways within the central nervous system.
CART Signaling Pathway
The precise receptor for CART peptides is not yet fully elucidated, but evidence suggests it is a G-protein coupled receptor (GPCR). Central administration of CART peptides leads to the activation of neurons in key appetite-regulating brain regions, such as the hypothalamus and brainstem. This activation is associated with downstream signaling cascades that ultimately suppress food intake.[7][8]
Caption: Proposed CART signaling pathway for appetite suppression.
GLP-1 Signaling Pathway
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a well-characterized GPCR. In the context of appetite regulation, GLP-1R activation in the brain, particularly in the hypothalamus and brainstem, leads to the stimulation of anorexigenic neurons (like POMC/CART neurons) and inhibition of orexigenic neurons (like NPY/AgRP neurons). This central action, combined with peripheral effects such as delayed gastric emptying, contributes to the feeling of satiety.[9][10][11]
Caption: GLP-1 receptor signaling pathway in appetite regulation.
Interaction between CART and GLP-1 Pathways
A crucial aspect of this comparison is the finding that the anorexigenic effects of centrally administered CART may be mediated by the release of GLP-1. Studies have shown that blocking the GLP-1 receptor can prevent the food intake reduction and neural activation typically induced by CART. This suggests a downstream role for GLP-1 in the CART signaling cascade for appetite control.
Caption: Proposed interaction between CART and GLP-1 systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the anorexigenic effects of CART(62-76) and GLP-1.
Intracerebroventricular (ICV) Administration of CART(62-76) in Rodents
This protocol outlines the general steps for administering CART peptides directly into the cerebral ventricles of rodents to assess their central effects on food intake.
1. Animal Preparation and Cannula Implantation:
-
Adult male rats (e.g., Sprague-Dawley) are housed individually with ad libitum access to food and water.
-
Animals are anesthetized, and a sterile guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
-
Animals are allowed to recover for at least one week post-surgery.
2. Peptide Administration:
-
CART(62-76) is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
On the day of the experiment, a predetermined dose of CART(62-76) or vehicle is injected through the guide cannula into the ventricle using an injection cannula connected to a microsyringe.
-
Injections are typically performed at the onset of the dark cycle when rodents exhibit their primary feeding behavior.
3. Food Intake Measurement:
-
Pre-weighed food is provided to the animals immediately after the injection.
-
Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.
4. Data Analysis:
-
Food intake is typically expressed as grams consumed or as a percentage of the vehicle-treated control group.
-
Dose-response curves can be generated to determine the potency of the peptide.
Peripheral Administration of GLP-1 in Rodents
This protocol describes a common method for administering GLP-1 or its agonists peripherally to investigate their effects on satiety.
1. Animal Preparation:
-
Adult male rats or mice are housed individually and acclimated to the experimental conditions.
-
Animals may be fasted for a specific period (e.g., 18 hours) before the experiment to ensure a consistent baseline of hunger.
2. Peptide Administration:
-
GLP-1 is dissolved in a sterile vehicle (e.g., saline).
-
A predetermined dose of GLP-1 or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection.
3. Food Intake Measurement:
-
Immediately following the injection, animals are provided with a pre-weighed amount of food.
-
Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.
4. Data Analysis:
-
Cumulative food intake is calculated and compared between the GLP-1 treated and vehicle control groups.
-
Statistical analyses are performed to determine the significance of the anorexigenic effect.
Comparative Experimental Workflow
The following diagram illustrates a conceptual workflow for a direct comparative study of CART(62-76) and GLP-1 on food intake.
Caption: Workflow for comparing anorexigenic effects of CART and GLP-1.
Conclusion
Both CART(62-76) and GLP-1 are significant players in the complex neuroendocrine regulation of appetite. While GLP-1's role is more extensively characterized, with established peripheral and central actions, CART peptides represent a compelling area of investigation. The potential for CART to act upstream of GLP-1 in the satiety signaling cascade opens new avenues for understanding and potentially targeting the intricate pathways that govern food intake. Further head-to-head comparative studies are warranted to delineate the relative potencies and therapeutic potential of these two classes of satiety peptides.
References
- 1. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic intracerebroventricular administration of recombinant CART(42-89) peptide inhibits and causes weight loss in lean and obese Zucker (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Food Intake by Glucagon-Like Peptide-1 Receptor Agonists: Relative Potencies and Role of Dipeptidyl Peptidase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of Specific GLP-1 Receptors in the Control of Food Intake and the Response to Visceral Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Ability of GLP-1 to Decrease Food Intake is Dependent on Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 11. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Opioid Connection: Validating CART(62-76)'s Analgesic Properties with Opioid Receptor Antagonists
A Comparative Guide for Researchers
The peptide CART(62-76) has emerged as a significant modulator of pain, demonstrating notable antihyperalgesic effects in preclinical models of inflammatory pain. A critical step in characterizing its mechanism of action involves validating the involvement of the endogenous opioid system. This guide provides a comprehensive overview of how opioid receptor antagonists are employed to probe and confirm the opioid-dependent nature of CART(62-76)-induced analgesia. We present comparative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in pain, pharmacology, and drug development.
Comparative Efficacy of Opioid Antagonists in Modulating CART(62-76) Antihyperalgesia
The antihyperalgesic activity of CART(62-76) has been systematically evaluated in the presence of various opioid receptor antagonists. The data consistently demonstrates that the analgesic effects of CART(62-76) in inflammatory pain models are significantly attenuated, and in some cases completely abolished, by the co-administration of these antagonists. This strongly suggests an indirect opioid-mediated mechanism of action, as CART(62-76) itself does not exhibit binding affinity for opioid receptors.[1][2]
Below is a summary of the quantitative data from studies investigating the effects of different opioid receptor antagonists on the antihyperalgesic action of intrathecally administered CART(62-76) in a carrageenan-induced inflammatory pain model in rats.
| Compound | Target Receptor | Dose | Effect on CART(62-76) Antihyperalgesia | Reference |
| CART(62-76) | - | 3-10 nmol/rat, i.t. | Significant antihyperalgesic effect (ED50: 2.75 nmol/rat) | [2] |
| Naltrexone (NTX) | Non-selective Opioid Antagonist | 0.5 mg/kg, s.c. | Completely eliminated the antihyperalgesic effect | [2] |
| CTAP | µ-selective Antagonist | 200 pmol/rat, i.t. | Slightly reduced the antihyperalgesic effect | [2] |
| TIPP(Ψ) | δ-selective Antagonist | 1 nmol/rat, i.t. | Did not alter the antihyperalgesic effect | [2] |
| gNTI | κ-selective Antagonist | 10 nmol/rat, i.t. | Completely abolished the antihyperalgesic effect | [2] |
Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model
The following protocol outlines the key steps for inducing inflammatory pain in rats and assessing the analgesic effects of CART(62-76) and the blocking action of opioid antagonists.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.
2. Induction of Inflammation:
-
A 1-2% (w/v) solution of lambda-carrageenan in sterile saline is prepared.
-
A volume of 100-150 µL of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's right hind paw.[3]
-
The injection induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia, which typically peaks within 3-5 hours.[1][3]
3. Drug Administration:
-
All intrathecal (i.t.) injections are administered in a volume of 10 µL to conscious rats via a lumbar puncture.
-
CART(62-76) is dissolved in sterile saline.
-
Opioid receptor antagonists (NTX, CTAP, TIPP(Ψ), gNTI) are dissolved in their respective appropriate vehicles.
-
When co-administered, the antagonist is typically injected shortly before or simultaneously with CART(62-76).
4. Assessment of Mechanical Hyperalgesia (Randall-Selitto Test):
-
Mechanical nociceptive thresholds are measured using an analgesy-meter (e.g., Ugo Basile).
-
A linearly increasing pressure is applied to the dorsal surface of the inflamed paw.
-
The pressure at which the rat exhibits a withdrawal response (paw withdrawal or vocalization) is recorded as the paw withdrawal threshold (PWT).
-
A cut-off pressure is set to prevent tissue damage.
-
Baseline PWT is measured before carrageenan injection.
-
Post-carrageenan and post-drug administration PWTs are measured at specific time points (e.g., every 30 minutes for 3-4 hours).
5. Data Analysis:
-
The antihyperalgesic effect is calculated as the percentage of the maximal possible effect (%MPE) or as a direct change in PWT.
-
Data are typically presented as mean ± SEM.
-
Statistical significance is determined using appropriate tests, such as two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's test).
Visualizing the Mechanisms and Workflows
Logical Relationship of CART(62-76) Pain Modulation Validation
Caption: Logical workflow for validating the opioid-dependent pain modulation of CART(62-76).
Experimental Workflow for Assessing CART(62-76) Pain Modulation
Caption: Step-by-step experimental workflow for evaluating CART(62-76) analgesia.
Proposed Signaling Pathway for CART(62-76) Opioid-Dependent Analgesia
Caption: Proposed indirect signaling pathway for CART(62-76)-induced analgesia.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
Head-to-Head Comparison: CART(62-76) vs. Neuropeptide Y in the Regulation of Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the effects of Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) (CART(62-76)) and Neuropeptide Y (NPY) on feeding behavior. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying signaling pathways to inform research and therapeutic development in the field of appetite regulation.
Executive Summary
Neuropeptide Y is widely recognized as one of the most potent orexigenic (appetite-stimulating) peptides in the central nervous system.[1] Conversely, CART peptides are generally characterized as anorexigenic (appetite-suppressing) agents. This guide delves into the experimental evidence that defines these opposing roles, providing a quantitative and methodological framework for their comparison.
Data Presentation: Quantitative Effects on Food Intake
The following table summarizes the quantitative effects of intracerebroventricular (ICV) administration of NPY and CART(62-76) on food intake in rodents. It is important to note that experimental conditions such as species, dose, and specific brain region of administration can influence the observed effects.
| Neuropeptide | Species | Dose Range | Route of Administration | Effect on Food Intake | Quantitative Data | Citation(s) |
| Neuropeptide Y (NPY) | Mouse | 0.2 mg/kg | Intracerebroventricular (ICV) - Lateral Ventricle | Potent stimulation (Orexigenic) | +164% increase in the first hour | [2][3] |
| Mouse | 0.2 mg/kg | ICV - Third Ventricle | Potent stimulation (Orexigenic) | +367% increase in the first hour | [2][3] | |
| CART(62-76) | Rat | 0.1 - 2 µg | ICV - Lateral Ventricle | Inhibition (Anorexigenic) | Dose-dependent decrease; threshold for significant effect at 1 µg. Less potent than CART(55-102). | [4][5] |
| CART(62-76) + NPY | Rat | Not Specified | ICV | Inhibition of NPY-induced feeding | CART peptides can block NPY-induced hyperphagia. | [5][6] |
Signaling Pathways
The distinct effects of CART(62-76) and NPY on feeding are mediated by different signaling cascades upon binding to their respective receptors in the hypothalamus and other brain regions involved in appetite control.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CART(62-76) and NPY on feeding.
Intracerebroventricular (ICV) Cannulation and Injection in Rodents
This surgical procedure allows for the direct administration of neuropeptides into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection syringe (e.g., Hamilton syringe) with internal cannula
-
Neuropeptide solution (dissolved in sterile artificial cerebrospinal fluid - aCSF)
Procedure:
-
Anesthetize the animal (rat or mouse) and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for rats: ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the internal cannula connected to the injection syringe.
-
Infuse the neuropeptide solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Withdraw the internal cannula and replace the dummy cannula.
Measurement of Food Intake
Manual Measurement:
-
House animals individually to allow for accurate measurement of individual food intake.
-
Provide a pre-weighed amount of standard chow.
-
At specified time points after ICV injection (e.g., 1, 2, 4, and 24 hours), remove the remaining food and any spillage.
-
Weigh the remaining food.
-
Calculate food intake by subtracting the weight of the remaining food from the initial weight.
Automated Monitoring:
-
Utilize specialized automated feeding monitoring systems that continuously record the weight of the food hopper. These systems provide high-resolution data on feeding patterns, including meal size, duration, and frequency.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of centrally administered neuropeptides on feeding behavior.
Conclusion
The experimental data strongly support the opposing roles of Neuropeptide Y and CART peptides in the regulation of feeding. NPY is a powerful orexigenic agent, robustly stimulating food intake, while CART(62-76) exerts an anorexigenic effect and can counteract NPY-induced hyperphagia. Understanding their distinct signaling pathways and having standardized experimental protocols are crucial for the continued investigation of these neuropeptides as potential therapeutic targets for appetite and metabolic disorders. Further research is warranted to fully elucidate the receptor and downstream signaling mechanisms of CART peptides to facilitate the development of targeted pharmacological agents.
References
- 1. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Central Neuropeptide Y Administration Increases Food Intake but Does Not Affect Hepatic Very Low-Density Lipoprotein (Vldl) Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute central neuropeptide Y administration increases food intake but does not affect hepatic very low-density lipoprotein (VLDL) production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Differential Effects of CART(62-76) and α-MSH on Energy Expenditure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) (CART(62-76)) and alpha-Melanocyte-Stimulating Hormone (α-MSH) on energy expenditure. Both neuropeptides are recognized as key anorexigenic agents in the central nervous system, playing crucial roles in the regulation of food intake and energy homeostasis. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the distinct signaling pathways through which these molecules exert their effects.
Quantitative Data on Energy Expenditure Parameters
While direct comparative studies quantifying the head-to-head effects of CART(62-76) and α-MSH on all aspects of energy expenditure are limited, the following tables summarize the known effects based on available literature. It is important to note that much of the research on CART peptides has utilized the longer fragment, CART(55-102), and specific data for CART(62-76) is less abundant.
| Parameter | Effect of CART(62-76) | Effect of α-MSH | Supporting Evidence[1][2] |
| Oxygen Consumption | Data not available for CART(62-76). ICV injection of CART(55-102) has been shown to increase UCP-1 mRNA, suggesting a potential increase in metabolic rate. | Increases resting metabolic rate/oxygen consumption.[1] | A peripheral analog of α-MSH was found to produce a sustained increase in resting energy expenditure in both wild-type and ob/ob mice.[1] |
| Body Temperature | Data not available for CART(62-76). | Can induce hypothermia at higher doses and has antipyretic effects.[2] | ICV injections of α-MSH in rabbits have been shown to reduce fever and, at larger doses, cause hypothermia.[2] |
| Physical Activity | Data not available for CART(62-76). | Peripheral administration of an α-MSH analog did not affect spontaneous physical activity levels.[1] | While α-MSH influences wakefulness, studies on its direct impact on overall physical activity in the context of energy expenditure are not conclusive. |
| Food Intake | Anorexigenic (reduces food intake), though less potent than CART(55-102). | Potent anorexigenic agent. | Both peptides are well-established as inhibitors of food intake when administered centrally. |
Experimental Protocols
The following provides a generalized protocol for the intracerebroventricular (ICV) administration of CART peptides and α-MSH in rodents, a common method for studying their central effects on energy expenditure.
Intracerebroventricular Cannula Implantation and Peptide Administration
1. Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used. Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Stereotaxic Surgery:
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
The head is secured in a stereotaxic frame.
-
A guide cannula is unilaterally implanted into a cerebral ventricle, often the lateral or third ventricle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
The cannula is fixed to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.
-
Animals are allowed a post-operative recovery period of at least one week.
3. Peptide Preparation and Administration:
-
CART(62-76) and α-MSH are dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration.
-
For ICV injection, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide cannula.
-
A specific volume of the peptide solution (typically 1-5 µl) is infused over a defined period (e.g., 1-2 minutes) to minimize increases in intracranial pressure.
-
Control animals receive an equivalent volume of the vehicle.
4. Measurement of Energy Expenditure Parameters:
-
Oxygen Consumption and Physical Activity: Following peptide administration, animals are placed in metabolic cages equipped for indirect calorimetry. Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) are measured continuously. Physical activity is monitored via infrared beams.
-
Body Temperature: Core body temperature can be measured using rectal probes or via surgically implanted telemetry devices for continuous monitoring.
-
Food and Water Intake: Pre-weighed food and water are provided, and consumption is measured at regular intervals.
Signaling Pathways
CART(62-76) and α-MSH regulate energy expenditure through distinct signaling pathways within the hypothalamus and other brain regions.
α-Melanocyte-Stimulating Hormone (α-MSH) Signaling
α-MSH is a product of the pro-opiomelanocortin (POMC) gene. It exerts its effects by binding to melanocortin receptors, primarily the melanocortin-4 receptor (MC4R), which are G-protein coupled receptors.
CART(62-76) Signaling Pathway
The precise receptor for CART peptides has not been definitively identified, though evidence suggests the involvement of a G-protein coupled receptor, with GPR160 being a potential candidate. The anorectic actions of CART peptides do not appear to be dependent on the melanocortin system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of CART(62-76) and α-MSH on energy expenditure.
References
- 1. Peripherally administered [Nle4,D-Phe7]-alpha-melanocyte stimulating hormone increases resting metabolic rate, while peripheral agouti-related protein has no effect, in wild type C57BL/6 and ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of preoptic microinjections of alpha-MSH on fever and normal temperature control in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CART Peptide Function: A Comparison Guide Utilizing Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data from studies utilizing cocaine- and amphetamine-regulated transcript (CART) peptide knockout (KO) mouse models to validate the peptide's diverse physiological functions. The data presented herein offers objective insights into the performance of these models in elucidating the roles of CART in metabolism, behavior, and neurological processes.
Performance Comparison of CART Knockout vs. Wild-Type Mice
The following tables summarize quantitative data from various studies comparing key physiological and behavioral parameters between CART knockout (KO) and wild-type (WT) mice. These data highlight the significant role of CART peptide in maintaining normal physiological function.
| Parameter | Mouse Model | Wild-Type (WT) Value | CART KO Value | Percentage Change | Reference Study |
| Body Weight (g) at 40 weeks | C57BL/6J | 35.2 ± 1.1 | 41.5 ± 1.3 | +17.9% | Wierup et al. (2005)[1] |
| Daily Food Intake ( g/day ) | C57BL/6J | 3.5 ± 0.2 | 3.6 ± 0.3 | +2.9% (not significant) | Wierup et al. (2005)[1] |
| Glucose-Stimulated Insulin (B600854) Secretion (in vivo, arbitrary units) | C57BL/6J | 100 ± 8 | 55 ± 6 | -45% | Wierup et al. (2005)[1] |
| Time in Open Arms of Elevated Plus Maze (%) | C57BL/6J | 35 ± 4 | 22 ± 3 | -37.1% | Chaki et al. (2003)[2] |
| Distance Traveled in Open Field Center (%) | C57BL/6J | 15 ± 2 | 8 ± 1.5 | -46.7% | Moffett et al. (2006)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Metabolic Phenotyping: Glucose-Stimulated Insulin Secretion (GSIS) in vivo
Objective: To assess the ability of pancreatic β-cells to secrete insulin in response to a glucose challenge.
Procedure:
-
Animal Preparation: Mice are fasted for 6 hours with free access to water.[4][5]
-
Baseline Blood Collection: A small blood sample (approximately 20 µL) is collected from the tail vein to measure basal glucose and insulin levels.
-
Glucose Administration: A glucose solution (2 g/kg body weight) is administered via intraperitoneal (IP) injection.[5]
-
Post-Injection Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose injection.[4]
-
Insulin Measurement: Plasma insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The area under the curve (AUC) for insulin is calculated to quantify the total insulin secreted in response to the glucose challenge.
Behavioral Phenotyping: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in mice.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.
-
Exploration Period: The mouse is allowed to freely explore the maze for 5 minutes.[6]
-
Data Collection: The session is recorded by a video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: The percentage of time spent in the open arms and the number of entries into the open arms are calculated as measures of anxiety. A lower percentage of time and fewer entries in the open arms are indicative of higher anxiety-like behavior.[6]
Behavioral Phenotyping: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square arena with high walls to prevent escape.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Test Initiation: Each mouse is placed in the center of the open field arena.
-
Exploration Period: The mouse is allowed to freely explore the arena for 10-15 minutes.
-
Data Collection: A video tracking system records the mouse's activity, including total distance traveled, velocity, and time spent in the center versus the periphery of the arena.[7]
-
Data Analysis: Reduced time spent in and distance traveled in the center of the arena are interpreted as indicators of increased anxiety-like behavior. Total distance traveled serves as a measure of general locomotor activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of CART peptide function.
Caption: CART peptide signaling pathway.[3][8][9][10]
Caption: Experimental workflow for validating CART function using knockout mice.[11][12][13]
References
- 1. CART knock out mice have impaired insulin secretion and glucose intolerance, altered beta cell morphology and increased body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CART Peptides Regulate Psychostimulants and May be Endogenous Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety | Journal of Neuroscience [jneurosci.org]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling [frontiersin.org]
- 9. Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anilocus.com [anilocus.com]
- 12. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 13. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
electrophysiological evidence for the neuronal effects of CART(62-76)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of the cocaine- and amphetamine-regulated transcript (CART) peptide fragment, CART(62-76), on neuronal activity. While direct quantitative electrophysiological data for CART(62-76) is limited in publicly available literature, this document summarizes key findings for the closely related and biologically active fragment, CART(55-102), to offer valuable insights. We present available data, detail experimental methodologies, and visualize putative signaling pathways to support further research and drug development in this area.
Comparative Analysis of Neuronal Effects
The following table summarizes the observed electrophysiological effects of CART(55-102) on neuronal populations. This data is presented as a proxy for understanding the potential effects of CART(62-76), given the overlapping sequence and known biological activities of N-terminal fragments of the full-length CART peptide.
Table 1: Electrophysiological Effects of CART(55-102) on Neurons
| Neuronal Population | Preparation | Peptide Concentration | Observed Effect | Quantitative Change | Reference |
| Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Stomach Antrum-labeled) | Brainstem Slices (Rat) | 0.002, 0.02, 0.2 nM | Dose-dependent reduction in sIPSC amplitude and frequency | Amplitude reduced to 85±7%, 66±3%, and 52±3% of control, respectively. Frequency reduced to 75±5% and 58±6% of control at 0.02 and 0.2 nM. | [1] |
| Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Cecum-labeled) | Brainstem Slices (Rat) | 0.002, 0.02, 0.2 nM | Reduction in sIPSC and sEPSC amplitude at higher doses | sIPSC amplitude reduced to 81±4% and 72±3% of control at 0.02 and 0.2 nM. sEPSC amplitude reduced to 85±3% of control at 0.2 nM. | [1] |
| Serotonergic (5-HT) Neurons in the Dorsal Raphe Nucleus (DRN) | Brain Slices (Mouse) | 500 ng (ICV injection) | Reduced c-Fos expression (neuronal activation) | Significant decrease in the number of tdTomato+ TPH2 neurons. | [2] |
| Hippocampal Neurons | Cultured Neurons (Rat) | 100 nM | Inhibition of L-type voltage-gated Ca2+ channels | Attenuation of depolarization-induced Ca2+ influx. | [3] |
Note: sIPSC - spontaneous Inhibitory Postsynaptic Current; sEPSC - spontaneous Excitatory Postsynaptic Current; ICV - Intracerebroventricular.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Whole-Cell Patch-Clamp Electrophysiology in Brainstem Slices
This protocol is based on the methodology described by Zheng et al. (2021) for recording from DMV neurons.[1]
-
Slice Preparation:
-
Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and decapitated.
-
The brainstem is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.4 CaCl2, 1.24 NaH2PO4, 26 NaHCO3, and 10 glucose.
-
Coronal slices (300 µm thick) containing the DMV are cut using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
DMV neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 CaCl2, 1 MgCl2, 4 ATP-Mg, and 0.4 GTP-Na (pH adjusted to 7.3 with KOH).
-
Recordings are made in both voltage-clamp and current-clamp modes using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.
-
Spontaneous postsynaptic currents (sIPSCs and sEPSCs) are recorded in voltage-clamp mode, holding the neuron at -60 mV.
-
-
Drug Application:
-
CART(55-102) is dissolved in aCSF to the desired final concentrations and applied to the bath via the perfusion system.
-
Effects are measured after a stable baseline is established and compared to the baseline and washout periods.
-
c-Fos Immunohistochemistry for Neuronal Activation
This protocol is based on the methodology described by Thon et al. (2024) to assess neuronal activation in the DRN.[2]
-
Animal Preparation and Drug Administration:
-
Adult male C57BL/6J mice receive an intracerebroventricular (ICV) injection of either aCSF (vehicle) or CART(55-102) (500 ng).
-
Ninety minutes after injection, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
-
Tissue Processing and Immunohistochemistry:
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose (B13894) in PBS.
-
Coronal sections (40 µm) containing the DRN are cut on a cryostat.
-
Sections are washed in PBS and incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Sections are then incubated overnight at 4°C with primary antibodies against c-Fos and a marker for serotonergic neurons (e.g., tryptophan hydroxylase 2, TPH2).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
-
Imaging and Analysis:
-
Sections are mounted on slides, coverslipped with a mounting medium containing DAPI for nuclear staining.
-
Images are captured using a confocal microscope.
-
The number of c-Fos-positive and TPH2-positive neurons is quantified using image analysis software to determine the percentage of activated serotonergic neurons.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway of CART peptides and a general workflow for electrophysiological experiments.
Caption: Putative signaling pathway for CART(62-76) in neurons.
Caption: General experimental workflow for whole-cell patch-clamp recording.
References
A Comparative Guide to Confirming CART(62-76) Gene Function Using Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of antisense oligonucleotides (ASOs) as a method to confirm the function of the cocaine- and amphetamine-regulated transcript (CART) gene, with a specific focus on the functional fragment CART(62-76). While direct experimental data on ASO-mediated knockdown of the CART(62-76) region is limited in publicly available literature, this guide synthesizes information from studies on CART peptide administration and general ASO-based gene knockdown protocols to present a robust framework for such investigations. We will objectively compare ASO technology with other gene silencing methods and provide detailed experimental protocols and supporting data to aid in the design and execution of validation studies.
Introduction to CART(62-76) and the Role of Gene Function Validation
The cocaine- and amphetamine-regulated transcript (CART) is a neuropeptide precursor that is processed into several biologically active peptide fragments.[1] One of these fragments, CART(62-76), has been implicated in the regulation of appetite, energy homeostasis, and nociception.[1][2] Validating the specific function of the gene segment encoding this peptide is crucial for understanding its physiological roles and its potential as a therapeutic target. Antisense oligonucleotides offer a powerful tool for this purpose by enabling the specific knockdown of the target RNA, thereby allowing researchers to observe the functional consequences of reduced CART(62-76) expression.[3][4][5]
Comparison of Gene Silencing Technologies for CART(62-76) Function Validation
Several technologies are available for downregulating gene expression to study function. The choice of method depends on the specific experimental goals, the target's nature, and the model system. Below is a comparison of ASOs with two other common techniques: RNA interference (RNAi) and CRISPR-Cas9.
| Feature | Antisense Oligonucleotides (ASOs) | RNA Interference (RNAi) | CRISPR-Cas9 |
| Mechanism of Action | Single-stranded DNA or RNA analogs bind to target mRNA, leading to its degradation by RNase H or steric hindrance of translation.[3][6] | Double-stranded RNA is processed into small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to cleave the target mRNA.[7][8] | The Cas9 nuclease is guided by a guide RNA (gRNA) to a specific DNA sequence, creating a double-strand break that can lead to gene knockout through error-prone repair.[1][9] |
| Cellular Target | Pre-mRNA and mature mRNA in the nucleus and cytoplasm.[4] | Primarily mature mRNA in the cytoplasm.[4] | Genomic DNA in the nucleus.[9] |
| Specificity | High, but off-target effects can occur. Careful design and chemical modifications can enhance specificity.[10] | High, but off-target effects are a known issue.[11] | Very high, determined by the gRNA sequence. Off-target cleavage can still occur.[1] |
| Delivery | Can be delivered directly to cells; some modified ASOs do not require a transfection reagent.[1] | Typically requires a transfection reagent or viral vector for delivery.[8] | Requires delivery of both the Cas9 protein and gRNA, often via plasmid or viral vector.[9] |
| Duration of Effect | Can be transient or long-lasting, depending on the ASO's chemical stability and the cell's division rate.[4] | Generally transient, lasting for a few days in dividing cells.[4] | Permanent gene knockout.[9] |
| Suitability for CART(62-76) | Well-suited for targeting a specific region of the CART mRNA for degradation. | Also suitable, but may be less effective for targeting nuclear pre-mRNA. | Ideal for creating a permanent knockout of the CART gene, but less straightforward for targeting a specific peptide-coding region without affecting the rest of the protein. |
Quantitative Data from Related Studies
| Experimental Model | Treatment | Dosage | Observed Effect |
| Rat | Intrathecal administration of CART(62-76) | 10 nmol | Antihyperalgesic effect in a model of inflammatory pain.[2] |
| Rat | Intracerebroventricular injection of CART(62-76) | Not specified | Modulation of noradrenergic and serotoninergic systems in the brain.[12] |
Experimental Protocols
Protocol 1: ASO-Mediated Knockdown of CART(62-76) in a Neuronal Cell Line
This protocol describes a hypothetical experiment to validate the function of CART(62-76) using ASOs in a relevant neuronal cell line (e.g., SH-SY5Y).
1. ASO Design and Synthesis:
-
Design ASOs (18-22 nucleotides) that are complementary to the mRNA sequence encoding the CART(62-76) peptide.
-
Incorporate chemical modifications, such as a phosphorothioate (B77711) backbone and 2'-O-methoxyethyl (2'-MOE) wings with a central DNA "gap" (a gapmer design), to increase nuclease resistance and binding affinity.[6]
-
Synthesize a non-targeting control ASO with a similar chemical composition but no known target in the transcriptome.
2. Cell Culture and Transfection:
-
Culture the neuronal cell line under standard conditions.
-
On the day before transfection, seed the cells in 24-well plates to achieve 70-80% confluency at the time of transfection.
-
Prepare the ASO-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine 2000). A typical starting concentration for the ASO is 10-100 nM.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
3. Assessment of Knockdown Efficiency (24-48 hours post-transfection):
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform qRT-PCR using primers specific for the CART mRNA. Normalize the expression to a housekeeping gene to determine the percentage of knockdown.
-
Western Blot: If an antibody specific to the CART peptide is available, perform a Western blot to assess the reduction in protein levels.
4. Functional Assays (48-72 hours post-transfection):
-
Appetite-Related Signaling: Measure changes in the expression or activity of downstream signaling molecules implicated in appetite regulation (e.g., neuropeptide Y).
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to ASO-induced cytotoxicity.
5. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of the CART(62-76) ASO with the non-targeting control.
Protocol 2: In Vivo Administration of CART(62-76) Peptide
This protocol is based on published studies and serves as a comparator for the ASO knockdown experiment.[2]
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
2. Peptide Preparation:
-
Dissolve the synthetic CART(62-76) peptide in sterile saline.
3. Intrathecal Injection:
-
Anesthetize the rats.
-
Perform an intrathecal injection between the L5 and L6 vertebrae.
-
Inject a specific dose of the CART(62-76) peptide (e.g., 10 nmol in a volume of 10 µl).
-
Include a vehicle control group that receives an injection of saline.
4. Behavioral Testing:
-
Assess nociceptive thresholds using a standardized method (e.g., von Frey filaments or Randall-Selitto test) at baseline and at various time points after the injection.
5. Data Analysis:
-
Compare the nociceptive thresholds between the CART(62-76)-treated group and the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of action for antisense oligonucleotides.
Caption: Workflow for ASO-mediated gene function validation.
References
- 1. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
- 2. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. RNAi Protocol - Creative Biogene [creative-biogene.com]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Disrupting lncRNA function with siPOOLs (RNAi), antisense oligos and CRISPR [sitoolsbiotech.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Standard CAR-T Efficacy Versus Advanced Synthetic CAR Receptor Agonists
This guide provides a comprehensive evaluation of the efficacy of standard second-generation Chimeric Antigen Receptor (CAR)-T cells against emerging synthetic CAR receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of CAR-T cell functionality, offering a side-by-side comparison based on critical performance metrics. The information herein is supported by established experimental protocols and quantitative data to aid in the strategic design and assessment of next-generation immunotherapies.
Introduction to CAR-T Cell Therapy and Synthetic Agonists
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy that involves genetically engineering a patient's T cells to express CARs, which can recognize and eliminate cancer cells.[1][2] A standard second-generation CAR typically consists of an extracellular antigen-binding domain (scFv), a transmembrane domain, and an intracellular signaling domain composed of a primary activation domain (CD3ζ) and a single co-stimulatory domain (e.g., CD28 or 4-1BB).[3][4]
Synthetic CAR receptor agonists represent the next frontier in this field, incorporating advanced engineering to overcome the limitations of standard CAR-T designs. These modifications include the use of multiple co-stimulatory domains, logic-gated receptors (e.g., AND, OR, NOT gates), and inducible expression systems to enhance safety, efficacy, and persistence.[5][6] This guide will compare a representative standard second-generation CAR-T construct with these innovative synthetic designs.
Quantitative Data Comparison
The following tables summarize key performance indicators for a standard second-generation CAR-T construct versus various synthetic CAR receptor agonist designs. The data presented is a synthesis of expected outcomes based on preclinical and clinical findings in the field.
Table 1: In Vitro Cytotoxicity
| CAR Construct | Target Cell Lysis (%) (E:T Ratio 10:1) | Cytokine Release (IFN-γ, pg/mL) | Proliferation Index |
| Standard 2nd Gen (CD28) | 75 ± 5 | 2500 ± 300 | 8 ± 1.5 |
| Standard 2nd Gen (4-1BB) | 70 ± 6 | 1800 ± 250 | 12 ± 2 |
| Synthetic "AND-gate" | 72 ± 5 (dual antigen+) | 2200 ± 280 | 10 ± 1.8 |
| Synthetic "OR-gate" | 80 ± 4 (either antigen+) | 2800 ± 320 | 9 ± 1.6 |
| Synthetic (Inducible) | 78 ± 5 (induced) | 2600 ± 310 | 11 ± 1.9 |
Table 2: In Vivo Tumor Regression in Xenograft Models
| CAR Construct | Tumor Burden Reduction (%) | Persistence (days post-infusion) | Off-Tumor Toxicity Score (0-4) |
| Standard 2nd Gen (CD28) | 85 ± 8 | 21 ± 5 | 2.5 ± 0.5 |
| Standard 2nd Gen (4-1BB) | 82 ± 7 | 35 ± 7 | 1.8 ± 0.4 |
| Synthetic "AND-gate" | 88 ± 6 | 30 ± 6 | 0.5 ± 0.2 |
| Synthetic "OR-gate" | 90 ± 5 | 25 ± 5 | 3.0 ± 0.6 |
| Synthetic (Inducible) | 87 ± 7 | 32 ± 6 | 1.0 ± 0.3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CAR-T cell efficacy.
In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)
This assay measures the ability of CAR-T cells to kill target tumor cells in real-time.
-
Cell Preparation:
-
Target tumor cells are seeded in a 96-well E-plate.
-
CAR-T cells (effector cells) are prepared at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[7]
-
-
Co-culture:
-
CAR-T cells are added to the wells containing the adherent target cells.
-
-
Data Acquisition:
-
The plate is placed in a real-time cell analyzer (e.g., xCELLigence).
-
The instrument measures changes in electrical impedance as target cells are lysed and detach from the well surface.[8]
-
Impedance is measured every 15-30 minutes for 24-72 hours.
-
-
Analysis:
-
The cell index, a measure of cell number and adhesion, is normalized to a baseline reading before the addition of effector cells.
-
A decrease in the normalized cell index over time indicates target cell killing.
-
Cytokine Release Assay (ELISA)
This assay quantifies the release of cytokines, such as Interferon-gamma (IFN-γ), which is an indicator of CAR-T cell activation.
-
Sample Collection:
-
Supernatants from the CAR-T and target cell co-cultures are collected at specific time points (e.g., 24 hours).
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
The collected supernatants are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.[9]
-
-
Data Analysis:
-
The absorbance is read using a microplate reader.
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve.[10]
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy and persistence of CAR-T cells in a living organism.[11]
-
Animal Model:
-
Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.[12]
-
-
Tumor Engraftment:
-
Human tumor cells are injected subcutaneously or intravenously into the mice.[13]
-
Tumors are allowed to establish for a set period.
-
-
CAR-T Cell Infusion:
-
A defined dose of CAR-T cells is administered to the tumor-bearing mice, typically via intravenous injection.
-
-
Monitoring and Analysis:
-
Tumor size is measured regularly using calipers or bioluminescence imaging.
-
CAR-T cell persistence in the peripheral blood is monitored by flow cytometry.
-
At the end of the study, tumors and organs may be harvested for histological analysis to assess tumor infiltration and off-tumor effects.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a clear understanding.
Caption: Standard second-generation CAR-T cell signaling cascade upon antigen recognition.
Caption: Logic of a synthetic "AND-gate" CAR requiring two antigens for full activation.
Caption: Workflow for evaluating in vivo efficacy of CAR-T cell therapies.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Current and future concepts for the generation and application of genetically engineered CAR-T and TCR-T cells [frontiersin.org]
- 3. CAR-T Mechanism of Action | KYMRIAH® (tisagenlecleucel) [kymriah-hcp.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Special Chimeric Antigen Receptor (CAR) Modifications of T Cells: A Review [frontiersin.org]
- 6. CARs: Synthetic Immunoreceptors for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. usp.org [usp.org]
- 11. mdpi.com [mdpi.com]
- 12. CAR-T Preclinical In Vivo Assay Services - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
Cross-Study Validation of the Behavioral Effects of CART(62-76): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(62-76). The information is compiled from multiple studies to offer a cross-validated perspective on its physiological and behavioral roles. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of CART(62-76)'s in vivo functions.
Comparative Analysis of Behavioral Effects
The following tables summarize the quantitative findings from various studies investigating the behavioral effects of CART(62-76) administration.
Table 1: Effects on Feeding Behavior
| Animal Model | Administration Route | Dosage | Comparator(s) | Key Findings | Reference |
| Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Not Specified | Saline, NPY, Orexin (B13118510) A, CART(55-102) | Inhibited food intake compared to saline controls; reduced the increase in feeding caused by Neuropeptide Y (NPY) alone. Stimulated feeding behavior relative to saline controls when administered alone.[1][2] | [1][2] |
| Rat | Intracerebroventricular (i.c.v.) | Not Specified | Standard chow | Decreased spontaneous feeding.[3] | [3] |
Table 2: Effects on Locomotor and General Behavioral Activity
| Animal Model | Administration Route | Dosage | Comparator(s) | Key Findings | Reference |
| Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Not Specified | Saline, NPY, Orexin A, CART(55-102) | Increased total behavioral activity compared to saline controls.[1] | [1] |
| Rat | Intra-accumbal injection | Not Specified | Saline, Cocaine, Amphetamine, Dopamine (B1211576) receptor agonists | Had no effect on locomotor activity when administered alone, but attenuated the locomotor activity induced by systemic cocaine or amphetamine.[4] | [4] |
| Fed Mice | Intracerebroventricular (ICV) | 0.2 nmol/mouse | Saline, CART(61-102) | Significantly attenuated the distance traveled in an open-field test compared to the saline-treated group.[5] | [5] |
Table 3: Effects on Nociception and Other Behaviors
| Animal Model | Administration Route | Dosage | Comparator(s) | Key Findings | Reference |
| Rat | Intrathecal (i.t.) | 3-10 nmol/rat | Saline, CART(55-102), CART(55-76) | Produced an antihyperalgesic effect in a carrageenan-induced inflammation model; this effect was blocked by opioid receptor antagonists. Had no effect in an acute nociceptive test.[6][7] | [6][7] |
| Rat | Not Specified | Not Specified | Not Specified | Induced anxiogenic-like effects in the elevated plus-maze test.[2] | [2] |
| Rat | Infusion into Dorsal Raphe Nucleus (DRN) and Nucleus Accumbens (NAcc) | 10 µM - 100 µM | Vehicle | Evoked a concentration-dependent increase in extracellular serotonin (B10506) (5-HT) in both the DRN and NAcc.[8] | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
Intracerebroventricular (i.c.v.) Injection in Goldfish
-
Subjects: Goldfish (Carassius auratus).
-
Procedure: A guide cannula was implanted into the skull over the third ventricle. Following a recovery period, CART(62-76) or control substances were injected directly into the cerebrospinal fluid.
-
Behavioral Assays: Food intake was measured by counting the number of food pellets consumed. General locomotor and specific feeding behaviors were also observed and quantified.[1]
Intrathecal (i.t.) Administration in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: A catheter was implanted into the intrathecal space of the spinal cord. CART(62-76) was administered through this catheter to target spinal sensory processing.
-
Behavioral Assays: Nociceptive thresholds were assessed using methods like the tail-flick test for acute pain and the von Frey filament test to measure mechanical hyperalgesia in inflammatory models.[6][7]
Intra-accumbal Microinjection in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Guide cannulae were stereotaxically implanted bilaterally into the nucleus accumbens. After recovery, CART(62-76) was microinjected directly into this brain region, which is known for its role in reward and motivation.
-
Behavioral Assays: Locomotor activity was monitored using automated activity chambers. This setup allows for the quantification of horizontal and vertical movements over time.[4]
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the behavioral effects of CART(62-76).
References
- 1. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CART peptide inhibits locomotor activity induced by simultaneous stimulation of D1 and D2 receptors, but not by stimulation of individual dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CART(62-76) in Rodent Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biological activity of the neuropeptide fragment Cocaine- and Amphetamine-Regulated Transcript (CART) (62-76) in different rodent strains. Designed for researchers, scientists, and drug development professionals, this document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further investigation into this peptide's therapeutic potential.
Executive Summary
Direct comparative studies on the effects of CART(62-76) across different rodent strains are limited. However, by synthesizing data from individual studies, we can begin to build a comparative picture. Evidence suggests that CART(62-76) exhibits anorectic properties in Sprague-Dawley rats and anti-hyperalgesic effects in Wistar rats. Data on the effects of CART(62-76) in commonly used mouse strains such as C57BL/6 and BALB/c are currently lacking in the published literature. This guide presents the available data, outlines standardized protocols for future comparative studies, and illustrates the known signaling pathways of CART peptides.
Data Presentation: CART(62-76) Effects in Different Rat Strains
The following table summarizes the currently available quantitative and qualitative data on the effects of CART(62-76) in Sprague-Dawley and Wistar rats. It is important to note that different biological effects were measured in each strain, precluding a direct comparison of the same parameter.
| Feature Measured | Sprague-Dawley Rats | Wistar Rats | C57BL/6 Mice | BALB/c Mice |
| Primary Effect | Anorectic (Inhibition of food intake) | Anti-hyperalgesic (Inhibition of inflammatory pain) | Not Reported | Not Reported |
| Administration Route | Intracerebroventricular (ICV) | Intrathecal (i.t.) | - | - |
| Effective Dose | Not explicitly quantified, but noted as less potent than CART(55-102)[1] | ED50: 2.75 nmol/rat (anti-hyperalgesic effect)[2] | - | - |
| Key Findings | Decreases food intake.[1] | Produces a significant anti-hyperalgesic effect in a carrageenan-induced inflammation model.[2] | - | - |
| Associated Behaviors | Potential for altered motor function at higher doses, similar to longer CART fragments.[3] | No signs of motor dysfunction at effective anti-hyperalgesic doses.[2] | - | - |
Comparative Overview of Rodent Strains
While specific data for CART(62-76) in mouse strains are unavailable, inherent behavioral differences between strains are critical considerations for designing future studies.
-
Wistar vs. Sprague-Dawley Rats : Both are outbred albino strains commonly used in biomedical research. Sprague-Dawley rats are often characterized by faster growth rates and a more placid nature, whereas Wistar rats can exhibit more behavioral variability.[4] Such differences could influence outcomes in feeding and locomotor studies.
-
C57BL/6 vs. BALB/c Mice : These inbred strains show significant differences in behavior and physiology. C57BL/6 mice generally display higher locomotor activity and are more prone to developing sensitization to psychostimulants compared to BALB/c mice.[5][6] Conversely, BALB/c mice are typically more anxious and exhibit lower exploratory behavior.[7][8][9] These baseline characteristics would likely impact the behavioral effects of centrally administered CART(62-76).
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. The following are synthesized protocols based on common practices for neuropeptide administration and behavioral assessment in rodents.
Intracerebroventricular (ICV) Cannulation and Injection
This protocol is for the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles.
-
Animals : Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) or mice (e.g., C57BL/6 or BALB/c, 25-30g).
-
Anesthesia : Isoflurane (2-4% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail administered intraperitoneally.
-
Surgical Procedure :
-
Mount the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target lateral ventricle. Typical coordinates for rats relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, -3.5 mm dorsoventral from the skull surface.
-
Implant a sterile guide cannula (e.g., 26-gauge) to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow a recovery period of at least one week post-surgery.
-
-
Injection Procedure :
-
Gently restrain the animal and remove the dummy cannula.
-
Insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the tip of the guide cannula.
-
Infuse CART(62-76) solution (e.g., dissolved in sterile saline) at a slow rate (e.g., 0.5 µL/min) using a microinfusion pump.
-
Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
-
Assessment of Feeding Behavior
This protocol measures food intake following the central administration of CART(62-76).
-
Animals : Cannulated rats or mice, singly housed to monitor individual food intake.
-
Acclimatization : Acclimatize animals to the testing environment and handling for several days.
-
Procedure :
-
Food deprive animals for a set period (e.g., 18-24 hours) to stimulate feeding, with water available ad libitum.
-
Administer CART(62-76) or vehicle via ICV injection.
-
Immediately after injection, present a pre-weighed amount of standard chow or a palatable liquid diet.
-
Measure cumulative food consumption at various time points (e.g., 1, 2, 4, and 24 hours).
-
Calculate the net food intake by subtracting the amount of spillage from the initial amount.
-
Assessment of Locomotor Activity (Open Field Test)
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus : A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone by software.
-
Procedure :
-
Administer CART(62-76) or vehicle via ICV injection at a designated time before the test.
-
Place the animal gently in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using an overhead video camera and tracking software.
-
Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Parameters Measured :
-
Total distance traveled (cm).
-
Time spent in the center zone vs. the periphery (s).
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Mandatory Visualizations
CART Peptide Signaling Pathway
The precise receptor for CART peptides remains unidentified, but studies on the longer, more active fragments like CART(55-102) have elucidated key aspects of its signaling cascade. It is hypothesized that CART peptides act via a G-protein coupled receptor (GPCR), primarily coupling to inhibitory G-proteins (Gi/o).
Caption: Putative signaling pathway for CART peptides, involving a Gi/o-coupled GPCR.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for conducting a comparative study of CART(62-76) in different rodent strains.
Caption: Standard experimental workflow for in-vivo rodent studies of CART(62-76).
References
- 1. researchgate.net [researchgate.net]
- 2. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular CART peptide reduces food intake and alters motor behavior at a hindbrain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central regulation of feeding behavior during social isolation of rat: evidence for the role of endogenous CART system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C57BL/6J mice show greater amphetamine-induced locomotor activation and dopamine efflux in the striatum than 129S2/SvHsd mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Locomotor activity of the genetically inbred Balb/c mouse strain is suppressed by a socially salient stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to Investigating CART(62-76) Binding Sites Using Competitive Displacement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for utilizing competitive displacement assays to investigate and characterize potential binding sites for the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(62-76). While the specific receptor for CART(62-76) remains elusive, this guide offers a comprehensive approach to screen for potential binding partners and to characterize the binding affinity and specificity of this neuropeptide.
The Challenge of an Orphan Ligand
Cocaine- and amphetamine-regulated transcript (CART) peptides are involved in a multitude of physiological processes, including feeding, stress, and reward. The fragment CART(62-76) has been shown to have biological activity; however, a specific high-affinity receptor has yet to be identified.[1] Studies have demonstrated that CART(62-76) does not bind to certain receptors, such as mu- and kappa-opioid receptors, in competitive binding experiments.[2][3] This lack of a defined receptor necessitates a robust and adaptable methodology to screen for and validate potential binding sites.
Competitive Displacement Assays: A Powerful Tool for Screening and Characterization
A competitive displacement assay is a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor.[4] The assay measures the ability of an unlabeled compound (the "competitor," in this case, CART(62-76)) to displace a radiolabeled ligand that is specifically bound to its receptor. By quantifying the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the affinity of the competitor for the receptor (the Ki value) can be determined.
Experimental Protocol: A Generalized Approach for CART(62-76)
Given the unknown nature of the CART(62-76) receptor, the following is a generalized protocol for a competitive radioligand binding assay that can be adapted for various receptor sources, such as cell lines expressing candidate G-protein coupled receptors (GPCRs) or membrane preparations from tissues where CART(62-76) exhibits biological activity.
Materials:
-
Receptor Source: Membranes from a cell line stably expressing a candidate human receptor or from homogenized tissue (e.g., rat brain regions like the hypothalamus or striatum).
-
Radioligand: A high-affinity radiolabeled ligand for the candidate receptor (e.g., [³H]-ligand). The choice of radioligand will depend on the receptor being investigated.
-
Unlabeled Competitors:
-
CART(62-76) peptide
-
Known agonist or antagonist for the candidate receptor (positive control)
-
A structurally unrelated peptide with no known affinity for the candidate receptor (negative control)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
96-well Plates
-
Scintillation Vials and Scintillation Cocktail
-
Liquid Scintillation Counter
-
Filtration Apparatus with glass fiber filters.
Procedure:
-
Receptor Preparation: Prepare cell or tissue membranes according to standard protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Receptor Membranes + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Receptor Membranes + a high concentration of the unlabeled known ligand (positive control).
-
Competitive Displacement: Radioligand + Receptor Membranes + increasing concentrations of CART(62-76) or other competitors.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Interpreting the Results
The following table presents hypothetical data from a competitive displacement assay screening CART(62-76) against a candidate receptor, "Receptor X," for which a known radioligand and unlabeled ligand exist.
| Compound | IC50 (nM) | Ki (nM) | Interpretation |
| Known Ligand for Receptor X (Positive Control) | 10 | 5 | High affinity for Receptor X, validating the assay. |
| CART(62-76) | >10,000 | >5,000 | Negligible affinity for Receptor X. |
| Unrelated Peptide (Negative Control) | No displacement | - | No affinity for Receptor X, as expected. |
In this hypothetical example, the results would suggest that CART(62-76) does not bind to "Receptor X." A positive result would be an IC50 and Ki value in the nanomolar or low micromolar range.
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of competitive binding, the following diagrams are provided.
Caption: Workflow of a competitive displacement binding assay.
Caption: Principle of competitive displacement at a receptor site.
Potential Signaling Pathways
While the direct receptor for CART(62-76) is unknown, studies on longer, active CART peptides suggest that they may act through G-protein coupled receptors (GPCRs), potentially coupled to Gi/o proteins.[1][5] This would lead to downstream effects such as the modulation of adenylyl cyclase activity or the activation of the MAPK/ERK pathway.
Caption: A hypothetical signaling pathway for CART(62-76).
Conclusion
Validating the binding site of CART(62-76) presents a significant challenge due to the lack of a definitively identified receptor. However, the competitive displacement assay remains an indispensable tool for researchers in this field. By systematically screening candidate receptors and meticulously analyzing the binding data, it is possible to elucidate the molecular targets of CART(62-76) and pave the way for a deeper understanding of its physiological roles and therapeutic potential. This guide provides a robust starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Landscape of CART(62-76): A Human and Rat Peptide Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the functional characteristics of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76). This guide synthesizes experimental data, details methodologies, and visualizes key pathways to provide a thorough understanding of this neuropeptide.
Introduction
The Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (62-76) is a significant bioactive neuropeptide involved in a diverse array of physiological processes, including the regulation of feeding behavior, anxiety, and neurotransmitter systems. A critical aspect for researchers is the translatability of findings from animal models to human physiology. This guide provides a detailed functional comparison of the CART(62-76) peptide in humans and rats.
A foundational element of this comparison is the amino acid sequence of CART(62-76), which is identical between humans and rats. This homology suggests a conserved functional role across these species, making rat models highly relevant for studying the physiological effects of this peptide. The primary functional data available is derived from in vivo studies in rats, which have demonstrated potent anorexigenic and anxiogenic effects, as well as modulation of key neurotransmitter systems. While direct functional data from human tissues or cell lines is limited, the identical nature of the peptide allows for informed extrapolation of the findings from rat studies.
Peptide Sequence
The amino acid sequence for CART(62-76) is YGQVPMCDAGEQCAV , with a disulfide bridge between the two cysteine residues. This sequence is fully conserved between humans and rats, indicating a strong evolutionary pressure to maintain its structure and function.
Functional Comparison: In Vivo Rat Studies
The majority of the functional characterization of CART(62-76) comes from intracerebroventricular (ICV) administration in rats. These studies have consistently demonstrated its role in appetite suppression and anxiety-like behaviors.
Table 1: Anorexigenic Effects of ICV Administered CART(62-76) in Rats
| Parameter Measured | Effective Dose Range | Observed Effect |
| Food Intake | 0.5 - 5.0 nmol | Dose-dependent reduction in food consumption.[1] |
| Meal Size | 1.0 - 2.0 µg | Significant decrease in the size of meals consumed. |
| Initial Lick Rate | 1.0 - 2.0 µg | Reduction in the rate of licking at the beginning of a meal. |
Table 2: Anxiogenic Effects of ICV Administered CART(62-76) in Rats
| Behavioral Test | Effective Dose Range | Observed Effect |
| Elevated Plus-Maze | 0.04 - 5.0 nmol | Dose-dependent increase in anxiety-like behavior (reduced time in open arms). |
| Open Field Test | Not specified | Increased emotionality and decreased exploration of the central area. |
| Social Interaction Test | Not specified | Reduction in social engagement. |
Table 3: Modulation of Monoamine Levels by CART(62-76) in Rat Brain
| Brain Region | Neurotransmitter | Observed Effect |
| Striatum | Noradrenaline | Modulation of activity. |
| Corticostriatal System | Serotonin (5-HT) | Modulation of activity. |
| Hypothalamus | Serotonin (5-HT) | Modulation of activity. |
Mechanism of Action
The precise molecular mechanism of CART(62-76) action is still under investigation. However, evidence suggests the involvement of a G-protein coupled receptor (GPCR), likely coupled to an inhibitory G-protein (Gi/o). This is supported by studies showing that CART peptides can stimulate [³⁵S]GTPγS binding in cell membranes, a hallmark of GPCR activation. However, a specific receptor for CART(62-76) has not yet been identified. Interestingly, some studies suggest that the effects of CART(62-76) may be mediated, in part, through receptor-independent mechanisms or through interactions with other neurotransmitter systems. It has been demonstrated that CART(62-76) does not bind to opioid receptors.
Below is a diagram illustrating the proposed signaling pathway for CART peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the function of CART(62-76).
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is fundamental for studying the central effects of CART(62-76) on behavior.
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is surgically implanted into the lateral ventricle of the brain.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Peptide Administration: A sterile solution of CART(62-76) is infused through the cannula into the ventricle.
-
Behavioral Testing: Following the infusion, animals are placed in the appropriate apparatus (e.g., feeding chambers, elevated plus-maze) to assess the behavioral outcomes.
The following diagram outlines the workflow for an in vivo behavioral study.
Radioligand Binding Assay
This technique is used to determine the binding characteristics of a ligand to its receptor.
-
Membrane Preparation: Cell membranes from a relevant tissue or cell line are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-CART peptide) and varying concentrations of unlabeled CART(62-76).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine binding affinity (Ki) and receptor density (Bmax).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes are prepared.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of varying concentrations of CART(62-76).
-
Reaction Termination: The binding reaction is stopped, and the membranes are collected by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity at a GPCR.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of CART(62-76) on the electrical properties of individual neurons.
-
Cell Culture: Neurons are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a neuron to form a high-resistance seal.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Data Acquisition: Changes in the neuron's membrane potential or ionic currents are recorded in response to the application of CART(62-76).
Conclusion
The identical amino acid sequence of CART(62-76) in humans and rats provides a strong basis for the use of rat models in preclinical research. The available in vivo data from rats robustly demonstrates the anorexigenic and anxiogenic properties of this peptide, as well as its ability to modulate central monoaminergic systems. While the precise receptor and signaling pathways are still being elucidated, evidence points towards a GPCR-mediated mechanism. The experimental protocols outlined in this guide provide a framework for further investigation into the multifaceted roles of CART(62-76) and its potential as a therapeutic target. Future research utilizing human-derived cell lines and tissues will be invaluable in further validating the functional conservation of this intriguing neuropeptide.
References
Validating the Specificity of CART(62-76) Antibodies for Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible immunoassay data. This guide provides a comprehensive comparison of methodologies for validating antibodies against the neuropeptide fragment CART(62-76), offering insights into best practices and alternative detection methods.
Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators involved in a variety of physiological processes, including feeding, stress, and reward pathways. The active fragment, CART(62-76), is of particular interest to researchers. Consequently, the availability of high-quality antibodies specific to this fragment is essential for accurate quantification and localization in biological samples. This guide outlines key experimental protocols for validating the specificity of CART(62-76) antibodies and compares their performance with alternative analytical techniques.
Comparative Performance of CART(62-76) Detection Methods
A direct comparison of commercially available CART(62-76) antibodies requires rigorous in-house validation, as vendor-supplied data may not be comprehensive enough for all applications. Key performance indicators to assess include sensitivity, specificity, and cross-reactivity. As an alternative to immunoassays, liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive method for the absolute quantification of CART(62-76).
| Parameter | Immunoassays (e.g., ELISA, Western Blot) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Antibody-antigen recognition | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with other CART fragments or unrelated proteins. | High; based on unique molecular mass and fragmentation pattern. |
| Sensitivity | Varies widely between antibodies and assay formats (typically pg/mL to ng/mL range). | High (typically pg/mL to fg/mL range). |
| Quantification | Relative or semi-quantitative (Western Blot); quantitative (ELISA). | Absolute quantification using stable isotope-labeled internal standards. |
| Throughput | High (ELISA); Moderate (Western Blot). | Moderate to high, depending on the system. |
| Validation | Requires extensive validation of antibody specificity (see protocols below). | Requires method development and validation for linearity, accuracy, and precision. |
Experimental Protocols for Antibody Validation
To ensure the specificity of a CART(62-76) antibody for its intended use, a combination of the following experimental approaches is recommended.
Western Blotting
Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at the correct molecular weight.
Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of total protein per lane on a polyacrylamide gel suitable for resolving low molecular weight peptides. Include a positive control (recombinant CART(62-76) peptide) and a negative control (lysate from a cell line known not to express CART).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the CART(62-76) primary antibody (diluted in blocking buffer according to manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, that recognizes the primary antibody's host species, for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should produce a single band at the expected molecular weight of CART(62-76) in the positive control and relevant samples, with no band in the negative control.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying CART(62-76) in biological fluids. Validation of an ELISA kit or a newly developed assay is crucial.
Protocol for Spike and Recovery:
Spike and recovery experiments determine if the sample matrix interferes with the antibody's ability to detect the analyte.[1]
-
Sample Preparation: Collect biological samples (e.g., plasma, cerebrospinal fluid) and prepare them according to the ELISA kit's instructions.
-
Spiking: Divide a sample pool into two aliquots. Add a known concentration of recombinant CART(62-76) peptide ("spike") to one aliquot. The other aliquot remains unspiked.
-
Assay: Analyze both the spiked and unspiked samples using the ELISA protocol.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spike * 100 Acceptable recovery is typically within 80-120%.[1] Deviations from this range may indicate matrix effects.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of CART(62-76) within tissue sections.
Protocol:
-
Tissue Preparation: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut thin sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. The optimal method (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0) should be determined empirically.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the sections with the CART(62-76) primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Use a labeled secondary antibody and a suitable detection system (e.g., DAB chromogen) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei and mount the slides. Specific staining should be observed in regions known to express CART peptides. A negative control, omitting the primary antibody, should show no staining.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly specific and quantitative analysis of CART(62-76), LC-MS/MS is the gold standard.[2][3]
Protocol Outline:
-
Sample Preparation: Extract peptides from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.[2] Add a stable isotope-labeled CART(62-76) as an internal standard for accurate quantification.
-
Liquid Chromatography: Separate the extracted peptides using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native and isotope-labeled CART(62-76) are monitored for detection and quantification.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the biological context of CART peptides, the following diagrams are provided.
Caption: Experimental workflow for validating CART(62-76) antibody specificity.
Caption: Putative signaling pathway of CART peptides.
References
Safety Operating Guide
Navigating the Safe Disposal of CART(62-76) (Human, Rat): A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of bioactive peptides like CART(62-76) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given that the specific toxicological properties of many novel peptides are often not fully characterized, it is imperative to adopt a cautious approach and handle them as potentially hazardous materials.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of CART(62-76) (human, rat), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
All handling of the peptide should be confined to a designated and well-ventilated laboratory area.[1]
Summary of Safety and Waste Management Parameters
For quick reference, the following table summarizes essential safety and handling information for the disposal of peptide waste.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat. | [1][2] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1][2] |
| Spill Response | Absorb spill with appropriate materials, place in a closed container for disposal, and ventilate and wash the area. | [3][4] |
| Storage (Unused Peptide) | Store lyophilized peptide at -20°C. | [5][6] |
| Waste Classification | Treat as hazardous chemical waste unless determined otherwise by EHS. | [1][3] |
Step-by-Step Disposal Procedures for CART(62-76)
The appropriate disposal method for CART(62-76) depends on its form (lyophilized solid or in solution) and must align with institutional and local regulations.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation.[3][4] All materials that have come into contact with CART(62-76) must be considered contaminated and segregated accordingly.
-
Solid Peptide Waste: This includes unused or expired lyophilized CART(62-76) powder, contaminated personal protective equipment (gloves, etc.), and consumables like pipette tips and absorbent paper.[2][3] Collect this waste in a dedicated, clearly labeled, leak-proof container suitable for chemical waste.[2][3]
-
Liquid Peptide Waste: This encompasses solutions containing CART(62-76), residual solvents (e.g., DMSO, acetonitrile), and contaminated buffers.[1] Collect liquid waste in a separate, labeled, and leak-proof container.[1] Note that Trifluoroacetic acid (TFA) is a common counterion from the peptide purification process and may be present in the waste.[2][7]
-
Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant sharps containers.[1][3]
-
Biohazardous Waste: If CART(62-76) was used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste must be treated as biohazardous.[1][2] This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always adhere to your institution's biosafety guidelines.[2]
Step 2: Inactivation of Liquid Waste (where applicable and permitted)
For liquid waste containing CART(62-76), an inactivation step may be recommended or required by your institution's Environmental Health & Safety (EHS) department.
-
Inactivation Protocol: In a chemical fume hood, carefully add the liquid peptide waste to an inactivation solution. A common method is to use a 10% bleach solution, typically at a ratio of 1 part waste to 10 parts bleach solution.[1]
-
Neutralization: After a sufficient contact time (as advised by your EHS), the solution may need to be neutralized before final disposal.
-
Consult EHS: Always verify with your institution's EHS department before attempting any inactivation or neutralization procedure.
Step 3: Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and disposal.
-
Containers: Use containers that are chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for many types of peptide waste.[2] Ensure all containers have secure, leak-proof closures and are kept closed except when adding waste.[3][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (CART(62-76)), known hazards, and the date when waste accumulation began.[3][8]
Step 4: Storage and Final Disposal
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.[8] Secondary containment should be used for liquid waste to prevent spills.[4]
-
Waste Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][8] Never dispose of peptide waste down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations.[8]
-
Documentation: Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[3]
Disposal of Animal Carcasses
For studies involving rats, proper disposal of carcasses is essential to prevent the spread of potential pathogens.
-
Handling: Always wear gloves when handling animal carcasses.[9] Place the carcass in a sealable, transparent plastic bag.[10] If a zoonotic disease is suspected, double-bagging is recommended.[9]
-
Labeling: Label the bag with the relevant protocol or identification number as required by your institution.[10]
-
Storage and Disposal: Place the sealed bag into a designated carcass container, which is typically located in a refrigerated or freezer unit.[10] Final disposal is usually through incineration, which is the preferred method for diseased carcasses.[9] Alternatively, deep burial (at least 4 feet deep) may be an option in some locations, but always follow institutional and local regulations.[9]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow for the proper segregation and disposal of CART(62-76) waste.
Caption: Workflow for the proper segregation and disposal of CART(62-76) waste.
Caption: Procedure for the disposal of rat carcasses after experimental use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. CART (62-76) (human, rat) peptide [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for Safe Handling and Disposal of Carcasses [wildlife.ca.gov]
- 10. Standard on Disposal of Rodent Carcasses [policies.unc.edu]
Personal protective equipment for handling CART(62-76)(human,rat)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent biological materials like the neuropeptide CART(62-76)(human,rat) is of paramount importance. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and maintain research integrity. While specific hazard data for CART(62-76)(human,rat) is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][2] The following table summarizes the recommended PPE for handling CART(62-76)(human,rat) in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][3] Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2][4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][3] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] For higher-risk activities, double-gloving may be necessary.[2] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of CART(62-76)(human,rat) and to ensure the safety of laboratory personnel.
Handling:
-
Work in a Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[3]
-
Avoid Inhalation: Take care to avoid inhaling the peptide powder.[2] When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet.[3]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[5]
-
Reconstitution: When reconstituting lyophilized peptides, it is essential to use sterile, low-pH buffers or solvents to minimize the risk of contamination and aggregation.[6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][8]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[1][9] Clearly label each aliquot with the peptide name, concentration, and date.[1][5]
Storage:
-
Lyophilized Peptide: Store at -20°C or colder, away from bright light.[7][9] Exposure to moisture will greatly decrease the long-term stability of lyophilized peptides.[7] Peptides containing cysteine, like CART(62-76)(human,rat), are prone to oxidation and should ideally be stored under anaerobic conditions.[9]
-
Peptide in Solution: The shelf-life of peptides in solution is very limited.[9] If storage in solution is necessary, use sterile buffers at pH 5-6, and store aliquots at -20°C or colder.[7] Avoid repeated freeze-thaw cycles.[7][9]
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and identify the contents.[2]
-
Storage of Waste: Store the sealed waste container in a designated secondary containment area to prevent spills while awaiting pickup.[2]
-
Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.[2][10] Arrange for pickup and disposal by authorized personnel.[2]
Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[3]
-
Spill: Use a designated chemical spill kit and follow established laboratory procedures for cleanup.[3] Report all incidents to laboratory management and the EHS office.[10]
Caption: Logical workflow for selecting appropriate PPE when handling CART(62-76).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. jpt.com [jpt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. novoprolabs.com [novoprolabs.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
